2-(Aminomethyl)benzimidazole dihydrochloride hydrate
Description
BenchChem offers high-quality 2-(Aminomethyl)benzimidazole dihydrochloride hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Aminomethyl)benzimidazole dihydrochloride hydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1H-benzimidazol-2-ylmethanamine;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH.H2O/c9-5-8-10-6-3-1-2-4-7(6)11-8;;;/h1-4H,5,9H2,(H,10,11);2*1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEZHWNFSVYUGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CN.O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5993-91-9 | |
| Record name | Benzimidazol-2-ylmethylamine dihydrochloride hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005993919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzimidazol-2-ylmethylamine dihydrochloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Technical Whitepaper: 2-(Aminomethyl)benzimidazole Dihydrochloride Hydrate (CAS 5993-91-9) in Medicinal Chemistry
Executive Summary & Structural Dynamics
In modern medicinal chemistry, the benzimidazole pharmacophore is a privileged scaffold, heavily utilized in the development of anti-inflammatory, antiviral, antihistaminic, and antiparasitic agents[1]. Among its derivatives, 2-(Aminomethyl)benzimidazole dihydrochloride hydrate (CAS 5993-91-9) serves as a highly versatile, bifunctional building block[2].
The compound features a benzimidazole core capable of robust hydrogen bonding and π−π stacking, coupled with a highly nucleophilic primary amine at the 2-position. Because the free base of 2-(aminomethyl)benzimidazole is prone to oxidative degradation and exhibits poor aqueous solubility, commercial and laboratory applications almost exclusively utilize the dihydrochloride hydrate form[3]. This salt formation is a calculated structural choice: it dramatically enhances shelf-life stability, prevents premature oxidation of the primary amine, and provides excellent solubility in polar protic solvents.
Physicochemical Profile
| Property | Value | Causality / Significance |
| CAS Number | 5993-91-9[2] | Standard identifier for the dihydrochloride hydrate form. |
| Molecular Formula | C₈H₉N₃ · 2HCl [· xH₂O][4] | The dual HCl molecules protonate both the amine and imidazole nitrogens. |
| Molecular Weight | 220.10 g/mol (anhydrous)[4] | Critical for stoichiometric calculations during coupling. |
| pKa₁ (Primary Amine) | 7.85 (at 25 °C)[1] | Dictates the pH required (>9.85) to fully liberate the nucleophilic free base. |
| pKa₂ (Imidazole) | 3.28 (at 25 °C)[1] | Explains the acidic nature of the salt in aqueous solution. |
Mechanistic Pathways & Synthetic Utility
The synthetic utility of 2-(Aminomethyl)benzimidazole (2-AMBI) is entirely dictated by its pH-dependent protonation states. Understanding the causality behind its acid-base equilibrium is critical for successful incorporation into complex molecules, such as vitronectin receptor antagonists[5] or N-(benzimidazol-2-ylmethyl)iminodiacetic acid chelators[6].
At a pH below 3.28, the molecule exists as a dication (dihydrochloride). As the pH is raised, the imidazole nitrogen deprotonates first (pKa 3.28). However, the primary amine remains protonated (and thus non-nucleophilic) until the pH exceeds its pKa of 7.85[1]. To utilize the primary amine in nucleophilic attacks (e.g., amide coupling or reductive amination), the reaction microenvironment must be strictly maintained at a basic pH.
pH-dependent deprotonation pathway of 2-AMBI dihydrochloride dictating its synthetic reactivity.
Experimental Protocol: Self-Validating Amide Coupling
When coupling CAS 5993-91-9 with a carboxylic acid, the protocol must account for the in situ neutralization of the dihydrochloride salt. The following methodology is designed as a self-validating system, ensuring that thermodynamic barriers are overcome through precise reagent selection.
Step-by-Step Methodology
-
Reagent Solubilization: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Causality: DMF is selected for its high dielectric constant, which is necessary to solubilize the highly polar 2-AMBI dihydrochloride salt introduced later.
-
-
Base Activation (Critical Step): Add N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.5 to 4.0 eq) to the mixture.
-
Causality: Exactly 2.0 equivalents of base are consumed immediately to neutralize the two HCl molecules of the 2-AMBI salt[5]. The additional 1.5–2.0 equivalents ensure the reaction medium remains sufficiently basic (pH > 9) to maintain the primary amine (pKa 7.85) in its highly nucleophilic free-base state[1].
-
-
Nucleophile Introduction: Add 2-(Aminomethyl)benzimidazole dihydrochloride hydrate (1.1 eq) to the activated ester solution at 0 °C, then allow it to warm to room temperature[5].
-
Reaction Monitoring: Stir under inert atmosphere (Argon/N₂) for 4–12 hours.
-
Aqueous Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (EtOAc).
-
Causality: The mildly basic aqueous quench removes DMF, unreacted acid, and DIPEA hydrochloride salts, while the newly formed, neutral benzimidazole amide partitions cleanly into the organic layer.
-
Step-by-step workflow for amide coupling using 2-AMBI dihydrochloride.
Analytical Characterization & Quality Control
To ensure the integrity of the synthesized derivatives, researchers must utilize self-validating analytical checks. The transformation of the primary amine into an amide or secondary amine alters the electronic environment of the molecule, which can be tracked predictably.
-
¹H NMR Spectroscopy: In the unreacted 2-AMBI dihydrochloride salt, the methylene protons (-CH₂-) adjacent to the amine appear significantly downfield due to the electron-withdrawing effect of the protonated ammonium group (-NH₃⁺). Upon successful amide coupling, these protons typically shift upfield and may split depending on adjacent stereocenters. Furthermore, the disappearance of the broad -NH₃⁺ signal confirms successful substitution.
-
Mass Spectrometry (ESI-MS): When analyzing the starting material (CAS 5993-91-9) via positive ion mode ESI-MS, the chloride counterions are stripped away. The spectrum will display the [M+H]⁺ peak at m/z 148.08, corresponding strictly to the free base (C₈H₉N₃)[7]. Tracking the mass shift from 148.08 to the target product mass validates the conversion.
References
-
Fisher Scientific | 2-(Aminomethyl)benzimidazole dihydrochloride hydrate, 98% 5 g | 2
-
Chemdor Chemicals | 2-(Aminomethyl)benzimidazole dihydrochloride | CAS 5993-91-9 | 3
-
Sigma-Aldrich | 2-(Aminomethyl)benzimidazole 98% 5993-91-9 | 4
-
Fisher Scientific | CAS RN 5993-91-9 Specifications | 7
-
ResearchGate | Schematic representation of deprotonation of 2-(aminomethyl)benzimidazole dihydrochloride | 1
-
Google Patents | WO1996000730A1 - Vitronectin receptor antagonists | 5
-
Cenmed Laboratory Supplier | Antidepressants for Clinical Use - Applications | 6
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-(Aminomethyl)benzimidazole dihydrochloride hydrate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. chemdor.com [chemdor.com]
- 4. 2-(アミノメチル)ベンゾイミダゾール 二塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. WO1996000730A1 - Vitronectin receptor antagonists - Google Patents [patents.google.com]
- 6. cenmed.com [cenmed.com]
- 7. CAS RN 5993-91-9 | Fisher Scientific [fishersci.com]
Technical Whitepaper: Synthesis, Characterization, and Application of 2-(Aminomethyl)benzimidazole Dihydrochloride Hydrate
Abstract
This whitepaper provides an authoritative guide on the synthesis, physicochemical characterization, and laboratory application of 2-(Aminomethyl)benzimidazole dihydrochloride hydrate (CAS 5993-91-9). Designed for medicinal chemists and drug development professionals, this document outlines a self-validating protocol for the Phillips condensation method, details the critical acid-base equilibria governing its behavior, and provides a comprehensive data summary for rigorous analytical validation.
Introduction & Chemical Significance
2-(Aminomethyl)benzimidazole (AMBI) is a privileged scaffold in medicinal chemistry, serving as a critical building block for antimicrobial agents, transition metal chelates, and complex pharmaceuticals[1]. Supplied commercially as 2-(Aminomethyl)benzimidazole dihydrochloride hydrate, the salt form ensures high aqueous solubility and prevents the oxidative degradation or spontaneous dimerization that often plagues free primary amines[2]. Notably, this compound is a primary precursor in the synthesis of N-(benzimidazol-2-ylmethyl)iminodiacetic acid, a highly effective chelating agent used in advanced chemical and biological applications[3].
Mechanistic Synthesis Strategy
The most robust method for synthesizing the AMBI core is via the Phillips condensation, which involves the cyclocondensation of o-phenylenediamine with glycine in the presence of a strong mineral acid.
Synthesis workflow of AMBI dihydrochloride hydrate via Phillips condensation.
Step-by-Step Synthesis Protocol
This protocol is designed as a self-validating system; the visual cues and physical changes directly correlate with the mechanistic milestones of the reaction.
-
Reagent Preparation : Combine equimolar amounts of o-phenylenediamine and glycine in a round-bottom flask.
-
Causality : Using exact stoichiometry prevents the formation of difficult-to-separate unreacted starting materials, ensuring a cleaner crude product and minimizing side reactions.
-
-
Acidic Condensation : Suspend the mixture in 6N Hydrochloric Acid (HCl).
-
Causality : The 6N HCl serves a dual purpose. First, it protonates the primary amine of glycine, rendering it non-nucleophilic and preventing unwanted self-condensation (peptide bond formation). Second, it acts as the dehydrating catalyst for the cyclization of the intermediate amide into the benzimidazole ring.
-
-
Reflux (12-16 hours) : Heat the reaction mixture to continuous reflux.
-
Causality : The formation of the benzimidazole core is thermodynamically driven. Extended reflux provides the activation energy necessary to expel a water molecule during the intramolecular cyclization step.
-
-
Precipitation & Isolation : Cool the mixture slowly to 0–5 °C. The product will precipitate as a crystalline solid.
-
Causality : The high chloride ion concentration from the 6N HCl drives the precipitation of the dihydrochloride salt via the common-ion effect, leaving soluble impurities in the mother liquor.
-
-
Purification (Recrystallization) : Dissolve the crude solid in boiling absolute ethanol, filter hot, and allow to cool slowly, adding trace amounts of water if necessary[1].
-
Causality : Ethanol selectively dissolves organic impurities. The slow cooling in the presence of atmospheric or trace water facilitates the incorporation of water into the crystal lattice, yielding the highly stable hydrate form.
-
Physicochemical Characterization & Validation
Rigorous characterization is required to confirm the integrity of the dihydrochloride hydrate. The molecule exhibits complex acid-base behavior due to the presence of three distinct ionizable protons.
Quantitative Data Summary
The following table summarizes the expected physicochemical properties and analytical benchmarks for the purified compound[1][4].
| Property | Value | Analytical Method / Source |
| Empirical Formula | C8H9N3 · 2HCl (anhydrous base) | Elemental Analysis |
| Molecular Weight | 220.10 g/mol (anhydrous) | Mass Spectrometry |
| Melting Point | 264 °C (Decomposes) | Capillary Melting Point |
| PubChem CID | 2723957 | Database Registry[4] |
| pKa1 (Benzimidazole NH+) | 3.103 ± 0.079 | 13C NMR / Potentiometry[1] |
| pKa2 (Aliphatic NH3+) | 7.624 ± 0.063 | 13C NMR / Potentiometry[1] |
| pKa3 (Benzimidazole NH) | 12.540 ± 0.038 | 13C NMR / Potentiometry[1] |
Acid-Base Equilibria & Protonation States
Understanding the protonation states of AMBI is critical for its application in transition metal chelation and biological assays. The deprotonation mechanism proceeds sequentially from the most acidic to the least acidic site[1].
Acid-base equilibrium and protonation states of AMBI across pH ranges.
Self-Validating Characterization Protocol
To ensure the synthesized batch meets pharmaceutical-grade standards, execute the following analytical workflow:
-
13C NMR Spectroscopy : Dissolve the sample in D2O.
-
Validation Check : You must observe exactly five distinct carbon signals. The symmetry of the benzimidazole ring renders three pairs of carbons chemically equivalent. The aliphatic methylene carbon (C10) should appear distinctly at ~34.5 ppm[1]. If more than five signals appear, asymmetric impurities (e.g., unreacted starting material or mono-substituted byproducts) are present.
-
-
FT-IR Spectroscopy : Analyze the recrystallized solid.
-
Validation Check : Look for broad, intense bands in the 3400–2800 cm⁻¹ region. This validates the presence of the primary amine hydrochloride (-NH3+ Cl-) and the hydrate water molecules. A sharp peak near 1620 cm⁻¹ confirms the C=N stretching of the benzimidazole core[1].
-
-
Melting Point Determination : Heat the sample gradually in a capillary tube.
-
Validation Check : The compound should not melt cleanly but rather decompose at exactly 264 °C. A lower decomposition temperature indicates residual solvent or incomplete salt formation.
-
Applications in Advanced Drug Development
The primary utility of 2-(Aminomethyl)benzimidazole dihydrochloride hydrate lies in its role as a bifunctional ligand. The proximity of the primary amine to the benzimidazole nitrogen creates an ideal bite angle for chelating transition metals like Cu(II), Ni(II), and V(IV)[1][5]. Furthermore, it is the standard precursor for synthesizing N-(benzimidazol-2-ylmethyl)iminodiacetic acid, a critical component in the development of targeted radiopharmaceuticals and MRI contrast agents[3][6].
References
-
Title: Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution Source: SciELO (Journal of the Mexican Chemical Society) URL: [Link]
-
Title: 1H-benzimidazol-2-ylmethanamine;dihydrochloride (CID 2723957) Source: PubChem URL: [Link]
Sources
- 1. Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution [scielo.org.mx]
- 2. chemdor.com [chemdor.com]
- 3. 2-(アミノメチル)ベンゾイミダゾール 二塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. CAS RN 5993-91-9 | Fisher Scientific [fishersci.com]
- 5. 2-(アミノメチル)ベンゾイミダゾール 二塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. alkalisci.com [alkalisci.com]
The Pharmacological Architecture of 2-(Aminomethyl)benzimidazole Derivatives: Mechanisms, Metal Complexes, and Validation Protocols
Executive Summary
The benzimidazole ring is a privileged scaffold in medicinal chemistry, widely recognized as an isostere of purine nucleosides. However, the specific functionalization at the C2 position with an aminomethyl moiety—yielding 2-(Aminomethyl)benzimidazole (AMBI) derivatives—transforms this basic nucleus into a highly specific pharmacophore. This in-depth technical guide explores the mechanistic pathways by which AMBI derivatives exert their potent anticancer and antimicrobial effects, detailing their role as Receptor Tyrosine Kinase (RTK) inhibitors, metal-coordinating apoptosis inducers, and Bcl-2 antagonists [1]. By bridging structural rationale with self-validating experimental workflows, this whitepaper provides a comprehensive blueprint for researchers developing next-generation targeted therapeutics.
Structural Rationale: The Purine Isostere Paradigm
The efficacy of AMBI derivatives is rooted in their precise spatial and electronic configuration. Because the benzimidazole core mimics the adenine and guanine bases of DNA and RNA, it naturally localizes to nucleotide-binding domains [2].
The addition of the 2-aminomethyl group is a deliberate design choice that dictates target affinity:
-
Hinge Region Anchoring: The primary amine acts as a critical hydrogen-bond donor and acceptor, interacting directly with the hinge region of ATP-binding pockets in kinases.
-
Solvent Accessibility & Hydrophobic Extension: The solvent-accessible region of the aminomethyl arm enhances aqueous solubility, while extended hydrophobic substituents on the benzimidazole ring can penetrate deep into neighboring allosteric pockets, enabling dual-target inhibition (e.g., simultaneous EGFR and HER2 blockade) [1].
Core Mechanisms of Action
ATP-Competitive Receptor Tyrosine Kinase (RTK) Inhibition
Receptor tyrosine kinases (RTKs) such as EGFR and HER2 are frequently overexpressed in aggressive malignancies (e.g., breast and lung cancers). AMBI derivatives function as competitive inhibitors at the intracellular ATP-binding domain of these receptors [1]. By displacing ATP, they prevent the auto-phosphorylation of the receptor, thereby starving downstream survival pathways (PI3K/AKT and MAPK) of their activation signals, ultimately leading to cell cycle arrest and apoptosis [3].
Pathway of RTK inhibition by 2-(Aminomethyl)benzimidazole.
Transition Metal Coordination: ROS Generation and DNA Cleavage
The bidentate nature of the 2-aminomethyl and the benzimidazole nitrogen makes AMBI an excellent ligand for transition metals. When complexed with Ruthenium(II)/(III) or Copper(II), the mechanism of action shifts dramatically[4, 5].
-
DNA Intercalation: The pseudo-octahedral geometry of Ru(II)-AMBI complexes facilitates deep intercalation into the DNA minor groove.
-
Redox Cycling: The metal center undergoes physiological redox cycling, generating localized Reactive Oxygen Species (ROS). This oxidative stress triggers DNA strand cleavage and initiates a robust, caspase-dependent intrinsic apoptotic cascade [4].
Disruption of Anti-Apoptotic Protein-Protein Interactions (Bcl-2)
Beyond kinase inhibition, AMBI derivatives have been engineered to disrupt critical protein-protein interactions. By mimicking the BH3 domain, specific benzimidazole compounds bind to the hydrophobic groove of the anti-apoptotic Bcl-2 protein. This prevents Bcl-2 from sequestering pro-apoptotic proteins (like Bax and Bak), thereby restoring the cell's natural apoptotic machinery [6].
Quantitative Pharmacodynamics
To provide a comparative baseline, the following table synthesizes quantitative data from recent in vitro evaluations of AMBI derivatives and their metal complexes across various cancer cell lines [1, 3, 5].
| Compound / Complex | Primary Target | Cell Line Model | IC₅₀ / GI₅₀ (µM) | Binding Energy (kcal/mol) | Primary Mechanism |
| AMBI Derivative (4g) | EGFR / HER2 | T47D (Breast) | < 5.0 | -9.30 | RTK Competitive Inhibition |
| Cu(II)-AMBI Complex | MMP-9 / DNA | A549 (Lung) | 11.46 | -10.70 | ROS Generation / DNA Cleavage |
| Ru(III)-AMBI Complex | Caspases / DNA | MCF-7 (Breast) | 2.80 | N/A | Caspase-Dependent Apoptosis |
| Benzimidazole Hybrid | SIRT1 / SIRT2 | HCT-116 (Colon) | 16.82 | N/A | Sirtuin Inhibition / DNA Damage |
Self-Validating Experimental Methodologies
As a Senior Application Scientist, I emphasize that relying on a single phenotypic assay (like MTT) is a critical failure point in drug discovery. A robust validation pipeline must be a self-validating system : biochemical target engagement must logically correlate with cellular phenotypic outcomes, which must then be confirmed by mechanistic markers.
Self-validating workflow for evaluating benzimidazole kinase inhibitors.
Protocol 1: Biochemical Target Engagement via TR-FRET Kinase Assay
Causality & Rationale: Benzimidazole rings are highly conjugated and often exhibit intrinsic auto-fluorescence, which causes false positives in standard colorimetric or standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay that eliminates background auto-fluorescence, ensuring that the signal strictly represents target engagement (e.g., EGFR inhibition).
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a master mix containing the recombinant kinase domain (e.g., EGFR), a biotinylated peptide substrate, and ATP at its Michaelis constant ( Km ) to ensure competitive inhibition dynamics are accurately captured.
-
Compound Incubation: Dispense AMBI derivatives in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM) into a 384-well plate. Incubate with the kinase master mix for 30 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Add ATP to initiate the phosphorylation reaction. Incubate for 60 minutes.
-
Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC).
-
Readout: Measure the FRET signal (Emission at 665 nm / 615 nm) using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic regression.
Protocol 2: Phenotypic Validation via Multiparametric Flow Cytometry
Causality & Rationale: Once IC₅₀ is established, we must prove that the resulting cell death is due to on-target apoptosis rather than off-target necrotic toxicity. Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis).
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Seed target cells (e.g., T47D or A549) at 1×105 cells/well in 6-well plates. Treat with the AMBI derivative at 0.5× , 1× , and 2× the established IC₅₀ for 24 and 48 hours.
-
Harvesting: Carefully collect both the media (containing detached, dead cells) and the adherent cells using a mild trypsinization protocol to avoid mechanically inducing membrane damage (which causes false PI positives).
-
Staining: Wash cells twice with cold PBS. Resuspend in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Acquisition: Add 400 µL of Binding Buffer and immediately analyze via flow cytometry, capturing at least 10,000 events per sample.
-
Analysis: Gate out debris. Quadrant analysis will reveal viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
Conclusion
The 2-(Aminomethyl)benzimidazole scaffold represents a highly versatile and potent pharmacophore in modern drug discovery. By acting as a purine isostere, it achieves high-affinity binding in the hinge regions of critical kinases like EGFR and HER2. Furthermore, its ability to coordinate with transition metals unlocks secondary mechanisms of action, including ROS-mediated DNA cleavage. For drug development professionals, leveraging this scaffold requires rigorous, self-validating experimental workflows to differentiate true target engagement from off-target cytotoxicity.
References
-
Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters. URL:[Link]
- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023).BMC Chemistry / PMC.
- Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors.Pharmakeftiki.
- Half-Sandwich Ru(II) Complexes Bearing 2-(2′-quinoly)benzimidazoles with Anticancer Activity.Canakkale Onsekiz Mart University.
- Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study.Journal of Coordination Chemistry / Taylor & Francis.
-
Design, Synthesis, Anticancer Activity, and Solid Lipid Nanoparticle Formulation of Indole- and Benzimidazole-Based Compounds as Pro-Apoptotic Agents Targeting Bcl-2 Protein. Pharmaceuticals / PMC. URL: [Link]
Comprehensive Physicochemical Profiling of 2-(Aminomethyl)benzimidazole Dihydrochloride Hydrate: Solubility, Stability, and Methodological Standards
Executive Summary
2-(Aminomethyl)benzimidazole (2AMBZ) dihydrochloride hydrate is a highly versatile bifunctional building block heavily utilized in the synthesis of complex pharmaceuticals, including chemokine receptor (CXCR4/CCR5) antagonists and vitronectin receptor inhibitors[1][2]. For drug development professionals and synthetic chemists, mastering the physicochemical behavior of this compound is critical. Because it exists as a hydrated dihydrochloride salt of a polyprotic base, its solubility and stability are inextricably linked to its ionization state and the thermodynamic stability of its crystal lattice.
This whitepaper provides an authoritative, in-depth analysis of 2AMBZ's solubility thermodynamics, degradation pathways, and provides self-validating experimental protocols for laboratory evaluation.
Acid-Base Equilibria and Speciation
The fundamental driver of 2AMBZ’s solubility and stability is its polyprotic nature. The molecule features three distinct ionizable centers: the primary aliphatic amine, the pyridine-like nitrogen of the benzimidazole ring, and the pyrrole-like nitrogen of the benzimidazole core.
According to authoritative 3[3], the molecule undergoes three precise deprotonation steps at 25 °C. Understanding these pKa transitions is essential for predicting the molecule's behavior in both aqueous buffers and organic reaction mixtures.
Fig 1: Acid-base speciation and deprotonation pathway of 2AMBZ across the pH scale.
Table 1: Thermodynamic pKa Values and Speciation of 2AMBZ
| Ionization Step | pKa Value (± SD) | Deprotonation Site | Dominant Species | Charge State |
| pKa1 | 3.103 ± 0.079 | Benzimidazole ring nitrogen (pyridine-type) | Monoprotonated (H2L+) | +1 |
| pKa2 | 7.624 ± 0.063 | Primary aliphatic amine | Neutral Base (HL) | 0 |
| pKa3 | 12.540 ± 0.038 | Benzimidazole ring nitrogen (pyrrole-type) | Deprotonated (L-) | -1 |
Data summarized from Scielo potentiometric evaluations[3].
Solubility Thermodynamics: Aqueous vs. Organic Systems
Aqueous Solubility
Because 2AMBZ is supplied as a dihydrochloride hydrate , it exhibits exceptional aqueous solubility. The protonation of both the primary amine and the benzimidazole nitrogen creates a highly polar, dicationic species (H3L2+). The ion-dipole interactions between these charged centers and water molecules easily overcome the crystal lattice energy, resulting in rapid dissolution.
Organic Solubility & Synthetic Challenges
In organic synthesis, solubility often becomes a kinetic bottleneck. The hydrate water molecules stabilize the crystal lattice via extensive hydrogen bonding networks. Consequently, 2AMBZ dihydrochloride hydrate has limited solubility in aprotic solvents like dichloromethane (DCM).
Causality in Synthetic Design: To achieve dissolution in organic media, a polar protic co-solvent (e.g., ethanol or methanol) is mechanistically required to disrupt the hydrate lattice[2]. Furthermore, the addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is often necessary to neutralize the hydrochloride salts. This strips the protons from the amine and imidazole nitrogens, liberating the highly lipophilic free base (HL) required for subsequent nucleophilic coupling reactions[1].
Stability Profile and Degradation Pathways
-
Hydrolytic Stability: 2AMBZ demonstrates exceptional stability in aqueous solutions. Long-term spectrophotometric studies tracking 1 × 10⁻⁴ M solutions across various pH levels over 48 hours revealed a maximum absorbance variation of only 1.5%. This validates the short-term stability of all acid-base species in solution[3].
-
Thermal & Solid-State Stability: The hydrate form is stable under standard ambient conditions, exhibiting a sharp melting point at approximately 263 °C[3]. However, prolonged exposure to elevated temperatures (>100 °C) induces a dehydration endotherm. The loss of the hydrate water alters the crystalline lattice, which can induce an amorphous phase transition and unpredictably shift dissolution kinetics in subsequent formulations.
Table 2: Stability Matrix
| Stress Condition | Susceptibility | Primary Degradation Mechanism |
| Acidic (pH < 3) | Highly Stable | Fully protonated state protects against nucleophilic attack. |
| Alkaline (pH > 8) | Moderately Susceptible | Free base formation increases susceptibility to oxidation. |
| Thermal (Solid) | Stable up to ~100 °C | Dehydration occurs prior to the 263 °C melting point[3]. |
| Oxidative (H₂O₂) | Highly Susceptible | N-oxidation of the primary aliphatic amine. |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They include built-in control mechanisms to prevent false data generation.
Protocol 1: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)
-
Objective: Determine the equilibrium solubility of 2AMBZ across physiological pH ranges.
-
Causality: Buffers must be used to control the ionization state. If unbuffered water is used, the dissolution of the dihydrochloride salt will release HCl, drastically dropping the pH and artificially inflating the solubility reading for the fully protonated state.
Step-by-Step Methodology:
-
Preparation: Prepare 50 mM buffer solutions at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), and pH 6.8 (Phosphate).
-
Saturation: Add excess 2AMBZ dihydrochloride hydrate (approx. 100 mg) to 5 mL of each buffer in sealed amber glass vials.
-
Equilibration: Agitate vials at 300 RPM in a 25 °C (± 0.1 °C) water bath for 48 hours to ensure thermodynamic equilibrium.
-
Phase Separation: Centrifuge aliquots at 10,000 x g for 15 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Quantification: Dilute the filtrate and quantify via UV-Vis spectrophotometry at the established isosbestic point (approx. 270 nm) to negate absorbance variations caused by minor pH shifts.
-
Self-Validation Mechanism: Measure the pH of the filtrate after equilibration. If the pH has deviated by >0.05 units from the initial buffer pH, the buffer capacity was exceeded by the liberated HCl. The result must be discarded, and the experiment repeated with a higher molarity buffer.
Protocol 2: Stability-Indicating HPLC-UV Assay
-
Objective: Quantify 2AMBZ and its degradation products following forced stress testing.
-
Causality: Because 2AMBZ has a pKa of 7.62, running a mobile phase near neutral pH will cause the molecule to exist in a state of partial ionization, leading to severe peak tailing and split peaks on a reversed-phase column. Using a highly acidic modifier ensures the molecule is fully protonated (H3L2+), yielding sharp, reproducible chromatography.
Step-by-Step Methodology:
-
Column: C18 Reversed-Phase (e.g., 150 x 4.6 mm, 3 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).
-
Solvent B: 0.1% TFA in Acetonitrile.
-
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: UV absorbance at 270 nm.
-
Self-Validation Mechanism (Mass Balance): Following forced degradation (e.g., 3% H₂O₂ exposure), calculate the mass balance. The sum of the peak areas of all degradation products plus the remaining parent compound must equal 100% (± 2%) of the initial un-stressed control peak area. A failure in mass balance indicates that degradants are either volatile, non-UV absorbing, or permanently retained on the column, necessitating orthogonal detection (e.g., LC-MS).
Fig 2: Self-validating forced degradation and stability-indicating analytical workflow.
References
-
Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution Source: scielo.org.mx 3
-
WO2002034745A1 - Chemokine receptor binding heterocyclic compounds Source: google.com (Patents) 2
-
WO1996000730A1 - Vitronectin receptor antagonists Source: google.com (Patents)1
Sources
Spectroscopic Characterization of 2-(Aminomethyl)benzimidazole Dihydrochloride Hydrate: A Technical Guide for Advanced Analytical Workflows
Executive Summary & Physicochemical Context
2-(Aminomethyl)benzimidazole dihydrochloride hydrate (2-AMBZ·2HCl·H2O) is a critical bifunctional building block extensively utilized in the synthesis of1[1] and2[2]. Commercially available at ≥98% purity[3], the compound is most stable in its hydrated dihydrochloride salt form.
Understanding the exact spectroscopic profile of this compound is not merely an exercise in identification; it is a prerequisite for tracking its complex acid-base equilibria. Because the molecule contains both an aliphatic primary amine and a heterocyclic benzimidazole ring, it undergoes multi-stage deprotonation in aqueous environments. This guide synthesizes the definitive Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) parameters required to validate the structural integrity and protonation state of 2-AMBZ.
Fig 1. Self-validating spectroscopic workflow for 2-AMBZ·2HCl·H2O.
Fourier Transform Infrared (FTIR) Spectroscopy
Causality of Experimental Choice: ATR vs. Transmission
When analyzing 2-AMBZ·2HCl·H2O, Attenuated Total Reflectance (ATR) FTIR is strictly preferred over traditional KBr pellet transmission[4]. Why? The compound is a hydrate. KBr is highly hygroscopic, and the mechanical stress of grinding the sample into a pellet frequently induces polymorphic shifts or alters the stoichiometric hydration state, leading to artifactual O-H stretching bands. ATR-FTIR allows for the direct, non-destructive measurement of the native crystal lattice, preserving the true vibrational modes of the hydrate.
Quantitative FTIR Data Summary
The 4[4] reveals several diagnostic bands critical for confirming the salt and hydration state:
| Wavenumber (cm⁻¹) | Vibrational Mode | Diagnostic Significance |
| ~3400 - 3500 | O-H stretching | Confirms the presence of the lattice hydrate. |
| 3100 - 2800 (Broad) | N-H stretching | Overlapping signals of the aliphatic NH₃⁺ and the benzimidazolium NH⁺ groups. |
| ~1620 | C=N stretching | Characteristic of the benzimidazole ring system. |
| ~1590 | C=C stretching | Aromatic ring breathing modes. |
| ~1050 - 1200 | C-N stretching | Aliphatic and aromatic C-N bond vibrations. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Experimental Choice: ¹³C vs. ¹H NMR for pH Titration
To map the acid-base equilibrium of 2-AMBZ, ¹³C NMR is vastly superior to ¹H NMR. Why? In aqueous D₂O solutions, the exchangeable protons on the primary amine (-NH₃⁺) and the benzimidazole nitrogens rapidly exchange with deuterium, rendering them invisible in ¹H NMR. ¹³C NMR bypasses this limitation, allowing analysts to track the electronic shielding effects of deprotonation directly through the carbon backbone[5].
Quantitative ¹³C NMR Data Summary
Due to the symmetry of the benzimidazole ring, the 8 carbons of 2-AMBZ resolve into 5 distinct signals. The following assignments are based on 5[5] conducted at 25 °C in 0.1 M aqueous solutions:
| Carbon Position | Chemical Shift (δ, ppm) | Multiplicity (¹H Coupled) | Assignment Notes |
| C10 (Methylene) | 34.54 | Triplet | Adjacent to the primary amine group. |
| C4, C7 (Aromatic) | 114.50 | Doublet | Equivalent carbons on the benzimidazole ring. |
| C5, C6 (Aromatic) | 127.37 | Doublet | Equivalent carbons on the benzimidazole ring. |
| C8, C9 (Bridgehead) | 131.01 | Singlet | Quaternary carbons bridging the two rings. |
| C2 (Imine/Amidine) | 143.51 | Singlet | Carbon located between the two ring nitrogens. |
The Deprotonation Mechanism
The ¹³C chemical shifts are highly sensitive to the protonation state of the molecule. 2-AMBZ exhibits three distinct pKa values:
-
pKa₁ (3.103): Deprotonation of the benzimidazolium ring.
-
pKa₂ (7.624): Deprotonation of the aliphatic primary ammonium group.
-
pKa₃ (12.540): Deprotonation of the neutral benzimidazole N-H to form an anion[5].
Fig 2. Stepwise deprotonation mechanism of 2-AMBZ in aqueous solution.
Self-Validating Experimental Protocols
To guarantee data integrity, the following protocols are designed as self-validating systems, meaning the operator can confirm the success of the step without requiring external secondary assays.
Protocol A: ATR-FTIR Solid-State Acquisition
-
Step 1: Crystal Preparation. Clean the diamond ATR crystal with isopropanol and allow it to air dry.
-
Self-Validation: Run a background spectrum. The baseline must remain flat within ±0.005 absorbance units (AU), confirming the absence of residual contamination.
-
-
Step 2: Sample Deposition. Deposit 2-5 mg of 2-AMBZ·2HCl·H2O directly onto the crystal. Apply uniform pressure using the anvil.
-
Self-Validation: Monitor the real-time preview. The maximum absorbance peak (typically the broad N-H/O-H stretch) must fall between 0.4 and 0.8 AU. This ensures the detector is not saturated and the Beer-Lambert law remains linear.
-
-
Step 3: Acquisition. Acquire 32 scans at 4 cm⁻¹ resolution.
-
Step 4: Atmospheric Suppression. Process the data using the spectrometer's atmospheric compensation algorithm.
-
Self-Validation: The total absence of sharp doublet peaks at 2350 cm⁻¹ (CO₂) and fine rotational structure around 3600 cm⁻¹ (water vapor) confirms successful atmospheric suppression.
-
Protocol B: pH-Dependent ¹³C NMR Titration
-
Step 1: Solvation. Dissolve 2-AMBZ·2HCl·H2O to a 0.1 M concentration in D₂O (using 10% v/v for the lock signal)[5].
-
Self-Validation: A completely clear, colorless solution confirms total dissolution. Any turbidity indicates incomplete solvation, requiring slight dilution.
-
-
Step 2: pH Adjustment. Adjust the pH using standardized DCl or NaOD. Measure the pH directly in the NMR tube using a calibrated microelectrode.
-
Self-Validation: The pH reading must stabilize with a drift of <0.02 units over 60 seconds before proceeding to acquisition.
-
-
Step 3: Spectral Acquisition. Acquire ¹³C NMR spectra using single-pulse proton decoupling at 100.53 MHz[5].
-
Self-Validation: Check the Signal-to-Noise Ratio (SNR) of the C10 methylene carbon (δ 34.54). The SNR must be >50:1 to ensure accurate chemical shift tracking across the pH gradient. Furthermore, the integration of the C10 peak must be exactly half the combined integration of the C4/C7 and C5/C6 aromatic signals; a deviation of >5% indicates incomplete relaxation (T₁ issues) or sample degradation.
-
References
- "2-(Aminomethyl)
- "2-(Aminomethyl)benzimidazole dihydrochloride hydrate, 98% 25 g | Buy Online", thermofisher.com,
- "Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution", scielo.org.mx,
- "WO1996000730A1 - Vitronectin receptor antagonists", google.com,
- "WO2002034745A1 - Chemokine receptor binding heterocyclic compounds", google.com,
Sources
- 1. WO1996000730A1 - Vitronectin receptor antagonists - Google Patents [patents.google.com]
- 2. WO2002034745A1 - Chemokine receptor binding heterocyclic compounds - Google Patents [patents.google.com]
- 3. 2-(Aminomethyl)benzimidazole dihydrochloride hydrate, 98% 25 g | Request for Quote [thermofisher.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution [scielo.org.mx]
Unraveling the Acid-Base Equilibrium of 2-(Aminomethyl)benzimidazole in Aqueous Solutions: A Comprehensive Technical Guide
The Pharmacological Imperative of 2-AMBZ
In the landscape of rational drug design, the protonation state of a pharmacophore dictates its solubility, lipophilicity, and receptor-binding affinity. 2-(Aminomethyl)benzimidazole (2-AMBZ) —a privileged heterocyclic scaffold—is foundational to the development of antimicrobial, antiparasitic, and antiviral agents, as well as acting as a potent chelator for metalloprotein mimetics.
As a Senior Application Scientist, I frequently encounter failures in late-stage drug formulation that trace back to a fundamental misunderstanding of a molecule's acid-base thermodynamics. You cannot predict the pharmacokinetic profile of a 2-AMBZ derivative without first mapping its exact protonation sequence. This guide dissects the thermodynamic profiling and mechanistic causality of 2-AMBZ in aqueous solutions, providing a self-validating experimental framework for your own laboratory workflows.
Thermodynamic Profiling: The Acid-Base Equilibrium Landscape
To model the behavior of 2-AMBZ at physiological pH, we must quantify its dissociation constants. The molecule exhibits three distinct pKa values, transitioning from a dicationic state at highly acidic pH to an anionic state in strongly basic conditions, as established in 1.
The quantitative thermodynamic data, obtained at 25 °C in aqueous solution, is summarized below:
Table 1: Consolidated pKa Values and Thermodynamic Assignments
| Thermodynamic Parameter | Value (25 °C, Aqueous) | Deprotonation Site | Molecular Charge Transition |
| pKa₁ | 3.103 ± 0.079 | Imidazole Ring (-NH⁺-) | +2 → +1 |
| pKa₂ | 7.624 ± 0.063 | Primary Amine (-NH₃⁺) | +1 → 0 |
| pKa₃ | 12.540 ± 0.038 | Imidazole Ring (-NH) | 0 → -1 |
Mechanistic Causality of Deprotonation
Listing pKa values is insufficient; we must understand the causality behind them. The sequence of deprotonation in 2-AMBZ is driven by powerful intramolecular inductive (-I) effects.
-
The First Deprotonation (pKa₁ = 3.10): A standard protonated benzimidazole ring typically exhibits a pKa of ~5.5. However, in 2-AMBZ, the adjacent protonated primary amine (-NH₃⁺) acts as a strong electron-withdrawing group. This inductive effect destabilizes the cationic imidazole ring, forcing it to shed its proton at a highly acidic pH of 3.10.
-
The Second Deprotonation (pKa₂ = 7.62): A typical primary aliphatic amine has a pKa of ~10.5. Here, the adjacent neutral benzimidazole ring pulls electron density away from the amine nitrogen, increasing its acidity and dropping the pKa to 7.62. This is critical: at physiological pH (7.4), 2-AMBZ exists as a mixture of monocationic and neutral species.
-
The Third Deprotonation (pKa₃ = 12.54): In highly basic environments, the neutral imidazole ring loses a proton to form an anion. The neutral -NH₂ group exerts only a mild influence here, resulting in a pKa closely mirroring that of unsubstituted benzimidazole (~12.8).
Figure 1. Stepwise deprotonation mechanism of 2-AMBZ across pH gradients.
Self-Validating Experimental Workflows
When designing a thermodynamic study, relying on a single analytical technique introduces systemic risk—such as junction potential drift in glass electrodes at extreme pH levels. To ensure absolute trustworthiness, I mandate a tri-orthogonal validation workflow . By coupling macroscopic proton exchange data with microscopic structural and electronic data, the protocol becomes a self-validating system.
Figure 2. Tri-orthogonal experimental workflow for thermodynamic validation.
Protocol 1: Potentiometric Titration (The Macroscopic Baseline)
Purpose: To establish the macroscopic proton exchange baseline across the pH spectrum.
-
Calibration: Calibrate a combined ROSS pH-electrode using IUPAC standard buffers (pH 4.005, 7.000, 10.012) to ensure >98% Nernstian cell efficiency.
-
Sample Preparation: Prepare a 0.1 M 2-AMBZ solution in degassed, deionized water. Causality note: You must maintain constant ionic strength (e.g., 0.1 M KCl) and temperature (25 ± 0.01 °C) using a thermostated cell to prevent activity coefficient fluctuations.
-
Titration: Titrate with standardized NaOH under a purified N₂ atmosphere. Causality note: N₂ prevents atmospheric CO₂ from dissolving to form carbonic acid, which would artificially skew the basic pKa values.
-
Data Processing: Export the titration curves to SUPERQUAD software to iteratively fit the macroscopic pKa values.
Protocol 2: ¹³C NMR Spectroscopy (The Microscopic Causality)
Purpose: To assign microscopic causality to the pKa values by tracking carbon shielding/deshielding, as utilized in 2.
-
Sample Preparation: Prepare 0.1 M 2-AMBZ solutions at varying pH values (1.1 to 13.2). Add 10% v/v D₂O to the samples. Causality note: D₂O is strictly required to provide a deuterium lock signal for the NMR spectrometer.
-
Acquisition: Acquire decoupled ¹³C NMR spectra at 25 °C.
-
Analysis: Track the chemical shifts of the C2 (benzimidazole) and aliphatic carbon atoms as a function of pH. Deprotonation events will manifest as distinct sigmoidal shifts in the resonance frequencies of adjacent carbons.
-
Data Processing: Input the chemical shift vs. pH data into HypNMR to calculate site-specific equilibrium constants.
Protocol 3: UV-Vis Spectrophotometry (The Electronic Confirmation)
Purpose: To monitor electronic transitions in the conjugated benzimidazole π-system during protonation state changes.
-
Sample Preparation: Prepare highly dilute (1 × 10⁻⁴ M) 2-AMBZ solutions. Causality note: High dilution is required to adhere to the Beer-Lambert law and prevent detector saturation.
-
Stability Verification: Record absorbance over 48 hours to confirm species stability. A valid system should show <1.5% variation, proving the absence of degradation.
-
Acquisition: Scan from 200–400 nm at varying pH levels.
-
Data Processing: Utilize SQUAD software to deconvolute overlapping absorbance spectra and extract the final pKa values.
Computational Validation & Convergence
By feeding the raw data from these three orthogonal techniques into specialized thermodynamic software (SUPERQUAD, HypNMR, and SQUAD), we eliminate single-method bias. The convergence of the calculated pKa values across all three computational models provides an unassailable, self-validated thermodynamic profile for 2-AMBZ, empowering downstream applications in 3.
References
- Title: Acid-base equilibrium studies of 2-(aminomethyl)
- Title: Synthesis and Structural Studies of Amino Amide Salts Derived From 2-(aminomethyl)
- Title: Potentiometric, thermodynamics, and modeling investigates of binary and ternary Zn(II)
Sources
The 2-Substituted Benzimidazole Scaffold: A Comprehensive Technical Guide to Synthesis, Mechanisms, and Pharmacological Applications
Executive Summary: The Privileged Pharmacophore
In the landscape of modern medicinal chemistry, few heterocyclic scaffolds offer the versatility and target-binding promiscuity of the benzimidazole nucleus. Structurally characterized as a fused bicyclic system—comprising a benzene ring fused to the 4 and 5 positions of an imidazole ring—benzimidazole is a bioisostere of endogenous purines[1][2]. This structural mimicry allows it to seamlessly intercalate into DNA, bind to the hinge regions of kinases, and modulate enzymatic active sites[2][3].
While substitutions at the 1, 5, and 6 positions dictate pharmacokinetic properties, the C-2 position is the primary driver of pharmacodynamic efficacy[4][5]. By strategically engineering the 2-position, drug development professionals have successfully generated an expansive library of therapeutics, ranging from the anthelmintic albendazole to the proton pump inhibitor omeprazole, and increasingly, toward next-generation targeted anticancer agents[6][7].
Mechanistic Pathways & Molecular Targets
As a Senior Application Scientist, it is critical to look beyond phenotypic outcomes and understand the precise molecular causality of these compounds. The 2-substituted benzimidazole derivatives exert their pharmacological effects through a multi-targeted mechanism, particularly in oncology.
Epigenetic Modulation (HDAC Inhibition)
Recent breakthroughs have identified 2-substituted benzimidazoles as potent inhibitors of epigenetic targets, specifically Histone Deacetylases (HDACs) ()[5]. By coordinating with the zinc ion in the catalytic pocket of HDAC enzymes, these derivatives prevent the deacetylation of histone tails. Causality: The resulting hyperacetylation neutralizes the positive charge on lysine residues, weakening the electrostatic affinity between histones and the negatively charged DNA backbone. This forces chromatin into an open, relaxed conformation, reactivating silenced tumor suppressor genes and rendering the cellular DNA highly accessible to apoptotic signaling[4][5].
Receptor Tyrosine Kinase (RTK) Inhibition
Benzimidazole derivatives actively target RTKs such as EGFR and VEGFR[8]. The nitrogen atoms of the imidazole ring form critical hydrogen bonds with the ATP-binding pocket (hinge region) of the kinase domain, competitively blocking ATP binding and halting downstream proliferative signaling cascades[2][8].
Microtubule Disruption
Repurposed anthelmintics like mebendazole operate by binding to the colchicine-binding site of β-tubulin. Causality: This steric hindrance prevents tubulin polymerization into microtubules, arresting the cancer cell in the G2/M phase of the cell cycle and triggering apoptosis[9].
Fig 1. Multi-target anticancer mechanisms of 2-substituted benzimidazole derivatives.
Experimental Methodology: Synthesis & Validation
The synthesis of 2-substituted benzimidazoles requires precise control over reaction conditions to ensure high yields and purity. The following protocol describes the synthesis of 2-aminomethyl benzimidazole derivatives via a modified Phillips condensation followed by nucleophilic substitution ()[10].
Phase 1: Acid-Catalyzed Condensation
-
Reagents: Combine o-phenylenediamine (0.1 mol) and monochloroacetic acid (0.1 mol) in a round-bottom flask.
-
Catalysis: Add 50 mL of 4N Hydrochloric Acid (HCl).
-
Causality: The 4N HCl serves a dual thermodynamic purpose. First, it protonates the carbonyl oxygen of the monochloroacetic acid, drastically increasing its electrophilicity for the initial nucleophilic attack by the diamine. Second, it maintains the diamine in a partially protonated state, preventing premature oxidative degradation while facilitating the subsequent dehydration steps necessary to close the imidazole ring[10][11].
-
-
Reaction: Reflux the mixture on a water bath for 3 hours.
-
Workup: Cool the mixture and basify with Ammonium Hydroxide (NH₄OH) solution until precipitation occurs.
-
Purification: Filter, dry, and recrystallize from methanol using activated charcoal to yield 2-chloromethyl benzimidazole[10][12].
Phase 2: Nucleophilic Substitution via Finkelstein Catalysis
-
Reagents: Mix 2-chloromethyl benzimidazole (0.01 mol) and a primary aromatic amine (0.01 mol) in 50 mL of absolute ethanol.
-
Catalytic Exchange: Add Potassium Iodide (KI) (0.01 mol).
-
Causality: Reacting an amine directly with an alkyl chloride often results in poor yields due to the moderate leaving group ability of the chloride ion. Adding KI initiates an in situ Finkelstein reaction. The chloride is exchanged for an iodide ion. Because iodide is highly polarizable with a weaker C-I bond, it acts as a superior leaving group, significantly lowering the activation energy for the incoming nucleophilic amine[7][13].
-
-
Reaction: Reflux for 6 hours. Add KOH (0.01 mol in 5 mL water) dropwise and stir for 2 hours to neutralize the generated acid and drive the reaction forward[7][12].
-
Isolation: Pour into crushed ice, filter the solid product, and recrystallize from ethanol[7][12].
System Validation & Quality Control
To ensure this protocol acts as a self-validating system, the following checkpoints must be met:
-
Reaction Monitoring: Perform Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (7:3). The disappearance of the starting material spot validates completion.
-
Spectroscopic Validation:
-
FT-IR: The product must exhibit a distinct N-H stretching band at 3400–3500 cm⁻¹ and a C=N stretch at ~1560 cm⁻¹[7][12].
-
¹H-NMR (DMSO-d6): The signature benzimidazole N-H proton must appear as a broad singlet far downfield at δ 12.0–12.5 ppm. The methylene bridge protons should appear around δ 4.0–4.6 ppm[12].
-
Fig 2. Step-by-step synthetic workflow for 2-substituted benzimidazole derivatives.
Quantitative Pharmacological Data
The structural tuning of the 2-position directly correlates with in vitro cytotoxicity. The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of recently synthesized 2-substituted benzimidazole derivatives against standard human cancer cell lines, demonstrating their superiority or comparability to standard chemotherapeutics like 5-Fluorouracil (5-FU).
| Compound Class / Derivative | Cell Line | IC₅₀ (µM) | Mechanistic Notes | Reference |
| Benzimidazole-1,3,4-oxadiazole (4d) | HeLa (Cervical) | 3.23 | 9-fold higher activity than 5-FU control. | [14] |
| Benzimidazole-1,3,4-oxadiazole (4d) | MCF-7 (Breast) | 7.80 | 4.5-fold higher activity than 5-FU control. | [14] |
| Benzimidazole-1,3,4-oxadiazole (4i) | A549 (Lung) | 6.64 | 4-fold higher activity than 5-FU control. | [14] |
| 1,2-disubstituted benzimidazole (2a) | A549 (Lung) | 111.70 | Inhibits DNA replication; induces apoptosis. | [15] |
| 2-styryl-benzimidazole (10) | Colo38 (Melanoma) | 6.20 | Broad-spectrum UV filtering & antiproliferative. | [16] |
| 5-Fluorouracil (Positive Control) | HeLa (Cervical) | 29.90 | Standard antimetabolite reference baseline. | [14] |
Future Directions in Drug Discovery
The future of benzimidazole-based drug discovery lies in hybrid pharmacophore design and multi-target directed ligands (MTDLs) . By conjugating the 2-substituted benzimidazole core with other privileged scaffolds—such as 1,2,3-triazoles via click chemistry—researchers are developing molecules capable of simultaneously interrupting multiple survival pathways (e.g., dual EGFR/VEGFR inhibition)[8]. Furthermore, optimizing these derivatives to selectively target epigenetic readers and erasers (like BRD4 and HDACs) holds immense promise for overcoming multidrug resistance in refractory hematological and solid malignancies[4][5].
References
-
A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. International Journal of Scholarly Research and Reviews (SRR Publications). URL:[Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biomedical and Pharmacology Journal. URL:[Link]
-
Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Advances. URL:[Link]
-
Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. Arabian Journal of Chemistry. URL:[Link]
-
Design, Synthesis and Cytotoxicity Evaluation of Substituted Benzimidazole Conjugated 1,3,4-Oxadiazoles. Chemical and Pharmaceutical Bulletin (J-STAGE). URL:[Link]
-
Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. National Institutes of Health (PMC). URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis and biological evaluation of 2-substituted benzimidazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. daneshyari.com [daneshyari.com]
- 11. srrjournals.com [srrjournals.com]
- 12. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arabjchem.org [arabjchem.org]
- 14. Design, Synthesis and Cytotoxicity Evalufation of Substituted Benzimidazole Conjugated 1,3,4-Oxadiazoles [jstage.jst.go.jp]
- 15. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Whitepaper: Advanced Handling, Safety, and Application Workflows for 2-(Aminomethyl)benzimidazole Dihydrochloride Hydrate
Executive Summary
As a Senior Application Scientist, I frequently encounter 2-(Aminomethyl)benzimidazole dihydrochloride hydrate (CAS: 5993-91-9) bridging the gap between organic synthesis and bioinorganic chemistry. This bifunctional heterocycle is a critical intermediate in the synthesis of N-(benzimidazol-2-ylmethyl)iminodiacetic acid[1], and serves as a potent bidentate ligand for transition metal complexes, particularly Ruthenium (Ru)[2].
The dihydrochloride hydrate salt form is specifically engineered to suppress the rapid oxidative degradation typical of free aliphatic amines. Protonating the primary amine and imidazole nitrogen significantly lowers the HOMO energy, stabilizing the compound in ambient air while exponentially increasing its aqueous solubility for downstream biological assays[3]. This guide delineates the physicochemical profiling, safety causality, and validated experimental workflows required to handle this compound with uncompromising scientific rigor.
Physicochemical Profiling & Hazard Causality
Understanding the inherent properties of 2-AMBZ dihydrochloride is prerequisite to safe handling. The presence of two hydrochloride molecules per parent structure dictates its behavior in solution and its toxicological profile.
Table 1: Core Physicochemical Parameters
| Parameter | Specification |
| CAS Number | 5993-91-9[1] |
| Molecular Formula | C8H11Cl2N3 (anhydrous basis)[4] |
| Molecular Weight | 220.10 g/mol [4] |
| Melting Point | 264 °C (Decomposes)[1] |
| Appearance | Off-white to light brown crystalline solid[5] |
| Storage Class | 11 (Combustible Solids)[1] |
Table 2: GHS Hazard Profile and Mechanistic Causality
| Hazard Code | Statement | Mechanistic Causality |
| H302 | Harmful if swallowed | Induces systemic toxicity upon gastrointestinal absorption and subsequent hepatic metabolism[5]. |
| H315 | Causes skin irritation | The dihydrochloride salt hydrolyzes in ambient skin moisture, causing a localized drop in pH and epidermal protein denaturation[6]. |
| H319 | Causes serious eye irritation | Immediate release of HCl upon contact with ocular fluid leads to rapid corneal irritation and cellular stress[6]. |
| H332 | Harmful if inhaled | Airborne micro-particulates interact with respiratory mucosa, disrupting local osmotic balance[6]. |
| H335 | May cause respiratory irritation | Deposition of acidic particulates in the upper respiratory tract triggers acute inflammatory pathways[6]. |
Safety, Storage, and Spill Management
Storage Protocol
Store the compound in a tightly closed container within a cool, dry, and well-ventilated environment (inert atmosphere preferred)[5]. Because the compound decomposes at 264 °C to release toxic gases including nitrogen oxides (NOx) and hydrogen chloride gas, keep it strictly isolated from strong oxidizing agents and heat sources.
Handling & PPE
To mitigate H332 and H335 inhalation risks, handling of the dry powder must occur under localized exhaust ventilation (e.g., a certified fume hood). Operators must wear N95/P3 particulate respirators, nitrile gloves (checked for breakthrough time), and tightly fitting safety goggles.
Self-Validating Spill Management System
In the event of a solid spill, do not use water immediately, as this creates a highly acidic localized pool.
-
Containment: Mechanically sweep the powder using non-sparking tools to prevent dust generation[7].
-
Neutralization: Cover residual dust with a weak solid base (e.g., sodium bicarbonate) before wet-mopping.
-
Validation Step: Use pH indicator strips on the final wet-mop surface to confirm the area has been neutralized to pH 6.5–7.5 before declaring the spill cleared.
Validated Experimental Workflows
Workflow A: Microwave-Assisted Synthesis of 2-AMBZ
Traditional reflux synthesis of 2-AMBZ takes up to 72 hours and yields roughly 56%[8]. This is due to thermal gradients and the high activation energy of the condensation reaction. Microwave irradiation (2450 MHz) directly couples with the polar molecules (HCl, water), providing volumetric superheating that overcomes this barrier almost instantaneously.
Step-by-Step Protocol:
-
Reagent Loading: In a microwave-safe reaction vessel, combine o-phenylenediamine and glycine in a 1:1.5 to 1:2.5 molar ratio[8].
-
Catalysis: Add 5–6M HCl (molar ratio of o-phenylenediamine to HCl should be 1:10–12)[5]. Causality: HCl acts as both the acid catalyst for the condensation and the chloride source for the final salt.
-
Irradiation Cycle: Subject the mixture to microwave irradiation at an output power of 119–280W. Use an intermittent heating protocol: 10 cycles of 4–6 minutes of irradiation, followed by 10 minutes of cooling intervals[8].
-
Isolation: Cool the final mixture to induce precipitation. Filter the solid and wash thoroughly with anhydrous ethanol to remove unreacted starting materials[5].
-
Validation Step: Monitor the reaction completion by Thin-Layer Chromatography (TLC) using DCM:MeOH (9:1). The complete disappearance of the o-phenylenediamine spot confirms total conversion. Yields typically reach 56–77%[8].
Microwave-assisted synthesis workflow of 2-AMBZ dihydrochloride.
Workflow B: Ruthenium Coordination for Bioinorganic Screening
2-AMBZ is a privileged scaffold for developing antimicrobial and anticancer metallodrugs[2]. The amino group serves as the primary anchor site for metal ions, facilitating stepwise deprotonation and forming stable five-membered chelate rings[2].
Step-by-Step Protocol:
-
Ligand Preparation: Dissolve 2-AMBZ dihydrochloride hydrate in a degassed aqueous/ethanolic solvent mixture.
-
Deprotonation: Carefully titrate with a mild base (e.g., NaOH or Et3N) to neutralize the hydrochloride salts. Validation Step: Monitor the pH continuously. Stop at pH 7.0–7.5 to prevent the free base from crashing out of solution prematurely[9].
-
Metal Complexation: Add the Ru(II) or Ru(III) precursor (e.g., [RuCl2(DMSO)4]) in a 1:1 molar ratio[2].
-
Reflux & Isolation: Reflux under an inert atmosphere for 4–6 hours. The formation of the thermodynamically stable 5-membered metallacycle drives the reaction forward. Isolate the complex via solvent evaporation and recrystallization.
Stepwise coordination mechanism of 2-AMBZ with Ruthenium ions.
References
- Sigma-Aldrich - 2-(Aminomethyl)
- Santa Cruz Biotechnology (SCBT) - 2-(Aminomethyl)
- Google Patents (CN101875638A)
- Chemdor Chemicals - 2-(Aminomethyl)
- SciELO - Acid-base equilibrium studies of 2-(aminomethyl)
- Biointerface Research in Applied Chemistry - Structural, Characterization, Biological Activity, and DFT Studies on some Novel Ruthenium 2-Aminomethyl Benzimidazole Complexes URL
- Fisher Scientific UK - SAFETY DATA SHEET: 2-(Aminomethyl)
- Ambeed - Hazard Statements for 2-Aminomethylbenzimidazole Derivatives URL
- Chemdor Chemicals SDS - 2-(Aminomethyl)benzimidazole dihydrochloride Safety Data Sheet (SDS)
- ChemicalBook - 2-(AMINOMETHYL)
Sources
- 1. 2-(アミノメチル)ベンゾイミダゾール 二塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. chemdor.com [chemdor.com]
- 4. scbt.com [scbt.com]
- 5. 2-(AMINOMETHYL)BENZIMIDAZOLE DIHYDRO- | 5993-91-9 [chemicalbook.com]
- 6. 1571-93-3 | 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 7. chemdor.com [chemdor.com]
- 8. CN101875638A - A method for synthesizing 2-aminomethylbenzimidazole by microwave irradiation - Google Patents [patents.google.com]
- 9. Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution [scielo.org.mx]
Commercial Availability, Purity Standards, and Analytical Methodologies of 2-(Aminomethyl)benzimidazole Dihydrochloride Hydrate: A Technical Guide
Executive Summary
In the landscape of modern medicinal chemistry and bioprocessing, 2-(Aminomethyl)benzimidazole dihydrochloride hydrate (CAS: 5993-91-9) serves as a foundational heterocyclic building block. Its unique structural motif—a benzimidazole core coupled with a primary aminomethyl appendage—makes it an indispensable intermediate in the synthesis of complex biologically active molecules, including pro-apoptotic agents targeting the Bcl-2 protein[1] and highly selective chromatographic ligands for immunoglobulin purification[2].
This technical whitepaper provides an in-depth analysis of the compound's commercial availability, physicochemical properties, and the rigorous analytical workflows required to validate its purity for downstream synthetic applications.
Chemical Identity and Commercial Landscape
While the anhydrous free base of 2-(aminomethyl)benzimidazole is chemically viable, the compound is overwhelmingly commercialized as a dihydrochloride hydrate .
Causality in Formulation: The dihydrochloride salt form significantly enhances the compound's aqueous solubility and shelf stability, preventing the oxidative degradation and hygroscopic clumping often observed in free-base amines[3]. Global distribution networks ensure rapid procurement for time-sensitive drug development cycles, with standard commercial lots guaranteeing a baseline purity of ≥98%.
Table 1: Commercial Specifications and Supply Metrics
| Supplier | Catalog / Item No. | Stated Purity | Physical Form | Water Content Spec |
| Thermo Scientific | L07440.14 | ≥98.0% | Crystals / Powder | 3.5% – 11.5%[4] |
| Sigma-Aldrich | 5993-91-9 | 98% | Solid | N/A |
| Santa Cruz Biotech | SCBT-5993-91-9 | 98% | Solid | N/A[5] |
| Chemdor Chemicals | CHA.35932 | 98% | Solid | N/A[3] |
Physicochemical Properties and Acid-Base Equilibria
Understanding the ionization state of 2-(aminomethyl)benzimidazole is critical for predicting its behavior during nucleophilic substitution reactions and chromatographic separations. The molecule possesses three distinct protonation sites, leading to a complex acid-base equilibrium in aqueous solutions[6].
According to definitive 13C NMR and potentiometric studies, the deprotonation mechanism follows three distinct pKa values:
-
pKa1 = 3.103 ± 0.079 : Deprotonation of the benzimidazole ring system.
-
pKa2 = 7.624 ± 0.063 : Deprotonation of the primary aminomethyl group.
-
pKa3 = 12.540 ± 0.038 : Deprotonation of the secondary benzimidazole nitrogen[6].
Figure 1: Acid-base deprotonation workflow of 2-(aminomethyl)benzimidazole in aqueous solution.
Purity Standards and Analytical Workflows
For high-yield synthesis, verifying the >98% purity and exact hydration state of the commercial reagent is mandatory. Trace organic impurities can poison metal catalysts, while unquantified water content skews stoichiometric ratios.
Figure 2: Self-validating analytical workflow for purity and moisture quantification.
Protocol 1: HPLC Purity Assessment
Causality: Because 2-(aminomethyl)benzimidazole contains multiple basic nitrogen centers, it is highly prone to secondary interactions with residual silanols on standard C18 stationary phases, leading to severe peak tailing. To suppress this ionization and ensure Gaussian peak shapes, the mobile phase must be acidified with 0.1% Trifluoroacetic acid (TFA), which acts as an ion-pairing agent[1].
-
Mobile Phase Preparation: Prepare a binary gradient system. Mobile Phase A: 0.1% TFA in HPLC-grade water. Mobile Phase B: 0.1% TFA in Acetonitrile.
-
System Suitability Test (Self-Validation): Prior to sample analysis, inject a known reference standard. The system is validated for quantitative analysis only if the theoretical plate count (N) is >2000 and the tailing factor (Tf) is ≤1.5. This ensures column integrity and prevents false-positive impurity integration.
-
Sample Preparation: Dissolve 1 mg of the commercial dihydrochloride hydrate in 1 mL of Mobile Phase A. Filter through a 0.22 µm PTFE syringe filter[1].
-
Injection and Acquisition: Inject 10 µL onto a C18 column (e.g., Waters Alliance system) at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm.
-
Integration: Integrate the main peak and any secondary peaks to confirm the ≥98.0% purity specification.
Protocol 2: Karl Fischer Titration for Moisture Correction
Causality: Commercial batches are typically supplied as a hydrate containing 0.5 to 1.5 molar equivalents of water. Failing to account for this 3.5–11.5% water mass will result in incorrect stoichiometric ratios during sensitive downstream nucleophilic substitutions[4].
-
Solvent Neutralization: Add 40 mL of anhydrous methanol to the titration vessel and titrate to a stable electrometric endpoint to neutralize atmospheric moisture.
-
Drift Assessment (Self-Validation): Monitor the background drift. The titration can only proceed if the drift stabilizes at <20 µ g/min . Inject a 1.0% water standard; recovery must fall strictly within 98-102% to validate the titrant's titer before proceeding.
-
Sample Introduction: Rapidly transfer 50 mg of the hydrate sample into the vessel, minimizing atmospheric exposure.
-
Titration: Titrate to the endpoint and calculate the mass fraction of water. Use this exact percentage to adjust the molecular weight for subsequent synthesis steps.
Protocol 3: Purification by Recrystallization
If a commercial lot falls below the 98% threshold, it must be purified.
Causality: Absolute ethanol provides an optimal thermodynamic gradient, dissolving the dihydrochloride salt at high temperatures while rejecting non-polar organic impurities and standardizing the hydration state upon cooling[6].
-
Dissolution: Suspend the impure solid in absolute ethanol. Heat to reflux (78 °C) until complete dissolution is achieved.
-
Crystallization: Remove from heat, allow the solution to cool slowly to room temperature, and then transfer to a 4 °C environment for 12 hours.
-
Filtration: Recover the white crystalline solid via vacuum filtration and dry under vacuum at 50 °C for 24 hours.
-
Melting Point Verification (Self-Validation): Determine the melting point using a calibrated capillary apparatus. The purification is deemed successful and validated only if the dried crystals exhibit a sharp decomposition melting point at exactly 263–264 °C[6].
Applications in Drug Development
Validated, high-purity 2-(aminomethyl)benzimidazole dihydrochloride hydrate is deployed in two major advanced applications:
-
Targeted Oncology Therapeutics: It is utilized in the synthesis of indole- and benzimidazole-based compounds acting as pro-apoptotic agents. The aminomethyl arm undergoes SN2 nucleophilic substitution to create diverse libraries that target and inhibit the Bcl-2 protein in breast and lung cancer cell lines[1].
-
Bioprocessing Ligands: The compound is utilized to synthesize highly selective chromatographic ligands (e.g., coupling to solid phase matrices) for the isolation and purification of immunoglobulins, achieving product purities exceeding 99%[2].
References
-
[5] Title: 2-(Aminomethyl)benzimidazole dihydrochloride | CAS 5993-91-9 | SCBT Source: scbt.com URL:
-
[6] Title: Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution Source: scielo.org.mx URL:
-
[4] Title: 2-(Aminomethyl)benzimidazole dihydrochloride hydrate, 98% 25 g | Buy Online Source: thermofisher.com URL:
-
[3] Title: 2-(Aminomethyl)benzimidazole dihydrochloride | CAS 5993-91-9 Source: chemdor.com URL:
-
[1] Title: Design, Synthesis, Anticancer Activity, and Solid Lipid Nanoparticle Formulation of Indole- and Benzimidazole-Based Compounds as Pro-Apoptotic Agents Targeting Bcl-2 Protein Source: mdpi.com URL:
-
Title: 2-(Aminomethyl)benzimidazole 98 5993-91-9 Source: sigmaaldrich.com URL:
-
[2] Title: EP1944311A1 - Benzimidazole compounds and their use as chromatographic ligands Source: google.com (Google Patents) URL:
Sources
- 1. mdpi.com [mdpi.com]
- 2. EP1944311A1 - Benzimidazole compounds and their use as chromatographic ligands - Google Patents [patents.google.com]
- 3. chemdor.com [chemdor.com]
- 4. 2-(Aminomethyl)benzimidazole dihydrochloride hydrate, 98% 25 g | Request for Quote [thermofisher.com]
- 5. scbt.com [scbt.com]
- 6. Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution [scielo.org.mx]
Application Note: Synthesis and Validation of N-(Benzimidazol-2-ylmethyl)iminodiacetic Acid (BIDA)
Introduction & Rationale
N-(Benzimidazol-2-ylmethyl)iminodiacetic acid (commonly referred to as BIDA or BIMIDA) is a highly versatile tripodal tetradentate ligand[1]. Featuring an N₂O₂ donor set—comprising two carboxylate groups, one tertiary amine, and one benzimidazoyl nitrogen—BIDA is exceptionally well-suited for coordinating octahedral transition metals, such as Fe(III), to form stable biomimetic complexes[2].
This Application Note details a robust, field-proven two-step synthetic protocol for BIDA. As a Senior Application Scientist, I have structured this guide to emphasize the causality behind the chemistry , ensuring that researchers can not only replicate the synthesis but also troubleshoot and validate the process in real-time.
Mechanistic Causality & Reaction Design
The synthesis of BIDA is achieved via a two-step sequence starting from o-phenylenediamine, proceeding through a reactive intermediate, and culminating in a highly pH-sensitive coupling reaction[1].
-
Phase 1: Phillips Condensation (Ring Closure). The formation of the 2-chloromethylbenzimidazole intermediate is driven by strong acidic conditions (4N HCl). The acid catalyst protonates the carbonyl oxygen of chloroacetic acid, drastically increasing its electrophilicity for nucleophilic attack by o-phenylenediamine. The subsequent dehydration step requires reflux temperatures to successfully close the imidazole ring.
-
Phase 2: Nucleophilic Substitution (Coupling). The coupling of the intermediate with iminodiacetic acid (IDA) is the most critical phase of the workflow. IDA must be deprotonated at its secondary amine (pKa ~9.3) to act as an effective nucleophile. Causality Check: Maintaining the reaction strictly at pH 9.0–10.0 is paramount. If the pH drops below 9.0, IDA loses its nucleophilicity; if the pH exceeds 10.5, hydroxide ions will outcompete IDA, leading to the irreversible hydrolysis of the chloromethyl intermediate into 2-hydroxymethylbenzimidazole[1].
-
Phase 3: Isoelectric Precipitation. BIDA is a zwitterionic molecule. By adjusting the final reaction mixture to its isoelectric point (pH ~3.5) using dilute HCl, the molecule achieves a net-zero charge. This minimizes its aqueous solubility, driving selective and high-purity crystallization.
Visualization of the Synthesis Workflow
Reaction workflow for the two-step synthesis of N-(benzimidazol-2-ylmethyl)iminodiacetic acid.
Step-by-Step Experimental Protocol
Phase 1: Synthesis of 2-Chloromethylbenzimidazole
-
Preparation: In a 250 mL round-bottom flask, dissolve 10.8 g (0.1 mol) of o-phenylenediamine in 50 mL of 4N HCl.
-
Addition: Slowly add 14.2 g (0.15 mol) of chloroacetic acid to the stirring solution.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle boil (100–105 °C) for exactly 2 hours. Self-Validation: Prolonged heating beyond 3 hours will lead to the thermal degradation of the chloromethyl group.
-
Neutralization: Cool the reaction mixture to 0–5 °C in an ice bath. Slowly neutralize the mixture to pH 7.0 using concentrated aqueous ammonia or 5N NaOH. Critical: Maintain the temperature below 10 °C during this exothermic neutralization to prevent premature hydrolysis of the product.
-
Isolation: Filter the resulting pale-yellow precipitate under vacuum. Wash thoroughly with ice-cold water (3 × 30 mL) to remove unreacted water-soluble precursors. Dry the solid in a vacuum desiccator over anhydrous CaCl₂ overnight.
Phase 2: Synthesis of BIDA
-
IDA Activation: In a 250 mL beaker, suspend 6.65 g (0.05 mol) of iminodiacetic acid in 25 mL of deionized water. Carefully add 2N NaOH dropwise under continuous stirring until the IDA completely dissolves and the pH stabilizes at 9.5.
-
Coupling: Dissolve 8.3 g (0.05 mol) of the synthesized 2-chloromethylbenzimidazole in 30 mL of absolute ethanol. Add this ethanolic solution dropwise to the aqueous IDA solution over 30 minutes.
-
Dynamic pH Maintenance: As the coupling proceeds, HCl is generated, causing the pH to drop. Continuously monitor the solution with a pH meter and add 2N NaOH dropwise to strictly maintain the pH between 9.0 and 10.0[1].
-
Heating: Once the addition is complete, heat the mixture to 50 °C for 4 hours. Self-Validation: Do not exceed 50 °C; higher temperatures exponentially increase the rate of base-catalyzed hydrolysis of the intermediate.
-
Precipitation: Cool the mixture to room temperature and filter off any insoluble impurities. Transfer the filtrate to a clean beaker and slowly add 2N HCl dropwise until the pH reaches 3.5 (the isoelectric point). A dense white precipitate of BIDA will immediately begin to form.
-
Purification: Stir the suspension at 4 °C for 1 hour to maximize crystallization. Filter the product, wash sequentially with ice-cold water (2 × 20 mL) and cold ethanol (1 × 10 mL). Dry the purified BIDA in a vacuum oven at 60 °C for 12 hours.
Quantitative Data & Physicochemical Characterization
To ensure a self-validating workflow, compare your experimental parameters and analytical results against the standardized metrics provided in the tables below.
Table 1: Reaction Conditions Summary
| Reaction Step | Reagents | Temp (°C) | Time (h) | Critical Parameter / Causality |
| Ring Closure | OPD, Chloroacetic acid, 4N HCl | 100–105 | 2.0 | Acid catalysis drives dehydration. |
| Neutralization | NH₄OH or NaOH | < 10 | 0.5 | Strict temp control prevents hydrolysis. |
| Coupling | Intermediate, IDA, NaOH, EtOH | 50 | 4.0 | pH maintenance strictly at 9.0–10.0. |
| Precipitation | 2N HCl | 4 | 1.0 | Isoelectric point adjustment (pH 3.5). |
Table 2: Analytical Validation of BIDA
| Parameter | Expected Value / Observation | Analytical Significance |
| Appearance | White to off-white crystalline powder | Indicates high purity; yellowing suggests oxidation of OPD. |
| Overall Yield | 60 – 65% (over two steps) | Reflects optimal pH control during the substitution phase. |
| Melting Point | 212 – 215 °C (dec.) | Confirms zwitterionic stability and molecular integrity. |
| IR (KBr pellet) | 3400 (N-H), 1720 (C=O), 1630 (C=N) cm⁻¹ | Validates the presence of benzimidazole and intact carboxylic acids. |
| ¹H NMR (DMSO-d₆) | δ 3.45 (s, 4H), 4.10 (s, 2H), 7.1-7.6 (m, 4H) | Confirms the correct ratio of iminodiacetic to aromatic protons. |
References
-
Wilson, J. G. (1983). Iminodiacetic acid derivatives of benzimidazole. Synthesis of N-(Benzimidazol-2-ylmethyl)iminodiacetic acids. Australian Journal of Chemistry. 1
-
Moon, D., Kim, J., & Lah, M. S. (2006). Synthesis and Characterization of Mononuclear Octahedral Fe(III) Complex Containing a Biomimetic Tripodal Ligand, N-(Benzimidazol-2-ylmethyl)iminodiacetic Acid. Bulletin of the Korean Chemical Society. 2
Sources
Application Note: 2-(Aminomethyl)benzimidazole Dihydrochloride Hydrate in Medicinal and Coordination Chemistry
Executive Summary & Chemical Profiling
2-(Aminomethyl)benzimidazole dihydrochloride hydrate (CAS: 5993-91-9) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and transition metal coordination. Structurally, it features a benzimidazole core—a well-established purine isostere that readily intercalates DNA and binds to the ATP-binding pockets of kinases—coupled with an aminomethyl linker that provides a highly reactive primary amine.
Because the free base of aliphatic amines attached to heterocycles is prone to rapid oxidation and degradation, this reagent is commercially supplied as a dihydrochloride hydrate . This salt form ensures long-term benchtop stability and high aqueous solubility, though it requires precise stoichiometric neutralization during synthetic workflows to liberate the nucleophilic amine.
Physicochemical Properties
To successfully utilize this compound, researchers must understand its acid-base equilibria. The molecule possesses three distinct pKa values, dictating its protonation state across different pH environments.
| Property / Parameter | Value / Description |
| CAS Number | 5993-91-9 |
| Molecular Formula | C₈H₉N₃ · 2HCl · xH₂O |
| Molecular Weight | 220.10 g/mol (anhydrous basis) |
| pKa₁ (Benzimidazole N) | 3.10 ± 0.08 |
| pKa₂ (Primary Amine) | 7.62 ± 0.06 |
| pKa₃ (Benzimidazole NH) | 12.54 ± 0.04 |
| Storage Conditions | Room temperature, desiccated, away from strong oxidants |
Data supported by acid-base equilibrium studies using ¹³C NMR and potentiometric titration [1].
Acid-base equilibrium states of 2-(aminomethyl)benzimidazole in aqueous solution.
Mechanistic Insights: Causality in Experimental Design
When deploying 2-(Aminomethyl)benzimidazole in drug discovery, experimental conditions must be tailored to its dual nature:
-
As a Ligand for Metalloprotein Mimics: The primary amine and the benzimidazole nitrogen act as an excellent bidentate (N,N-donor) ligand system. When condensed with salicylaldehyde to form a Schiff base, it becomes a tridentate (O,N,N) ligand capable of stabilizing transition metals like Cu(II) and Ru(III). These metal complexes act as potent matrix metalloproteinase (MMP-9) inhibitors and DNA-binding anticancer agents [2, 3].
-
As a Scaffold for Tyrosine Kinase Inhibitors (TKIs): The structural similarity to adenine allows the benzimidazole core to anchor into the hinge region of Epidermal Growth Factor Receptor (EGFR) and HER2. The aminomethyl group serves as the attachment point for bulky hydrophobic tail groups via amide coupling, which occupy the allosteric hydrophobic pockets of the kinase[4].
Experimental Protocols
Protocol A: Synthesis of Cu(II)-Schiff Base Metalloprotein Mimics
Application: Development of MMP-9 inhibitors and A549 lung cancer cytotoxins.
Workflow for synthesizing Cu(II) metalloprotein mimics from 2-(Aminomethyl)benzimidazole.
Step-by-Step Methodology:
-
Free-Basing (Deprotonation): Suspend 1.0 mmol of 2-(Aminomethyl)benzimidazole dihydrochloride hydrate in 10 mL of anhydrous methanol. Add 2.0 mmol of Triethylamine (Et₃N) dropwise under continuous stirring.
-
Causality: The pKa of the primary amine is 7.62. Without the addition of exactly 2 equivalents of base, the amine remains protonated (NH₃⁺) and is entirely non-nucleophilic, preventing the subsequent Schiff base condensation.
-
Self-Validation Check: The cloudy suspension of the dihydrochloride salt will transition into a clear solution as the free base is liberated and dissolved in methanol.
-
-
Schiff Base Condensation: Add 1.0 mmol of the desired salicylaldehyde derivative to the neutralized solution. Heat the mixture to reflux (approx. 65°C) for 2 hours.
-
Causality: Refluxing provides the activation energy necessary for the nucleophilic attack of the amine on the carbonyl carbon, while driving the elimination of water to form the imine bond (C=N).
-
-
Metallation: Dissolve 1.0 mmol of CuCl₂·2H₂O in 2 mL of methanol. Add this metal solution dropwise to the refluxing Schiff base mixture. Continue refluxing at 80°C for 4 hours.
-
Causality: The Cu(II) ion acts as a thermodynamic sink. It coordinates with the imine nitrogen, benzimidazole nitrogen, and phenolic oxygen, locking the unstable Schiff base into a highly stable, planar metallacycle.
-
-
Isolation: Allow the reaction mixture to cool to room temperature.
-
Self-Validation Check: The formation of a distinct green precipitate confirms successful Cu(II) coordination. The uncoordinated Schiff base remains soluble in methanol, making the precipitation a self-purifying step.
-
-
Purification: Filter the green precipitate under vacuum. Wash sequentially with cold methanol (2 × 5 mL) and diethyl ether (5 mL). Dry in vacuo for 12 hours.
Protocol B: Amide Coupling for Tyrosine Kinase Inhibitors (EGFR/HER2)
Application: Synthesis of targeted therapies for T47D (Breast) and A549 (Lung) carcinomas.
Step-by-Step Methodology:
-
Carboxylic Acid Activation: In an oven-dried flask, dissolve 1.0 mmol of the target capping acid in 5 mL of anhydrous DMF. Add 1.2 mmol of HATU and 3.0 mmol of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature.
-
Nucleophilic Addition: Add 1.0 mmol of 2-(Aminomethyl)benzimidazole dihydrochloride hydrate directly to the activated ester solution.
-
Causality: A large excess of DIPEA (3.0 mmol total) is critical here. Two equivalents are consumed immediately to strip the HCl from the benzimidazole salt, leaving only one equivalent to catalyze the HATU coupling mechanism.
-
Self-Validation Check: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the baseline-stuck diamine salt and the emergence of a UV-active higher-Rf spot indicates successful amide bond formation.
-
-
Workup: Quench the reaction with 20 mL of saturated NaHCO₃ to neutralize residual acid and remove DMF. Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Quantitative Data & Biological Benchmarks
Synthesized derivatives of 2-(Aminomethyl)benzimidazole have demonstrated significant efficacy in recent oncological studies. The table below summarizes the expected biological activity benchmarks for compounds generated using the protocols above.
| Compound / Complex | Biological Target | Assay Model | IC₅₀ (µM) | Reference Standard (IC₅₀) |
| Cu(II)-2AMBZ Schiff Base | MMP-9 / Cytotoxicity | A549 (Lung Cancer) | 12.5 - 25.0 | Doxorubicin (~3.12 µM) |
| 2AMBZ-Urea Derivative (4g) | EGFR / HER2 Kinase | T47D (Breast Cancer) | Superior to Gefitinib | Gefitinib (Cell-line dependent) |
| Ru(II)-2AMBZ Complex | DNA Intercalation | MCF7 (Breast Cancer) | 230 ± 10 | Cisplatin (~15 - 30 µM) |
Data aggregated from recent in vitro cytotoxicity and molecular docking studies [2, 3, 4].
References
-
Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution. Journal of the Mexican Chemical Society. Available at:[Link]
-
Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study. Future Medicinal Chemistry (via PMC). Available at:[Link]
-
Ruthenium(II)/(III) DMSO-Based Complexes of 2-Aminophenyl Benzimidazole with In Vitro and In Vivo Anticancer Activity. Molecules (MDPI). Available at:[Link]
-
Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters. Available at:[Link]
Application Notes and Protocols: 2-(Aminomethyl)benzimidazole as a Versatile Ligand in Coordination Chemistry
Introduction
2-(Aminomethyl)benzimidazole (AMB) has emerged as a ligand of significant interest in the field of coordination chemistry. Its structure, featuring a benzimidazole ring and an aminomethyl group, provides two key donor sites: the tertiary nitrogen atom of the imidazole ring and the nitrogen atom of the primary amino group. This bidentate N,N-donor capability allows AMB to form stable chelate rings with a wide array of transition metal ions. The benzimidazole moiety, being an isostere of purine nucleosides, imparts a unique biological relevance to its metal complexes, making them promising candidates for the development of novel therapeutic agents.[1][2] This guide provides an in-depth exploration of AMB in coordination chemistry, from the synthesis of its metal complexes to their characterization and application, with a particular focus on their biological activities.
The versatility of AMB extends beyond its fundamental coordination behavior. The primary amino group serves as a convenient handle for synthetic modifications, most notably through condensation reactions with aldehydes and ketones to form Schiff base ligands. This derivatization allows for the fine-tuning of the steric and electronic properties of the ligand, thereby influencing the geometry, stability, and reactivity of the resulting metal complexes. The exploration of these derivatives has opened new avenues in the design of metal-based drugs and catalysts.
Synthesis of 2-(Aminomethyl)benzimidazole and its Schiff Base Derivatives
The coordination chemistry of AMB begins with the ligand itself. While 2-(aminomethyl)benzimidazole dihydrochloride is commercially available, its purification by recrystallization from absolute ethanol is often recommended to ensure high purity for subsequent reactions.[3]
Protocol 1: General Synthesis of Schiff Base Ligands from 2-(Aminomethyl)benzimidazole
The primary amine of AMB readily undergoes condensation with aldehydes to form Schiff base ligands. This protocol provides a general procedure for this synthesis.
Rationale: The formation of the imine (C=N) bond is a reversible reaction, typically carried out in a suitable solvent with or without a catalyst. The neutralization of the AMB dihydrochloride is a crucial first step to liberate the free amine for the condensation reaction.
Step-by-Step Protocol:
-
Neutralization of AMB: Dissolve 2-(aminomethyl)benzimidazole dihydrochloride (1.0 mmol) in water (10-15 mL). Add an aqueous solution of a base, such as potassium carbonate (K₂CO₃) (1.2 mmol) or sodium carbonate (Na₂CO₃), to neutralize the hydrochloride and precipitate the free AMB.[4][5]
-
Aldehyde Addition: To the solution containing the free AMB, add a methanolic solution (5-10 mL) of the desired aldehyde (e.g., salicylaldehyde or a derivative thereof) (1.0 mmol) dropwise with constant stirring.[4]
-
Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate indicates the formation of the Schiff base ligand.[4]
-
Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with distilled water and a cold solvent like methanol or petroleum ether, and then dry it in a vacuum desiccator.[4][6]
Diagram of Schiff Base Synthesis
Caption: General workflow for the synthesis of Schiff base ligands from 2-(aminomethyl)benzimidazole.
Synthesis of 2-(Aminomethyl)benzimidazole Metal Complexes
The coordination of AMB and its derivatives to metal ions can be achieved through various synthetic routes. The choice of metal salt, solvent, and reaction conditions plays a crucial role in determining the structure and properties of the final complex.
Protocol 2: General Synthesis of Transition Metal(II) Complexes
This protocol describes a general method for the synthesis of metal(II) complexes with AMB or its Schiff base derivatives.
Rationale: The direct reaction of a metal salt with the ligand in a suitable solvent is a common and effective method for the synthesis of coordination complexes. Refluxing the reaction mixture provides the necessary energy to overcome the activation barrier for complex formation.
Step-by-Step Protocol:
-
Ligand Solution: Dissolve the AMB or Schiff base ligand (1.0 mmol) in a suitable solvent, such as methanol or ethanol (10-20 mL).
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O) (1.0 mmol or 0.5 mmol for a 1:2 metal-to-ligand ratio) in the same solvent (5-10 mL).[4][6]
-
Reaction: Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Reflux: Reflux the resulting mixture for a period ranging from 2 to 6 hours.[4][5] The formation of a precipitate often indicates the formation of the metal complex.
-
Isolation: After cooling to room temperature, collect the precipitate by filtration, wash with a cold solvent (e.g., methanol), and dry in a vacuum.[4]
Diagram of Metal Complex Synthesis
Caption: A typical experimental workflow for the synthesis of metal complexes with 2-(aminomethyl)benzimidazole or its derivatives.
Characterization of AMB-Metal Complexes
A comprehensive characterization of the synthesized complexes is essential to confirm their formation and elucidate their structural and electronic properties. A combination of spectroscopic and analytical techniques is typically employed.
| Technique | Information Obtained |
| Elemental Analysis (C, H, N) | Determines the empirical formula and confirms the metal-to-ligand stoichiometry. |
| FT-IR Spectroscopy | Identifies the coordination sites of the ligand by observing shifts in the vibrational frequencies of key functional groups (e.g., C=N, N-H) upon complexation. The appearance of new bands in the far-IR region can indicate the formation of metal-nitrogen bonds. |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex, which can help in determining the coordination geometry of the metal ion (e.g., octahedral, tetrahedral, square planar). |
| ¹H and ¹³C NMR Spectroscopy | Used for the characterization of diamagnetic complexes, providing detailed information about the structure of the ligand in the coordination sphere. |
| X-ray Crystallography | Provides unambiguous determination of the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.[7][8][9] |
| Molar Conductivity Measurements | Determines the electrolytic nature of the complexes (ionic or non-ionic) in solution.[10] |
| Magnetic Susceptibility Measurements | Determines the magnetic moment of the complex, which helps in deducing the geometry and the oxidation state of the metal ion. |
| Thermal Analysis (TGA/DTA) | Investigates the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules. |
Applications in Bioinorganic Chemistry and Drug Development
The structural similarity of the benzimidazole moiety to naturally occurring purines has driven extensive research into the biological activities of AMB-metal complexes.[1][2] Many of these complexes have shown promising antimicrobial and anticancer properties.
Antimicrobial Activity
Metal complexes of AMB and its Schiff base derivatives have been screened against a variety of bacterial and fungal strains.[6][11] In many cases, the metal complexes exhibit enhanced antimicrobial activity compared to the free ligands, a phenomenon that can be explained by chelation theory.[12] Chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membrane of the microorganism.
Anticancer Activity
The development of novel metal-based anticancer agents is a major focus of medicinal inorganic chemistry. AMB complexes, particularly those of copper and ruthenium, have demonstrated significant cytotoxic activity against various cancer cell lines.[4][10]
Protocol 3: In Vitro Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.
Rationale: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cell viability after treatment with the test compounds.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[4][10]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized AMB-metal complexes. Include a negative control (untreated cells) and a positive control (a known anticancer drug like cisplatin or doxorubicin).
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Table of IC₅₀ Values for Selected AMB-Copper(II) Complexes against A549 Lung Carcinoma Cells [4]
| Compound | IC₅₀ (µM) |
| Ligand L1H | > 100 |
| Ligand L1Br | 79.54 ± 2.51 |
| Cu(L1H) | 27.20 ± 2.86 |
| Cu(L1Br) | 22.55 ± 3.27 |
| Doxorubicin (Standard Drug) | 1.83 ± 0.13 |
L1H and L1Br are Schiff base ligands derived from AMB and salicylaldehyde or a brominated derivative, respectively.
The data clearly indicates that the copper(II) complexes exhibit significantly higher cytotoxicity compared to their respective free ligands, highlighting the crucial role of the metal ion in the biological activity.[4]
Conclusion and Future Perspectives
2-(Aminomethyl)benzimidazole has proven to be a remarkably versatile and valuable ligand in coordination chemistry. Its straightforward synthesis, ease of derivatization, and ability to form stable complexes with a wide range of metal ions have made it an attractive platform for the development of new compounds with interesting structural, catalytic, and biological properties. The demonstrated antimicrobial and anticancer activities of its metal complexes underscore their potential in the field of drug discovery and development. Future research in this area could focus on the elucidation of the mechanisms of action of these bioactive complexes, the development of targeted drug delivery systems, and the exploration of their catalytic potential in organic synthesis. The integration of experimental and computational approaches will undoubtedly continue to provide valuable insights into the structure-activity relationships of AMB-based coordination compounds, paving the way for the design of next-generation metallodrugs and catalysts.[4][10]
References
-
Falcón-León, M., Tlahuext, H., Lechuga-Islas, V., Tlahuextl, M., Martínez-Martínez, F. J., Höpfl, H., & Tapia-Benavides, A. R. (2014). Synthesis and structure of Zn(II) and Cu(II) complexes derived from 2-(aminomethyl)benzimidazole and glycine. Journal of Coordination Chemistry, 67(11), 1936-1947. [Link]
-
ResearchGate. (n.d.). Synthesis, crystal structures and properties of two copper(II) 2-aminomethylbenzimidazole complexes. Retrieved from [Link]
-
Alwi, N. S. M., Hamali, M. A., Rosnizam, A. N., Kassim, M. K., & Yamin, B. M. (2024). Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study. Future Medicinal Chemistry, 16(2), 109-126. [Link]
-
El-Dien, F. A., El-Ghamry, M. A., & El-Reash, G. M. A. (2022). Structural, Characterization, Biological Activity, and DFT Studies on some Novel Ruthenium 2-Aminomethyl Benzimidazole Complexes. Molecules, 27(19), 6695. [Link]
-
IJCRT. (n.d.). COMPARITIVE STUDY OF ANTIMICROBIAL ACTIVITY OF METAL COMPLEXES OF VARIOUS SCHIFF BASES DERIVED FROM 2 -. Retrieved from [Link]
-
ResearchGate. (2025). Nickel(II) complexes with 2-aminomethylbenzimidazole: crystal structures and Hirshfeld surface analysis. Retrieved from [Link]
-
Al-Sultan, S. Q., Mohammed, M. H., & Talib, W. H. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. Chemical Review and Letters, 7(4), 545-559. [Link]
-
Shoukry, M. M., & Al-Shehry, S. M. (2006). Mixed-Ligand Complexes of 2-(Aminomethyl)benzimidazole Palladium(II) with Various Biologically Relevant Ligands. Journal of Solution Chemistry, 35(9), 1287-1301. [Link]
-
ResearchGate. (2023). Transition metal (II) complexes with 2- amino methyl benzimidazole derived schiff base: synthesis, characterization and biological activity. Retrieved from [Link]
-
Chemical Review and Letters. (n.d.). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Retrieved from [Link]
-
Al-Radadi, N. S. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of (2-amino-1-methylbenzimidazole-κN3)aquabis(4-oxopent-2-en-2-olato-κ2O,O′)nickel(II) ethanol monosolvate. IUCrData, 8(1), x230006. [Link]
-
El-Ghamry, M. A., El-Reash, G. M. A., & El-Dien, F. A. (2020). Ruthenium(II)/(III) DMSO-Based Complexes of 2-Aminophenyl Benzimidazole with In Vitro and In Vivo Anticancer Activity. Molecules, 25(18), 4253. [Link]
-
PubMed. (2024). Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study. Retrieved from [Link]
-
Khan, T. M., Gul, R., & Kumar, S. (2020). Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics. Molecules, 25(22), 5463. [Link]
-
Tlahuext, H., & Tapia-Benavides, A. R. (2002). Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution. Revista de la Sociedad Química de México, 46(2), 133-137. [Link]
-
Oriental Journal of Chemistry. (2023). Synthesis, Characterization and Antimicrobial Activity of Novel Benzimidazole Containing Ligand and Its Metal Complexes. Retrieved from [Link]
-
Khan, T. M., Gul, R., & Kumar, S. (2020). Novel Benzimidazole Derived Imine Ligand and Its Co(III) and Cu(II) Complexes as Anticancer Agents: Chemical Synthesis, DFT Studies, In Vitro and In Vivo Biological Investigations. Molecules, 25(22), 5463. [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies [chemrevlett.com]
- 3. Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution [scielo.org.mx]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Novel Benzimidazole Derived Imine Ligand and Its Co(III) and Cu(II) Complexes as Anticancer Agents: Chemical Synthesis, DFT Studies, In Vitro and In Vivo Biological Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. ijcrt.org [ijcrt.org]
- 12. Synthesis, Characterization and Antimicrobial Activity of Novel Benzimidazole Containing Ligand and Its Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]
Application Note: 2-(Aminomethyl)benzimidazole as a Privileged Scaffold in Medicinal Chemistry and Metallodrug Design
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Experimental Protocols
Executive Summary
The benzimidazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry due to its profound ability to mimic purine nucleosides and interact with diverse biological targets. Specifically, 2-(Aminomethyl)benzimidazole (2-AMB) serves as a highly versatile building block. The presence of the primary amine at the 2-position allows for rapid derivatization (e.g., amidation, reductive amination, Schiff base condensation), while the imidazole nitrogen provides an excellent coordination site for transition metals. This guide details the mechanistic rationale, key therapeutic applications, and self-validating synthesis protocols for 2-AMB and its derivatives in modern drug discovery.
Chemical Profile & Mechanistic Rationale
The utility of 2-AMB in rational drug design is driven by three core physicochemical properties:
-
Purine Isosterism: The benzimidazole core is an isostere of purine. This structural mimicry allows 2-AMB derivatives to competitively bind at the ATP-binding sites of overexpressed receptor tyrosine kinases (RTKs) such as EGFR and HER2, which are critical targets in oncology[1].
-
Transition Metal Coordination: The primary amine and the adjacent endocyclic imine nitrogen create a highly pre-organized bidentate chelation motif. This is ideal for stabilizing transition metals like Cu(II) and Ru(III), forming low-molecular-weight mimetic models of metalloproteins that can interact with biological targets like Matrix Metalloproteinase-9 (MMP-9)[2][3].
-
Tunable Acid-Base Equilibria: 2-AMB exhibits three distinct pKa values (pKa1 = 3.10, pKa2 = 7.62, pKa3 = 12.54)[3]. This ensures that the molecule can exist in multiple protonation states, optimizing aqueous solubility and facilitating hydrogen-bonding interactions within target protein pockets at physiological pH.
Table 1: Physicochemical Properties of 2-AMB Core
| Property | Value | Analytical Significance |
| Molecular Formula | C8H9N3 | Base scaffold for derivatization |
| Molar Mass | 147.18 g/mol (Free Base) | High ligand efficiency index (LEI) potential |
| Melting Point | 43-45 °C (Free Base)[4] | Validation of free base purity |
| Melting Point (Salt) | 264 °C (dec.) (Dihydrochloride) | Validation of salt formation/stability |
| pKa Values | 3.10, 7.62, 12.54[3] | Predicts physiological ionization state |
Key Medicinal Chemistry Applications
Tyrosine Kinase Inhibitors (TKIs) in Oncology
Receptor tyrosine kinases (RTKs) are frequently overexpressed in aggressive cancers. Recent in silico and in vitro studies have demonstrated that rationally designed 2-AMB derivatives act as potent RTK inhibitors. When screened against T47D (breast cancer) and A549 (lung cancer) cell lines, specific 2-AMB derivatives exhibited cytotoxicity profiles that outperformed the reference standard, gefitinib, particularly in breast cancer models[1]. The docking scores confirm that the benzimidazole core anchors deeply into the ATP-binding pocket of EGFR/HER2[1].
Metallo-Pharmaceuticals (Cu & Ru Complexes)
The complexation of 2-AMB with transition metals unlocks entirely new mechanisms of action:
-
Cu(II) Complexes: By converting 2-AMB into a Schiff base via condensation with salicylaldehyde, researchers have synthesized Cu(II) complexes that act as potent anticancer agents. These complexes exhibit low IC50 values against A549 lung carcinoma by directly interacting with the active site of MMP-9, thereby arresting extracellular matrix remodeling and tumor progression[2].
-
Ru(III) Complexes: Ruthenium complexes utilizing 2-AMB as a ligand demonstrate a 1:1 metal-to-ligand octahedral geometry. These complexes exhibit broad-spectrum antibacterial and antifungal activity, alongside significant cytotoxicity against HePG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines, driven by their unique redox activity and ROS generation capabilities[5].
Table 2: Biological Activity Profiles of 2-AMB Derivatives
| Compound Class | Primary Target | Evaluated Cell Lines | Efficacy / Outcome |
| 2-AMB TKI Derivatives | EGFR / HER2 | T47D, A549 | High cytotoxicity; outperforms gefitinib in T47D[1]. |
| Cu(II) Schiff Base | MMP-9 Protein | A549 (Lung) | Strong anti-proliferative activity; low binding energy to MMP-9[2]. |
| Ru(III) Complexes | Cellular Redox / DNA | HePG-2, MCF-7 | Broad-spectrum antimicrobial and potent cytotoxic activity[5]. |
Workflows and Mechanistic Pathways
Caption: Workflow for the synthesis and derivatization of 2-AMB into targeted medicinal compounds.
Caption: Dual mechanistic pathways of 2-AMB derivatives and metallo-complexes in oncology.
Self-Validating Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-AMB Core
Causality & Rationale: Traditional synthesis of 2-AMB utilizes HCl as a catalyst under reflux for up to 72 hours, suffering from side reactions and a maximum yield of ~56%[4]. By employing microwave irradiation (2450 MHz), dielectric heating directly couples with the polar reaction medium. This rapid, volumetric heating overcomes the activation energy barrier for the dehydration-condensation cycle in minutes, driving the cyclization to completion and boosting the yield to 77%[4].
Step-by-Step Methodology:
-
Reagent Loading: Add o-phenylenediamine and glycine into a reaction flask at a molar ratio of 1:1 to 1:3.
-
Catalyst Addition: Introduce 5–6 mol/L HCl such that the molar ratio of o-phenylenediamine to HCl is 1:10 to 1:12[4].
-
Microwave Irradiation (Phase 1): Stir the mixture evenly and place it in a 2450 MHz microwave reactor. Irradiate intermittently at an output power of 119W for 6 cycles (1 minute per cycle).
-
Self-Validation Check: The reaction is proceeding correctly when the heterogeneous mixture transitions into a completely dissolved, homogeneous solution[4].
-
-
Microwave Irradiation (Phase 2): Irradiate the completely dissolved solution at 119–280W for 10 intermittent cycles (4–6 minutes of irradiation followed by a 10-minute rest per cycle)[4].
-
Precipitation & Neutralization: Allow the mixture to cool. A solid intermediate will precipitate. Filter, wash with absolute ethanol, and dissolve the crude dihydrochloride salt in 24 mL of distilled water. Adjust the pH to 8–9 using aqueous ammonia[4].
-
Crystallization: Cool the neutralized solution to 3–5 °C in a refrigerator.
-
Self-Validation Check: The free base of 2-AMB will precipitate as colorless, needle-like crystals. The identity and purity are confirmed by a melting point of 43–45 °C[4].
-
Protocol 2: Synthesis of Cu(II) Schiff Base Complexes based on 2-AMB
Causality & Rationale: The primary amine of 2-AMB readily undergoes condensation with salicylaldehyde derivatives to form a Schiff base ligand. This creates a highly stable tetradentate or tridentate pocket. When reacted with CuCl₂·2H₂O, the Cu(II) ion is stabilized via the chelate effect. A strict 1:1 metal-to-ligand stoichiometry is maintained to prevent the formation of insoluble, catalytically dead polymeric networks, ensuring the complex remains active for MMP-9 docking[2].
Step-by-Step Methodology:
-
Ligand Preparation: Dissolve 2-AMB dihydrochloride (5 mmol) in 15 mL of water and neutralize with an aqueous K₂CO₃ solution (6 mmol). Dropwise, add salicylaldehyde (5 mmol) dissolved in 8 mL of methanol under constant stirring[2].
-
Ligand Isolation: Isolate the resulting Schiff base ligand (L1H) via filtration and dry under a vacuum[2].
-
Metal Complexation: Dissolve the synthesized ligand (1 mmol) in 10 mL of methanol. In a separate vial, dissolve CuCl₂·2H₂O (1 mmol) in 2 mL of methanol[2].
-
Reflux: Add the Cu(II) solution dropwise to the ligand solution. Reflux the mixture at 80 °C for 4 hours[2].
-
Self-Validation Check: Successful coordination is visually confirmed by a stark colorimetric shift, resulting in the formation of a deep green precipitate[2].
-
-
Purification: Collect the green precipitate by filtration, wash thoroughly with cold methanol to remove unreacted starting materials, and dry in a vacuum[2].
-
Self-Validation Check: The thermal stability of the resulting Cu(II) complex is confirmed by a melting point exceeding 300 °C, and the 1:1 stoichiometry is verified via elemental analysis[2].
-
References[1] Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters. URL[2] Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study. PMC (nih.gov). URL[6] Structural, Characterization, Biological Activity, and DFT Studies on some Novel Ruthenium 2-Aminomethyl Benzimidazole Complexes. Biointerface Research in Applied Chemistry. URL[4] CN101875638A - A method for synthesizing 2-aminomethylbenzimidazole by microwave irradiation. Google Patents. URL[3] Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution. Revista de la Sociedad Química de México. URL[5] 2-(Aminomethyl)benzimidazole dihydrochloride 98%. Sigma-Aldrich. URL
Sources
- 1. Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies [chemrevlett.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution [scielo.org.mx]
- 4. CN101875638A - A method for synthesizing 2-aminomethylbenzimidazole by microwave irradiation - Google Patents [patents.google.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
Application Note: 2-(Aminomethyl)benzimidazole Derivatives as Targeted Anticancer Agents
Executive Summary
The development of targeted anticancer therapeutics requires molecular scaffolds that can selectively disrupt tumor proliferation while sparing healthy tissue. Benzimidazole, an isostere of purine nucleosides, has emerged as a highly versatile pharmacophore in oncology[1]. Specifically, 2-(aminomethyl)benzimidazole (2-AMBZ) derivatives have demonstrated profound efficacy as both Receptor Tyrosine Kinase (RTK) inhibitors[1] and as chelating ligands for transition metal complexes (e.g., Ruthenium(III)) that induce DNA damage and apoptosis[2].
This application note provides a comprehensive, field-validated guide to the synthesis, mechanistic evaluation, and in vitro profiling of 2-AMBZ derivatives. Designed for drug development professionals, this document emphasizes the causality behind experimental workflows to ensure self-validating and reproducible results.
Mechanistic Grounding & Target Identification
The anticancer activity of 2-AMBZ derivatives is driven by their structural mimicry of adenosine triphosphate (ATP). Because RTKs (such as EGFR and HER2) are frequently overexpressed in aggressive cancers, they serve as primary therapeutic targets[1]. 2-AMBZ derivatives competitively occupy the ATP-binding site of these kinases, effectively blocking downstream signal transduction pathways responsible for cellular proliferation[1].
Furthermore, the 2-aminomethyl arm provides an optimal coordination environment for synthesizing Ruthenium(II)/(III) complexes[2]. These metallo-pharmaceuticals exhibit a distinct mechanism of action compared to traditional platinum-based drugs. They penetrate the nucleus to intercalate with DNA (with binding constants Kb≈8.3×10−5 ) and simultaneously trigger the intrinsic mitochondrial apoptosis pathway by upregulating Bax, downregulating Bcl-2, and activating executioner caspases[2][3].
Fig 1. Dual mechanism of 2-AMBZ derivatives via RTK inhibition and Ru(III) complexation.
Quantitative Data Summary
The therapeutic index of 2-AMBZ derivatives heavily depends on the cancer cell phenotype. Table 1 summarizes the cytotoxic profiles of key 2-AMBZ derivatives and their Ruthenium complexes across various cell lines.
Table 1: Cytotoxicity ( IC50 ) of 2-AMBZ Derivatives and Complexes
| Compound / Complex | Cell Line (Origin) | Cytotoxic Efficacy ( IC50 / Activity) | Mechanistic Note |
| 2-AMBZ Derivative (4g) | T47D (Breast Cancer) | High (Superior to Gefitinib) | Strong RTK (EGFR/HER2) inhibition[1]. |
| 2-AMBZ Derivative (4g) | A549 (Lung Cancer) | Highly Resistant | Resistance bypasses RTK inhibition[1]. |
| 2-AMBZ Derivative (All) | Vero (Normal Kidney) | Inactive | Validates high tumor selectivity[1]. |
| [RuCl(AMBI)(H 2 O) 3 ]Cl 2 | MCF-7 (Breast Cancer) | 57.20 μg/mL | Induces apoptosis (23.1% cell death)[2]. |
| [RuCl(AMBI)(H 2 O) 3 ]Cl 2 | HCT-116 (Colon Cancer) | 18.08 μg/mL | Induces apoptosis (33.1% cell death)[2]. |
Expert Insight: The stark contrast in efficacy between T47D and A549 cell lines is not an anomaly; it is a vital predictive marker. A549 cells frequently harbor KRAS mutations that activate downstream signaling independently of upstream RTKs, rendering ATP-competitive RTK inhibitors ineffective[1].
Experimental Protocols
The following protocols are designed as self-validating systems. Each critical step includes a Causality Checkpoint to explain why a specific experimental choice is made, ensuring high scientific integrity.
Protocol 1: Synthesis and Validation of 2-AMBZ Derivatives
Objective: To synthesize target 2-(aminomethyl)benzimidazole derivatives via nucleophilic substitution and validate their structural purity.
-
Intermediate Formation: Reflux o-phenylenediamine with chloroacetic acid under acidic conditions (e.g., 4N HCl) for 4–6 hours. Neutralize with aqueous ammonia to precipitate 2-(chloromethyl)-1H-benzimidazole[4].
-
Nucleophilic Substitution ( SN2 ): Dissolve the 2-(chloromethyl)benzimidazole intermediate in anhydrous acetonitrile. Add the desired aromatic amine (1.2 equivalents) and a catalytic amount of potassium carbonate ( K2CO3 ). Reflux for 8–12 hours[4].
-
Causality Checkpoint: K2CO3 acts as an acid scavenger, neutralizing the HCl byproduct generated during the SN2 reaction to prevent the protonation of the incoming amine nucleophile, which would otherwise halt the reaction.
-
-
Purification: Filter the hot mixture, concentrate the filtrate under reduced pressure, and purify the crude product by recrystallization from absolute ethanol[5].
-
Causality Checkpoint: Recrystallization from ethanol is strictly prioritized over silica gel column chromatography. The secondary amine linkages in 2-AMBZ derivatives can be sensitive to acidic silica, leading to degradation and reduced yields.
-
-
Structural Characterization: Confirm the structure using 1 H-NMR, 13 C-NMR, and FTIR spectroscopy. The appearance of extra aromatic signals and a distinct singlet for the −CH2−NH− bridging protons confirms successful coupling[4].
Protocol 2: In Vitro Cytotoxicity and Apoptosis Assays
Objective: To quantify the therapeutic index and confirm the apoptotic mechanism of action.
-
Cell Seeding: Culture T47D (breast), A549 (lung), and Vero (normal) cell lines in DMEM supplemented with 10% FBS. Seed at 1×104 cells/well in 96-well plates and incubate for 24 hours at 37°C in 5% CO2 [1].
-
Causality Checkpoint: The inclusion of Vero cells is mandatory. A compound cannot be classified as a viable anticancer agent unless it demonstrates a high therapeutic index (i.e., highly toxic to T47D/A549 but inactive against Vero cells)[1].
-
-
Compound Treatment: Treat cells with serial dilutions of the synthesized 2-AMBZ derivatives (0.1 μM to 100 μM). Use Gefitinib as a positive control[1].
-
Causality Checkpoint: Gefitinib is an FDA-approved EGFR inhibitor. Using it as a reference standard establishes a baseline for ATP-competitive RTK inhibition, allowing researchers to calculate the relative potency of the new derivatives[1].
-
-
MTT Assay: After 48 hours of treatment, add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Discard the media and dissolve the resulting formazan crystals in 100 μL of DMSO[2]. Measure absorbance at 570 nm using a microplate reader.
-
Flow Cytometry (Apoptosis): For compounds showing high cytotoxicity, harvest treated T47D cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark. Analyze via flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis[6].
Fig 2. Experimental workflow from compound synthesis to in vitro apoptotic validation.
References
-
Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters. URL:[Link]
-
Synthesis and characterization of ruthenium(III) complex containing 2-aminomethyl benzimidazole, and its anticancer activity in in vitro and in vivo models. Magnus Group. URL: [Link]
-
Ruthenium(II)/(III) DMSO-Based Complexes of 2-Aminophenyl Benzimidazole with In Vitro and In Vivo Anticancer Activity. MDPI. URL:[Link]
-
Half-Sandwich Ru(II) Complexes Bearing 2-(2′- quinoly)benzimidazoles with Anticancer Activity. Biointerface Research in Applied Chemistry. URL:[Link]
-
Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution. SciELO. URL:[Link]
-
Design, Synthesis, Anticancer Activity, and Solid Lipid Nanoparticle Formulation of Indole- and Benzimidazole-Based Compounds as Pro-Apoptotic Agents Targeting Bcl-2 Protein. PMC. URL:[Link]
Sources
- 1. Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies [chemrevlett.com]
- 2. cancer-conferences.magnusgroup.org [cancer-conferences.magnusgroup.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, Anticancer Activity, and Solid Lipid Nanoparticle Formulation of Indole- and Benzimidazole-Based Compounds as Pro-Apoptotic Agents Targeting Bcl-2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution [scielo.org.mx]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
Application Note: In Vitro Anti-Proliferative Assays for Novel Benzimidazole Compounds
Executive Summary
Benzimidazoles—characterized by a fused benzene and imidazole ring—are privileged pharmacophores in modern drug discovery. Because their structural framework mimics purine nucleotides, they readily interact with a diverse array of biological targets, making them highly potent anti-proliferative agents. This application note provides a comprehensive, self-validating framework for evaluating the in vitro anti-proliferative efficacy of novel benzimidazole derivatives, focusing on mechanistic grounding, precise cytotoxicity profiling, and robust assay protocols.
Mechanistic Grounding: Why Benzimidazoles?
To design an effective in vitro assay, one must first understand the molecular causality of the compound's action. Benzimidazole derivatives exert their anti-cancer activity through three primary mechanistic pathways:
-
Microtubule Destabilization: Many benzimidazoles act as tubulin inhibitors by binding to the colchicine site on β -tubulin. This binding retards the initial phase of tubulin polymerization, disrupts intracellular microtubule dynamics, and induces G2/M cell cycle arrest 1, 2.
-
Kinase Inhibition: Substituted benzimidazoles (e.g., Schiff base hybrids) have demonstrated profound efficacy as multi-target receptor tyrosine kinase (RTK) inhibitors, particularly against VEGFR-2 and EGFR, successfully blocking downstream angiogenic and proliferative signaling 3, [[4]]().
-
Epigenetic Modulation: Recent advances highlight the role of benzimidazoles as inhibitors of histone deacetylases (HDACs), promoting an open chromatin state that triggers apoptosis in malignant cells 5.
Mechanistic pathways of benzimidazole-induced apoptosis via tubulin and kinase targeting.
Experimental Design & System Self-Validation
Before initiating the assays, researchers must establish a self-validating system to ensure the integrity of the results.
-
Solvent Causality: Benzimidazoles are often highly hydrophobic. Stock solutions must be prepared in high-purity DMSO. However, the final DMSO concentration in the cell culture must never exceed 0.1% (v/v) . Higher concentrations cause solvent-induced cytotoxicity, confounding the true anti-proliferative effect of the drug.
-
Cell Line Selection: Select cell lines based on the targeted mechanism. For example, A549 (lung carcinoma) and MCF-7 (breast cancer) are standard for broad cytotoxicity profiling 6, 7, while MDA-MB-231 is heavily preferred for evaluating tubulin dynamics in triple-negative breast cancer models 1.
Detailed Methodologies
Protocol 1: High-Throughput MTT Anti-Proliferative Assay
The MTT assay leverages mitochondrial succinate dehydrogenase activity in viable cells to reduce yellow tetrazolium salt into insoluble purple formazan.
Step 1: Cell Seeding & Recovery
-
Harvest target cells (e.g., A549, HepG2) in the logarithmic growth phase.
-
Seed 5,000–10,000 cells/well in a 96-well plate using 100 µL of complete medium (e.g., DMEM + 10% FBS).
-
Causality Check: Incubate for 24 hours at 37°C in 5% CO₂. This recovery period is critical to allow cell adherence and normalization of metabolic activity post-trypsinization stress.
Step 2: Compound Treatment
-
Prepare a 10 mM stock of the benzimidazole derivative in DMSO.
-
Perform a 5-dose serial dilution in culture media (e.g., 1.25 µM to 20 µM) 8.
-
Replace the media in the 96-well plate with 100 µL of the compound-containing media.
-
Self-Validation: Always include a vehicle control (0.1% DMSO) and a positive control (e.g., Sorafenib for kinase targets, or Colchicine for tubulin targets) [[3]]().
-
Incubate for 48 to 72 hours.
Step 3: MTT Incubation & Readout
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours in the dark.
-
Causality Check: The 4-hour window allows sufficient accumulation of intracellular formazan crystals without causing crystal-induced cell rupture, which would leak the dye and alter absorbance.
-
Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Protocol 2: In Vitro Tubulin Polymerization Assay
Because many benzimidazoles target the colchicine binding site, an isolated biochemical assay is required to validate the mechanism independently of cellular uptake variables.
Step 1: Reagent Preparation
-
Prepare Polymerization Buffer (PB-GTP): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, and 1 mM GTP.
-
Thaw purified porcine brain tubulin strictly on ice to prevent premature polymerization.
Step 2: Reaction Assembly
-
In a pre-chilled 96-well half-area plate, combine the benzimidazole compound (e.g., 10 µM final concentration) with the PB-GTP buffer.
-
Add tubulin to a final concentration of 3 mg/mL (approx. 54 µM) 1.
-
Self-Validation: Include Paclitaxel (10 µM) as a polymerization enhancer and Nocodazole (10 µM) as a polymerization inhibitor.
Step 3: Kinetic Measurement
-
Immediately transfer the plate to a thermostated spectrophotometer pre-warmed to 37°C.
-
Measure absorbance at 340 nm every minute for 60–90 minutes.
-
Causality Check: The increase in absorbance corresponds to the scattering of light by polymerizing microtubules. A flattened curve compared to the vehicle control confirms tubulin destabilization.
Data Synthesis & Quantitative Benchmarks
To contextualize experimental results, researchers should benchmark their novel derivatives against established literature values. The table below summarizes recent anti-proliferative data for various benzimidazole scaffolds.
| Compound / Scaffold | Primary Target | Cell Line | IC₅₀ Value (µM) | Reference |
| Compound O-7 (2-Aryl-1H-benzo[d]imidazole) | Tubulin (Destabilizer) | A549 (Lung) | 0.236 ± 0.096 | 2 |
| Compound 3e (Schiff Base-Benzimidazole) | VEGFR-2 Kinase | NCI-H460 (Lung) | 1.88 ± 0.35 | 3 |
| Compound 45 (Benzimidazole Hybrid) | PARP / Tubulin | MCF-7 (Breast) | 12.01 | 6 |
| Compound se-182 (Benzimidazole Derivative) | Cytotoxicity / Apoptosis | HepG2 (Liver) | 15.58 | 7 |
| Compound 6i (Benzimidazole/1,2,3-triazole) | EGFR Kinase | A549 (Lung) | 0.025 (25 nM) | 4 |
Quality Control & Troubleshooting Workflow
To ensure assay robustness, follow this validated workflow and address common pitfalls:
-
Edge Effects in 96-well plates: Evaporation in the outer wells can artificially concentrate the media and the drug, skewing viability data. Solution: Fill the outer perimeter wells with sterile PBS and only use the inner 60 wells for the assay.
-
Interference with Absorbance: Highly conjugated benzimidazole derivatives may inherently absorb light at 570 nm. Solution: Run a "compound-only" blank plate alongside the assay to subtract background absorbance.
Self-validating experimental workflow for evaluating benzimidazole anti-proliferative activity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The microtubule cytoskeleton: A validated target for the development of 2-Aryl-1H-benzo[d]imidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 5. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 8. Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
Advanced Synthesis and Characterization of Palladium(II) Complexes with 2-(Aminomethyl)benzimidazole (AMBI)
Strategic Rationale for Pd(II)-AMBI Metallodrugs
The development of transition metal complexes as chemotherapeutic agents has historically been dominated by platinum(II) compounds, most notably cisplatin. While highly effective, Pt(II) therapies are frequently dose-limited by severe side effects, particularly nephrotoxicity. Palladium(II) complexes have emerged as highly promising alternatives. Because Pd(II) is isostructural to Pt(II)—both forming square-planar geometries—it can similarly intercalate with DNA[1].
However, the kinetic profile of Pd(II) is distinctly different. Palladium(II) complexes undergo ligand exchange 104 to 105 times faster than their Pt(II) analogues[1]. This rapid kinetic lability fundamentally alters their toxicity profile; Pd(II) complexes exhibit significantly lower kidney toxicity because the proteins in kidney tubules cannot easily replace the tightly bound Pd(II) chelate ligands with sulfhydryl groups[1].
To harness this potential, the selection of the primary ligand is critical. 2-(Aminomethyl)benzimidazole (AMBI) is an exceptional candidate. AMBI-containing compounds exhibit a broad spectrum of pharmacological activities, including potent antitumor and antimicrobial properties[2]. Structurally, AMBI acts as a robust bidentate chelator. It coordinates to the metal center through the tertiary (pyridine-type) nitrogen of the imidazole ring and the primary nitrogen of the aminomethyl group, forming a highly stable five-membered chelate ring[2]. This stable primary coordination sphere leaves two labile sites on the Pd(II) center, allowing for the subsequent design of ternary (mixed-ligand) complexes with biologically relevant molecules such as amino acids, peptides, or dicarboxylic acids[3].
Pathway Architecture
The logical progression from inorganic precursors to functional ternary metallodrugs requires precise control over coordination kinetics. The workflow below outlines the synthesis of the primary [Pd(AMBI)Cl₂] complex, followed by halide abstraction to generate a reactive diaqua intermediate capable of binding secondary bio-ligands.
Synthetic workflow for Pd(II)-AMBI primary and ternary metallo-drugs.
Self-Validating Synthetic Protocols
The following methodologies are designed with embedded quality control (QC) checkpoints to ensure that researchers can validate the success of each step in real-time without immediate reliance on complex instrumentation.
Phase 1 & 2: Synthesis of cis-Dichloro(2-(aminomethyl)benzimidazole)palladium(II) — [Pd(AMBI)Cl₂]
Causality: Direct reaction of PdCl₂ with organic ligands is often sluggish due to the polymeric nature of palladium(II) chloride. By first reacting PdCl₂ with KCl, we break the polymer and generate the highly soluble, monomeric [PdCl₄]²⁻ anion, which readily undergoes ligand substitution[1].
-
Precursor Activation : Suspend 1.0 mmol of PdCl₂ and 2.0 mmol of KCl in 40 mL of deionized water. Heat the suspension to 70°C under continuous magnetic stirring[1].
-
Validation Checkpoint 1: Monitor the solution visually. The transition from a turbid brown suspension to a transparent, clear yellow solution confirms the complete formation of the K₂[PdCl₄] precursor[1]. Filter any residual trace particulates.
-
Ligand Preparation : Dissolve 1.0 mmol of 2-(aminomethyl)benzimidazole (AMBI) in 10 mL of a 1:1 water/ethanol mixture[3].
-
Chelation : Add the AMBI solution dropwise to the K₂[PdCl₄] solution at 25°C. Maintain stirring for exactly 1 hour[3].
-
Validation Checkpoint 2: The immediate formation of a yellow/pale brown microcrystalline precipitate indicates successful chelation. The neutral [Pd(AMBI)Cl₂] complex is insoluble in the aqueous matrix, driving the reaction forward.
-
Purification : Filter the precipitate and wash successively with deionized water, ethanol, and diethyl ether to remove unreacted ligand and inorganic salts[3]. Dry the product in vacuo.
Phase 3: Generation of the Diaqua Intermediate and Ternary Complexes
Causality: To study interactions with biologically relevant ligands (e.g., amino acids, DNA constituents), the inert chloride ligands must be removed. Silver nitrate is utilized because the extreme insolubility of AgCl provides a powerful thermodynamic driving force to abstract the chlorides, leaving labile water molecules in their place[3].
-
Halide Abstraction : Suspend 0.5 mmol of [Pd(AMBI)Cl₂] in 20 mL of deionized water. Add exactly 1.0 mmol of AgNO₃ (2 equivalents). Stir the mixture in the dark at 25°C for 12 hours.
-
Validation Checkpoint 3: The formation of a dense, white precipitate (AgCl) confirms halide abstraction. To validate completion, test a 100 µL aliquot of the supernatant with a drop of 0.1 M HCl; the absence of a new white precipitate confirms that all Ag⁺ has been consumed.
-
Isolation : Filter the mixture through a tightly packed Celite pad to completely remove the colloidal AgCl, yielding a clear solution of [Pd(AMBI)(H₂O)₂]²⁺[3].
-
Ternary Complexation : This reactive intermediate can now be titrated with various bio-ligands (e.g., dicarboxylic acids, peptides) to form 1:1 ternary complexes, [Pd(AMBI)(L)]ⁿ⁺, which can be studied for their stability constants and biological efficacy[3].
Analytical Benchmarks & Quantitative Data
Proper characterization of the synthesized complexes is paramount. The tables below summarize the expected physicochemical shifts and thermodynamic parameters that confirm successful synthesis and structural integrity.
Table 1: Diagnostic Spectral Shifts for AMBI Coordination
| Analytical Method | Free AMBI Ligand | [Pd(AMBI)Cl₂] Complex | Mechanistic Implication |
|---|---|---|---|
| FT-IR: ν(C=N) | ~1630 cm⁻¹ | ~1610 cm⁻¹ | Confirms coordination via the tertiary imidazole nitrogen[2]. |
| FT-IR: ν(NH₂) | ~3300 cm⁻¹ | ~3150 cm⁻¹ | Confirms coordination via the primary amine nitrogen[2]. |
| ¹H NMR: -CH₂- | δ 4.10 ppm | δ 4.35 ppm | Deshielding effect due to electron donation to the Pd(II) center. |
| Molar Conductivity | N/A | < 15 Ω⁻¹ cm² mol⁻¹ | Confirms the non-electrolytic, neutral nature of the primary complex. |
Table 2: Stoichiometric and Thermodynamic Parameters of Pd(II)-AMBI Complexes
| Complex Species | Stoichiometry | Formation Mechanism | Stability / Geometry |
|---|---|---|---|
| [Pd(AMBI)Cl₂] | 1:1 (Metal:Ligand) | Direct Chelation | Square Planar[1] |
| [Pd(AMBI)(H₂O)₂]²⁺ | 1:1:2 (M:L:H₂O) | Halide Abstraction | Labile Intermediate[3] |
| [Pd(AMBI)(L)] (L=Amino Acid) | 1:1:1 (M:AMBI:L) | Stepwise Substitution | High Stability (Log K > 8)[3] |
| [Pd(AMBI)(L)] (L=Dicarboxylic Acid) | 1:1:1 (M:AMBI:L) | Stepwise Substitution | Stability dependent on chelate ring size[3] |
References
- Mixed-Ligand Complexes of 2-(Aminomethyl)benzimidazole Palladium(II)
- Palladium(II)
- Source: biointerfaceresearch.
Sources
Application Note: Microwave-Assisted Synthesis of 2-Aminomethylbenzimidazole
Executive Summary & Scientific Rationale
The benzimidazole pharmacophore is a ubiquitous structural motif in medicinal chemistry, serving as the core for numerous antiviral, antihypertensive, and antifungal agents. Specifically, 2-aminomethylbenzimidazole (AMB) is a critical intermediate for synthesizing complex hybrid drugs.
Historically, synthesizing AMB via the condensation of o-phenylenediamine and glycine required exhaustive convective heating (refluxing for up to 72 hours) in the presence of a hydrochloric acid catalyst. This prolonged thermal exposure drives competitive side reactions, degrades sensitive amine precursors, and limits maximum yields to approximately 46%–56% 1.
Mechanistic Causality: Why Microwave Irradiation?
The success of this protocol hinges on the synergistic interaction between the microwave electromagnetic field (2450 MHz) and the highly polar reaction medium (5–6 M HCl).
-
Electrophilic Activation: The HCl catalyst protonates the carbonyl oxygen of glycine, drastically increasing its electrophilicity. This primes the molecule for a nucleophilic attack by the primary amine of o-phenylenediamine.
-
Dielectric Heating: Unlike convective heating, which relies on thermal conduction through the vessel walls, microwave irradiation directly couples with the ionic HCl solution. The rapid alignment and relaxation of dipoles in the microwave field generate intense volumetric friction (dielectric heating) 3.
-
Overcoming the Activation Barrier: The localized superheating provides the exact thermodynamic energy required to drive the subsequent dehydration and intramolecular cyclization steps rapidly, forming the stable benzimidazole core before side-product pathways can compete 4.
Fig 1. Mechanistic pathway of acid-catalyzed, microwave-driven benzimidazole cyclization.
Comparative Performance Analysis
To justify the methodological shift, the table below summarizes the quantitative advantages of the intermittent microwave protocol over traditional refluxing.
| Parameter | Conventional Reflux Method | Intermittent Microwave Method | Causality / Rationale |
| Heating Mechanism | Convective heat transfer | Volumetric dielectric heating | Direct energy transfer to polar molecules ensures uniform, rapid heating. |
| Reaction Time | 72 hours | ~7 hours (Total process) | MW lowers the effective activation energy barrier for cyclization. |
| Catalyst State | Continuous boiling | Intermittent activation | Pulsing prevents solvent bumping and thermal degradation of amines. |
| Maximum Yield | 46% – 56% | 77% | Faster kinetics outpace competitive degradation pathways. |
| Molar Ratio (Diamine:Glycine) | 1:1 (Often leads to stalling) | 1:1.5 to 1:2.5 | Slight excess of glycine drives the equilibrium forward. |
Validated Experimental Protocol
This protocol utilizes an intermittent irradiation strategy . Continuous microwave irradiation of aqueous HCl can lead to violent bumping and pressure buildup. Intermittent pulsing allows for high kinetic acceleration during the "ON" phase, while the "OFF" phase dissipates excess thermal energy, maintaining a safe, controlled reaction environment without requiring specialized pressurized reactors 1.
Fig 2. Intermittent microwave-assisted synthesis workflow for 2-aminomethylbenzimidazole.
Reagents and Equipment
-
o-Phenylenediamine (High purity, check for oxidation/darkening prior to use)
-
Glycine (Reagent grade)
-
Hydrochloric Acid (5–6 mol/L)
-
Ammonia water (25% w/w)
-
Absolute Ethanol
-
Microwave Synthesizer / Oven (Operating frequency: 2450 MHz, adjustable power output up to 300W)
Step-by-Step Synthesis Workflow
Step 1: Reagent Admixture & Dissolution
-
In a suitable microwave-safe glass flask, add o-phenylenediamine and glycine in a molar ratio of 1 : 1.5 (e.g., 100 mmol diamine to 150 mmol glycine).
-
Add 5–6 mol/L HCl. The molar ratio of o-phenylenediamine to HCl should be tightly controlled at 1 : 10 to 1 : 12 .
-
Stir the mixture mechanically to ensure an even suspension.
-
Place the flask into the microwave (2450 MHz). Irradiate at a low output power (119 W ) intermittently for 6 cycles (1 minute ON, followed by brief swirling).
-
Validation Checkpoint: The solution must be completely transparent after these 6 cycles. Any remaining suspended particles will act as nucleation sites for localized superheating and charring during the high-power phase.
Step 2: Intermittent Microwave Condensation
-
Increase the microwave output power to the 119 W – 280 W range.
-
Subject the completely dissolved solution to 10 intermittent irradiation cycles .
-
Cycle Parameters: Irradiate for 4 to 6 minutes , followed by a strict 10-minute resting/cooling phase 1.
-
Scientific Rationale: The 10-minute intermittent phase is critical. It allows the bulk fluid to dissipate heat, preventing the aqueous HCl from boiling over, while the cumulative energy from the irradiation phases drives the dehydration of the intermediate amide into the closed benzimidazole ring.
Isolation, Purification, and Neutralization
Step 3: Primary Isolation (Salt Formation)
-
Remove the crude reaction mixture and allow it to cool to room temperature.
-
Recrystallize the crude product using absolute ethanol.
-
Filter the resulting flaky crystals. Note: At this stage, the product is isolated as 2-aminomethylbenzimidazole dihydrochloride.
Step 4: Free Base Liberation
-
Dissolve the dihydrochloride crystals in a minimal volume of distilled water (e.g., 24 mL for a 100 mmol scale reaction).
-
Dropwise, add ammonia water while continuously monitoring the pH.
-
Stop the addition when the pH reaches exactly 8.0 to 9.0 .
-
Validation Checkpoint: Use a calibrated pH meter. The pKa of the primary amine is ~9.0. Adjusting to pH 8–9 ensures the molecule is fully converted to its neutral free-base form, which is insoluble in water, triggering precipitation. Over-basification (pH > 10) can cause the co-precipitation of unreacted starting materials.
Step 5: Final Crystallization
-
Colorless, needle-like crystals will begin to form. Transfer the vessel to a refrigerator and cool to 3–5 °C to force complete crystallization.
-
Filter the solid and perform a final recrystallization using an ethanol/water gradient.
-
Dry the resulting white solid under a vacuum. Expected yield: ~77% [[1]]().
Analytical Characterization Standards
To validate the success of the synthesis, the final product must meet the following analytical benchmarks:
-
Physical Appearance: White, needle-like solid.
-
Melting Point (mp): 43–45 °C 1.
-
FTIR Spectroscopy: Look for the disappearance of the strong carboxylic acid C=O stretch (from glycine) and the appearance of characteristic benzimidazole C=N stretching (~1620 cm⁻¹) and N-H stretching (~3000-3400 cm⁻¹).
-
¹H NMR: Confirm the presence of the aromatic protons of the benzimidazole ring (multiplets at ~7.1–7.5 ppm) and the aliphatic methylene protons adjacent to the primary amine (singlet at ~4.0 ppm) 2.
References
- Progress in the Synthesis of Benzimidazoles Based on Amino Acids.ResearchGate.
- CN101875638A - A method for synthesizing 2-aminomethylbenzimidazole by microwave irradiation.Google Patents.
- Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study.Asian Journal of Chemistry.
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.MDPI.
Sources
Application Note & Protocol: Development of Tyrosine Kinase Inhibitors Utilizing the 2-(Aminomethyl)benzimidazole Scaffold
Executive Summary
Receptor Tyrosine Kinases (RTKs) are critical therapeutic targets in oncology due to their overexpression and oncogenic activation in aggressive malignancies. However, acquired resistance to first- and second-generation Tyrosine Kinase Inhibitors (TKIs) continuously necessitates the development of novel pharmacophores. The 2-(Aminomethyl)benzimidazole (2-AMBI) scaffold has recently emerged as a highly versatile, purine-isosteric core for designing ATP-competitive kinase inhibitors.
This application note provides an authoritative, end-to-end guide for researchers and drug development professionals. It details the computational design, chemical synthesis, and biological validation of 2-AMBI-based TKIs, ensuring that every stage of the workflow is built upon self-validating experimental principles.
Mechanistic Rationale: The 2-AMBI Pharmacophore
The pharmacological efficacy of 2-AMBI derivatives stems from their structural mimicry of the adenine ring of ATP. Understanding this causality is critical for rational drug design:
-
Hinge Region Engagement: The benzimidazole core acts as a primary hinge-binding motif 1. The nitrogen atoms on the benzimidazole nucleus serve as critical hydrogen bond acceptors and donors, interacting directly with backbone amides in the kinase hinge region (e.g., Met793 in EGFR or Met304 in CHK2) 2, 3.
-
Aminomethyl Flexibility: The aminomethyl group at the 2-position provides a flexible vector for extending substituents into the solvent-accessible region or adjacent allosteric pockets. This allows for the design of dual-target inhibitors (e.g., EGFR/HER2) by exploiting shape complementarity and Van der Waals forces 4, 3.
-
Purine Isosterism: By acting as a purine nucleoside isostere, the 2-AMBI scaffold effectively competes for the ATP-binding pocket while avoiding the structural liabilities, toxicity, and resistance profiles of traditional quinazoline-based TKIs 5.
Diagram 1: RTK signaling pathway and competitive inhibition by 2-AMBI at the hinge region.
In Silico Design and Molecular Docking Protocol
Before empirical synthesis, candidate 2-AMBI derivatives must be validated computationally to ensure optimal binding affinity.
Protocol 3.1: Molecular Docking Workflow
-
Objective: Predict the binding pose and affinity of 2-AMBI derivatives within the RTK ATP-binding pocket.
-
Step 1 (Protein Preparation): Retrieve the high-resolution crystal structure of the target kinase (e.g., wild-type EGFR, PDB ID: 3VJO; or T790M mutant, PDB ID: 2JIT). Remove non-structural water molecules, add polar hydrogens, and assign Gasteiger charges.
-
Step 2 (Ligand Preparation): Generate 3D conformations of the 2-AMBI library. Apply energy minimization using the OPLS3 or MMFF94 force field.
-
Step 3 (Grid Generation): Center the receptor grid on the hinge region (e.g., Met793 for EGFR). Ensure the grid box encompasses both the ATP-binding site and the adjacent hydrophobic pocket.
-
Step 4 (Flexible Docking): Execute docking via AutoDock Vina or Schrödinger Glide.
-
Field Insight & Causality: Rigid docking often fails for 2-AMBI derivatives because the aminomethyl linker introduces significant conformational flexibility. Always treat the side chains of the hinge region (e.g., Met793) as flexible to accurately capture induced-fit hydrogen bonding [[2]]().
-
-
Step 5 (Self-Validation): Re-dock the native co-crystallized ligand (e.g., Gefitinib). If the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is ≤2.0 Å, the docking protocol is validated. Select 2-AMBI candidates demonstrating binding energies ≤−8.0 kcal/mol 3.
Chemical Synthesis Protocol
Protocol 4.1: Synthesis of the 2-AMBI Core and Derivatization
-
Objective: Synthesize N-substituted 2-(aminomethyl)benzimidazole derivatives.
-
Step 1 (Core Formation): React o-phenylenediamine (1.0 eq) with glycine (1.2 eq) in 4N HCl. Reflux for 12 hours. Neutralize with ammonium hydroxide to precipitate the raw 2-(aminomethyl)benzimidazole.
-
Step 2 (Purification): Recrystallize the intermediate from hot ethanol. Causality Note: High purity ( >95% ) at this stage is mandatory to prevent poly-alkylation during subsequent steps.
-
Step 3 (Amidation/Alkylation): Dissolve the 2-AMBI intermediate in anhydrous DMF. Add a mild base (e.g., DIPEA, 2.0 eq) and the desired electrophile (e.g., substituted benzoyl chloride, 1.1 eq) dropwise at 0∘C .
-
Step 4 (Reaction Monitoring): Stir at room temperature for 4-6 hours. Monitor via TLC (Dichloromethane:Methanol, 9:1).
-
Step 5 (Workup): Quench with ice water. Extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Step 6 (Self-Validation): Confirm the structure using 1H -NMR, 13C -NMR, and High-Resolution Mass Spectrometry (HRMS). The absence of starting material on TLC and the exact mass match in HRMS validate the successful formation of the target compound before proceeding to biological assays.
Diagram 2: End-to-end experimental workflow for 2-AMBI tyrosine kinase inhibitor development.
In Vitro and Cellular Evaluation Protocols
To establish a rigorous testing pipeline, biochemical target engagement must be directly correlated with cellular phenotypic outcomes.
Protocol 5.1: ADP-Glo™ Kinase Assay (Biochemical Evaluation)
-
Objective: Quantify the ATP-competitive inhibition ( IC50 ) of the synthesized 2-AMBI compounds.
-
Step 1 (Assay Setup): In a 384-well white plate, combine 2 µL of recombinant kinase enzyme (e.g., EGFR) with 2 µL of the 2-AMBI compound (serially diluted in assay buffer containing 5% DMSO). Incubate for 15 minutes at room temperature.
-
Step 2 (Reaction Initiation): Add 2 µL of ATP/Substrate mix. Causality Note: Keep the ATP concentration at or slightly below the Km of the kinase. If ATP concentration is too high, it will outcompete the 2-AMBI inhibitor, leading to artificially high IC50 values.
-
Step 3 (Detection): After 60 minutes, add 6 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Add 12 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation).
-
Step 4 (Self-Validation): Calculate the Z'-factor for the plate. A Z'-factor >0.6 mathematically validates the assay's robustness and signal-to-noise ratio. Determine IC50 using non-linear regression.
Protocol 5.2: MTT Cell Viability Assay (Cellular Evaluation)
-
Objective: Evaluate the anti-proliferative activity of 2-AMBI derivatives in RTK-driven cancer cell lines (e.g., T47D breast cancer, A549 lung cancer) 5, 6.
-
Step 1 (Cell Seeding): Seed T47D and A549 cells at 5×103 cells/well in 96-well plates. Incubate overnight at 37∘C in 5% CO2 .
-
Step 2 (Treatment): Treat cells with varying concentrations of 2-AMBI derivatives (0.1 µM to 100 µM) for 72 hours.
-
Step 3 (MTT Addition): Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality Note: Only viable cells with active mitochondrial succinate dehydrogenase will convert MTT into purple formazan, providing a direct, metabolic proxy for cell viability.
-
Step 4 (Self-Validation): The inclusion of a known TKI (e.g., Gefitinib) as a positive control validates the assay's sensitivity, while vehicle-only wells (0.1% DMSO) validate baseline cell viability. Normal cell lines (e.g., Vero cells) must be included to verify tumor selectivity and rule out general cytotoxicity 6.
Data Presentation & Interpretation
The following table provides a structural framework for summarizing the multi-tiered evaluation of 2-AMBI derivatives, allowing rapid comparison of in silico, biochemical, and cellular data.
| Compound ID | Substitution R-Group | EGFR Docking Score (kcal/mol) | EGFR Kinase IC50 (nM) | T47D Cell Viability IC50 (µM) | A549 Cell Viability IC50 (µM) |
| 2-AMBI-01 | -H (Unsubstituted) | -6.2 | >10,000 | >100 | >100 |
| 2-AMBI-04f | -4-Fluorobenzoyl | -8.1 | 45 | 2.1 | 8.5 |
| 2-AMBI-04g | -4-Methoxybenzoyl | -8.4 | 12 | 0.8 | 4.2 |
| Gefitinib | (Positive Control) | -8.6 | 3 | 1.5 | >50 (Resistant) |
Field Insight: Compounds exhibiting strong docking scores (e.g., 2-AMBI-04g) typically demonstrate potent biochemical inhibition. The differential cytotoxicity between T47D and A549 cells highlights the necessity of cellular assays to account for cell-line-specific resistance mechanisms (such as downstream KRAS mutations prevalent in A549 cells) 4, 6.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. ukm.my [ukm.my]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies [chemrevlett.com]
- 6. researchgate.net [researchgate.net]
Application Note: Solvent-Free Synthesis of 2-Aminomethyl-Benzimidazoles from Amino Acids
Introduction & Mechanistic Rationale
Benzimidazoles are privileged pharmacophores in medicinal chemistry, exhibiting broad-spectrum antiviral, antitumor, and antibacterial properties. Specifically, 2-aminomethyl-benzimidazoles serve as critical intermediates in drug development and act as highly efficient bidentate or tridentate ('N,N,O' donor) ligands in coordination chemistry[1].
Historically, the synthesis of these derivatives required harsh mineral acids (e.g., polyphosphoric acid, HCl) and volatile organic solvents, leading to toxic waste generation and tedious downstream purification[2]. To address these bottlenecks, modern green chemistry has shifted toward solvent-free melting methods and Deep Eutectic Solvent (DES)-assisted protocols [3],[4].
The Causality of Solvent-Free Conditions
Amino acids naturally exist as zwitterions with exceptionally high lattice energies, making them poorly soluble in standard organic solvents. By employing a solvent-free thermal melting strategy, the applied thermal energy directly overcomes this lattice energy, driving the endothermic condensation with o-phenylenediamine[3].
The absence of a solvent increases the effective molar concentration of the reactants to their theoretical maximum, accelerating the nucleophilic attack of the diamine on the carboxyl carbon. Furthermore, operating at temperatures above the boiling point of water (150–160 °C) ensures the continuous evaporation of the water byproduct. According to Le Chatelier's principle, this phase-change removal of water irreversibly drives the equilibrium toward the dehydrated benzimidazole product[2].
Solvent-free synthetic workflow for 2-aminomethyl-benzimidazoles.
Experimental Methodologies
To ensure absolute reproducibility, the following protocols are designed as self-validating systems, incorporating in-line quality control (QC) checkpoints.
Protocol A: Catalyst-Free Thermal Melting Method
This method is ideal for scaling up and utilizes the inherent thermal properties of the reactants[3].
Step-by-Step Workflow:
-
Milling & Homogenization: Weigh equimolar amounts of o-phenylenediamine (10.0 mmol) and the desired amino acid (10.0 mmol). Transfer to an agate mortar and grind vigorously for 5–10 minutes.
-
Causality: Mechanical grinding drastically increases the surface area and initiates solid-state intermolecular hydrogen bonding before melting occurs.
-
-
Thermal Condensation: Transfer the fine powder to a 50 mL round-bottom flask equipped with a short-path distillation head (to allow water vapor to escape). Submerge the flask in a pre-heated silicone oil bath at 150–160 °C.
-
Reaction Monitoring (Self-Validation Check 1): The mixture will transition into a dark melt. After 4 hours, extract a 1 mg aliquot, dissolve it in 1 mL of methanol, and spot it on a silica gel TLC plate (Eluent: Ethyl Acetate/Methanol 9:1). The complete disappearance of the o-phenylenediamine spot (visualized under UV 254 nm) confirms the primary condensation is complete.
-
Precipitation & Workup: Remove the flask from the heat and allow it to cool to 80 °C. Slowly add 20 mL of a hot water/ethyl acetate mixture (1:1 v/v) while stirring vigorously. The unreacted amino acids partition into the aqueous phase, while the hydrophobic benzimidazole precipitates or remains in the organic phase.
-
Purification (Self-Validation Check 2): Filter the precipitate and recrystallize from hot ethanol. Verify the purity by taking a melting point reading; a sharp melting point (range <2 °C) validates the structural homogeneity of the product.
Protocol B: Deep Eutectic Solvent (DES) Assisted Synthesis
For heat-sensitive amino acids, a DES network (Choline Chloride:Urea) acts as both a solvent and a catalytic hydrogen-bond network, stabilizing the transition state and enhancing the electrophilicity of the carbonyl carbon[4].
Step-by-Step Workflow:
-
DES Preparation: Mix Choline Chloride and Urea in a 1:2 molar ratio. Heat at 80 °C with magnetic stirring until a clear, homogeneous liquid is formed.
-
Reaction: Add o-phenylenediamine (1.0 mmol) and the amino acid (1.0 mmol) to 2.0 mL of the prepared DES.
-
Incubation: Stir the mixture at 80 °C for 60–90 minutes.
-
Aqueous Crash-Out: Add 5 mL of cold distilled water to the reaction vessel.
-
Causality: The DES components (choline chloride and urea) are highly water-soluble and will instantly dissolve, causing the insoluble 2-aminomethyl-benzimidazole to "crash out" of the solution as a solid precipitate.
-
-
Filtration & Wash: Vacuum filter the solid and wash with cold water (3 × 5 mL) to remove trace DES. Dry under a vacuum.
Mechanistic pathway of benzimidazole ring formation under solvent-free conditions.
Quantitative Data & Substrate Scope
The solvent-free melting method demonstrates excellent functional group tolerance across various aliphatic and aromatic amino acids. Quantitative yields and reaction parameters are summarized below, based on validated literature standards[3].
| Amino Acid Substrate | Functional Group Tolerance | Product Name | Reaction Time (h) | Yield (%) |
| Glycine | Aliphatic | 2-Aminomethyl-benzimidazole | 5.0 | 75 |
| L-Alanine | Aliphatic | 2-(1-Aminoethyl)-benzimidazole | 5.0 | 82 |
| L-Valine | Branched Aliphatic | 2-(1-Amino-2-methylpropyl)-benzimidazole | 5.0 | 68 |
| L-Phenylalanine | Aromatic | 2-(1-Amino-2-phenylethyl)-benzimidazole | 5.0 | 71 |
| L-Aspartic Acid * | Acidic | Bisbenzimidazole (deaminated) | 5.0 | 58 |
*Expert Insight: The condensation of highly acidic amino acids like aspartic acid (or asparagine) under melting conditions triggers a secondary deamination reaction. Instead of yielding a standard amino-substituted product, it produces a highly fluorescent bisbenzimidazole derivative devoid of the primary amino group[2],[3].
Conclusion
The solvent-free synthesis of 2-aminomethyl-benzimidazoles from amino acids represents a paradigm shift in green heterocyclic chemistry. By relying on thermal melting or DES networks, researchers can bypass toxic reagents, significantly reduce reaction times, and exploit the natural zwitterionic properties of amino acids to drive high-yield cyclization. The resulting compounds are immediately viable for downstream applications in drug discovery and transition-metal coordination.
References
-
Synthesis of Benzimidazoles from Amino Acids with Solvent-free Melting Method Source: Asian Journal of Chemistry (2014) URL:[Link]
-
Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent Source: Molecules / PubMed Central (2019) URL:[Link]
-
Synthesis and characterization of amino acid coupled benzimidazole based ligands Source: Der Pharma Chemica (2010) URL:[Link]
Sources
Application Note: Evaluating the Anti-Inflammatory Properties of Benzimidazole Derivatives
Executive Summary
Benzimidazole—a bicyclic heterocyclic compound consisting of fused benzene and imidazole rings—is widely recognized as a "privileged scaffold" in medicinal chemistry[1]. Its structural versatility allows for extensive functionalization, making it a highly effective pharmacophore for modulating various biological pathways. In recent years, benzimidazole derivatives have emerged as potent anti-inflammatory agents, offering a promising alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) by targeting key enzymes and transcription factors involved in the arachidonic acid cascade and cytokine production[2].
This application note provides researchers and drug development professionals with a comprehensive, self-validating framework for evaluating the anti-inflammatory efficacy of novel benzimidazole derivatives through in vitro, cell-free, and in vivo methodologies.
Mechanisms of Action (MoA)
The anti-inflammatory efficacy of benzimidazole derivatives is primarily driven by their ability to interact with multiple molecular targets:
-
Cyclooxygenase (COX-1/COX-2) & mPGES-1 Inhibition: Benzimidazoles can directly bind to the active sites of COX enzymes, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2). Furthermore, novel derivatives have shown remarkable selectivity for microsomal prostaglandin E2 synthase 1 (mPGES-1), suppressing PGE2 production without affecting other beneficial homeostatic prostaglandins[3].
-
NF-κB and p38 MAPK Pathways: Certain derivatives inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway in macrophages. By blocking this upstream signaling, benzimidazoles downregulate the transcription of pro-inflammatory cytokines (TNF-α, IL-6) and inducible nitric oxide synthase (iNOS)[4].
Caption: Benzimidazole-mediated inhibition of inflammatory signaling cascades.
Structure-Activity Relationship (SAR) Highlights
The anti-inflammatory potency of benzimidazoles is highly dependent on their substitution patterns. Substitutions at the N1, C2, and C5/C6 positions significantly influence binding affinity to target enzymes[1]. The table below summarizes quantitative data from recent literature highlighting how specific structural modifications dictate efficacy.
Table 1: SAR and IC50 Summary of Benzimidazole Derivatives
| Compound Modification | Target / Assay | IC50 / Inhibition | Mechanistic Rationale |
| 2-CHF2-phenyl substitution | mPGES-1 (Cell-free) | 0.06 μM | Enhances target selectivity over COX-1/2[3]. |
| 6-nitro substitution | Paw Edema (In Vivo) | 43.5% inhibition | Electron-withdrawing groups increase overall potency[1]. |
| 2-cyclohexylamino-1-(4-methoxyphenyl) | Paw Edema (In Vivo) | 53.2% inhibition | The guanidine fraction is critical for in vivo activity[1]. |
| Imidazopyridine-benzimidazole hybrids | TNF-α / IL-6 (In Vitro) | < 10 μM | Facilitates dose-dependent cytokine suppression[4]. |
Experimental Protocols
To rigorously evaluate the anti-inflammatory properties of novel benzimidazole derivatives, researchers must utilize a multi-tiered approach. The following protocols are designed as self-validating systems to ensure scientific integrity.
Protocol A: In Vitro Macrophage Assay (RAW 264.7)
Causality & Rationale: The murine RAW 264.7 macrophage cell line is the gold standard for anti-inflammatory screening. When stimulated with LPS (a Gram-negative bacterial endotoxin), these cells robustly express iNOS and COX-2, releasing Nitric Oxide (NO) and cytokines[5]. Pre-treating cells with benzimidazole derivatives allows us to assess the compound's ability to block this transcriptionally driven inflammatory response.
Step-by-Step Methodology:
-
Cell Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS. Seed cells in a 96-well plate at a density of 1.5×105 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere[5].
-
Cytotoxicity Counter-Screen (MTT Assay): Critical Self-Validation Step. Before efficacy testing, treat cells with varying concentrations of the benzimidazole derivative (e.g., 1–100 μM) for 24 hours. Add MTT solution (5 mg/mL) for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 540 nm. Why? This ensures that subsequent reductions in NO or cytokines are due to true anti-inflammatory mechanisms, not compound-induced cell death[5].
-
Compound Pre-treatment: Select non-toxic concentrations based on the MTT assay. Pre-treat the seeded RAW 264.7 cells with the benzimidazole derivatives for 1–2 hours.
-
LPS Stimulation: Add LPS (final concentration 1 μg/mL) to the wells. Incubate for 22–24 hours[4].
-
Nitric Oxide (NO) Quantification: Collect 100 μL of the cell culture supernatant. Add 100 μL of Griess reagent (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride, 1% sulfanilamide in 2.5% phosphoric acid). Incubate for 10 minutes at room temperature and measure absorbance at 540 nm. Quantify using a sodium nitrite standard curve[5].
-
Cytokine Quantification (ELISA): Use the remaining cell-free supernatant to quantify TNF-α and IL-6 levels using commercially available ELISA kits according to the manufacturer's instructions[4].
Caption: Step-by-step workflow for in vitro anti-inflammatory screening using RAW 264.7 macrophages.
Protocol B: Cell-Free mPGES-1 and COX-2 Inhibition Assays
Causality & Rationale: While the RAW 264.7 assay proves the compound reduces inflammatory mediators, it does not distinguish between direct enzyme inhibition and the suppression of upstream enzyme expression. Cell-free assays isolate the target enzyme to confirm direct binding and inhibition[3].
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare recombinant human COX-2 or mPGES-1 in an assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 2 mM EDTA and 1 mM phenol).
-
Compound Incubation: Incubate the enzyme with varying concentrations of the benzimidazole derivative for 15 minutes at room temperature. Use Indomethacin or Celecoxib as a positive control.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid (for COX-2) or PGH2 (for mPGES-1).
-
Termination and Detection: Stop the reaction after a precise interval (e.g., 60 seconds) using a stop solution (e.g., stannous chloride). Quantify the resulting PGE2 levels using a competitive Enzyme Immunoassay (EIA) kit.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the log concentration of the benzimidazole compound.
Protocol C: In Vivo Carrageenan-Induced Paw Edema Model
Causality & Rationale: In vitro potency does not always translate to in vivo efficacy due to pharmacokinetic barriers (ADME). The carrageenan-induced paw edema model in rodents is a highly reproducible, acute inflammatory model that relies heavily on COX-2 and prostaglandin release, making it ideal for validating the physiological relevance of benzimidazole derivatives[1].
Step-by-Step Methodology:
-
Animal Preparation: Fast adult male Wistar rats or Swiss albino mice for 12 hours prior to the experiment, allowing free access to water. Randomize into groups (Vehicle control, Positive control[e.g., Diclofenac 10 mg/kg], and Benzimidazole treatment groups).
-
Dosing: Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) 30–60 minutes before the inflammatory insult.
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the subplantar region of the right hind paw.
-
Measurement: Measure paw volume using a plethysmometer immediately before injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Calculation: Calculate the percentage of edema inhibition: % Inhibition = [(Vc - Vt) / Vc] × 100, where Vc is the increase in paw volume in the control group, and Vt is the increase in the treatment group.
Trustworthiness and Self-Validating Systems
To ensure absolute scientific integrity, all protocols described above must incorporate the following controls:
-
Vehicle Controls: Ensures the solvent (e.g., DMSO <0.1%) does not inherently cause or suppress inflammation.
-
Positive Controls: Utilizing established NSAIDs (Diclofenac, Indomethacin) benchmarks the efficacy of the novel benzimidazole derivatives against clinical standards.
-
Viability Counter-Screens: As highlighted in Protocol A, always couple NO/cytokine reduction assays with MTT/CCK-8 viability assays to rule out false positives caused by compound toxicity[5].
References
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development Source: PubMed / NIH URL:[Link]
-
Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Guidelines for anti‐inflammatory assays in RAW264.7 cells Source: ResearchGate URL:[Link]
Sources
- 1. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2-Aminomethylbenzimidazole Synthesis
Welcome to the Technical Support Center for the synthesis of 2-aminomethylbenzimidazole. This guide is engineered for researchers, scientists, and drug development professionals seeking to overcome the classic bottlenecks of Phillips condensation—specifically low yields, prolonged reaction times, and oxidative degradation.
Below, you will find our validated workflow, quantitative data comparisons, and a troubleshooting FAQ designed to help you achieve >75% yields reliably.
Synthesis Workflow
Optimized microwave-assisted synthesis pathway for 2-aminomethylbenzimidazole.
Quantitative Comparison of Synthesis Modalities
To contextualize the troubleshooting steps, refer to the performance metrics of the three primary synthesis routes below.
| Synthesis Method | Catalyst / Solvent | Reaction Time | Conditions | Typical Yield | Key Limitation |
| Traditional Reflux | HCl (Aqueous) | 72 hours | 100°C (Reflux) | ~56% | Severe oxidative degradation |
| Closed Reactor | Inorganic Acid (HCl) | 5 - 12 hours | 110-130°C (Sealed) | >70% | Requires specialized pressure vessels |
| Intermittent Microwave | 5.5M HCl | < 1 hour | 119W - 280W (Pulsed) | 75% - 77% | Requires precise power/time calibration |
Troubleshooting & FAQs
Q1: My traditional reflux synthesis yields less than 50% after 72 hours. What is causing this degradation? A1: The traditional synthesis using o-phenylenediamine and glycine with an HCl catalyst under reflux is notorious for low yields, typically capping at 56% (1)[1].
-
Causality: The core issue lies in the prolonged thermal exposure, which can take up to 72 hours (2)[2]. Extended heating in an open or semi-open system leads to the oxidative coupling of o-phenylenediamine and the carbonization of the intermediate Schiff bases.
-
Solution: Transition to a closed-reactor system or employ microwave-assisted synthesis. A closed reactor purges ambient oxygen, mitigating oxidative side reactions (2)[2], while microwave irradiation dramatically accelerates the condensation kinetics, reducing reaction time from days to minutes (1)[1].
Q2: How do I optimize the microwave-assisted protocol to prevent product carbonization? A2: While continuous microwave irradiation accelerates the reaction, it often causes localized superheating (thermal runaway), which decomposes the reactants. To prevent this, you must use intermittent microwave irradiation (1)[1].
-
Causality: Pulsing the microwave energy (e.g., 4-6 minutes of irradiation followed by a 10-minute cooling interval) allows the bulk solvent to dissipate localized heat pockets (1)[1]. This creates a self-regulating thermal environment, ensuring the activation energy for the condensation is met without crossing the thermal degradation threshold of the newly formed benzimidazole ring.
Q3: What is the optimal stoichiometric ratio for the reagents? A3: Do not use a strict 1:1 molar ratio. The optimal molar ratio of o-phenylenediamine to glycine is between 1:1.5 and 1:2.5 (1)[1].
-
Causality: Glycine acts as both the reactant and a buffering agent in the highly acidic environment. Providing glycine in excess drives the equilibrium of the condensation reaction forward (Le Chatelier's principle) and ensures that all the highly reactive o-phenylenediamine is consumed, leaving no free diamine to undergo auto-oxidation. The molar ratio of o-phenylenediamine to the 5.5M HCl catalyst should be maintained at 1:10 to ensure complete protonation of the amine intermediates (3)[3].
Q4: How do I isolate the free base from the dihydrochloride salt without losing yield during recrystallization? A4: The reaction naturally yields 2-aminomethylbenzimidazole dihydrochloride (1)[1]. Direct crystallization of the free base from the acidic crude mixture will fail. You must employ the following pH-controlled precipitation protocol.
Standardized Protocol: Microwave Synthesis & Free Base Isolation
This protocol is designed as a self-validating system: the visual phase changes (dissolution → precipitation → crystallization) serve as built-in quality control checkpoints.
Phase 1: Condensation (Microwave)
-
Reagent Loading: In a microwave-safe flask, sequentially add o-phenylenediamine and glycine (molar ratio 1:2), followed by 5.5M HCl (molar ratio of diamine to acid = 1:10) (3)[3].
-
Initial Homogenization: Stir uniformly. Irradiate in a microwave (2450MHz) at a low output power (119W - 220W) intermittently for 6 cycles (1 minute on, 1 minute off) until the solution is completely dissolved and transparent (3)[3].
-
Validation Checkpoint: A clear solution confirms the formation of the soluble hydrochloride intermediates.
-
-
Main Reaction: Increase power to 220W-280W. Irradiate intermittently for 10 cycles (5 minutes on, 10 minutes off) (1)[1].
-
Crude Isolation: Cool the vessel to room temperature. A solid will precipitate. Filter, wash with absolute ethanol, and dry to obtain crude 2-aminomethylbenzimidazole dihydrochloride (1)[1].
Phase 2: Neutralization & Crystallization
-
Dissolution: Dissolve the crude dihydrochloride salt in a minimal volume of distilled water (1)[1].
-
pH Adjustment: Slowly add aqueous ammonia dropwise while monitoring the pH. Stop when the pH reaches 8.0 to 9.0 (3)[3].
-
Causality: The pKa of the primary amine dictates that it will deprotonate in this mildly alkaline range, drastically reducing its aqueous solubility and forcing the free base out of solution.
-
-
Cold Crystallization: Transfer the solution to a 3-5°C environment for 4 hours to drive complete crystallization (1)[1].
-
Final Purification: Filter the colorless needle-like crystals and recrystallize using an ethanol/water mixture. Expected yield: ~77% (1)[1].
Q5: I am forced to use the reflux method due to equipment constraints. How can I improve the yield? A5: If you cannot use a microwave or closed reactor, you must rigorously control the atmosphere. Purge the reaction mixture continuously with an inert gas (Argon or Nitrogen) at room temperature before and during the 12-hour reflux (4)[4].
-
Causality: The primary mechanism of yield loss in open reflux is the oxidation of o-phenylenediamine into oligomeric azo compounds. Argon purging displaces dissolved oxygen, acting as a chemical shield and preserving the diamine for the target condensation reaction (4)[4].
References
-
CN101875638A - A method for synthesizing 2-aminomethylbenzimidazole by microwave irradiation. Google Patents. 1
-
CN102863390A - Synthetic method of benzimidazole derivatives. Google Patents. 2
-
Green Synthesis of Benzimidazole Derivatives: A Sustainable Approach Towards Potent Antimicrobial Agents. Journal of Chemical Health Risks. 3
-
Crystal structure and Hirshfeld surface analysis and of 2-ammoniumylmethyl-1H-benzimidazol-3-ium chloride monohydrate. PMC (NIH).4
Sources
- 1. CN101875638A - A method for synthesizing 2-aminomethylbenzimidazole by microwave irradiation - Google Patents [patents.google.com]
- 2. CN102863390A - Synthetic method of benzimidazole derivatives - Google Patents [patents.google.com]
- 3. jchr.org [jchr.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(Aminomethyl)benzimidazole Dihydrochloride Hydrate
Welcome to the Technical Support Center for the purification of 2-(Aminomethyl)benzimidazole dihydrochloride hydrate (2-AMBZ·2HCl·H₂O). This guide is designed for researchers, application scientists, and drug development professionals utilizing this compound as a critical building block for HIV protease inhibitors, chemokine receptor antagonists, and metalloprotein mimetic models.
Commercially available batches typically present at ~98% purity . However, sensitive downstream applications—such as variable ionic strength NMR or precise acid-base equilibrium studies—require the rigorous removal of trace organic impurities and unreacted starting materials via absolute ethanol recrystallization 1.
Physicochemical Properties Reference
Before initiating purification, verify your starting material against the standard quantitative parameters summarized below.
| Property | Value |
| Chemical Formula | C₈H₁₁Cl₂N₃·H₂O |
| Molecular Weight | 220.10 g/mol (Anhydrous) 2 / 238.11 g/mol (Hydrate) |
| Melting Point | 263–264 °C (dec.) 1 |
| pKa Values (Aqueous, 25°C) | pKa₁ = 3.10, pKa₂ = 7.62, pKa₃ = 12.54 1 |
| Optimal Recrystallization Solvent | Absolute Ethanol |
| Appearance (Post-Purification) | White crystalline solid |
Self-Validating Recrystallization Methodology
This step-by-step protocol is engineered as a self-validating system. At each stage, specific visual or physical cues confirm the success of the step before proceeding, ensuring high-fidelity results.
Step 1: Dissolution & Saturation
-
Action: Suspend crude 2-AMBZ·2HCl·H₂O in a minimal volume of absolute ethanol in a round-bottom flask.
-
Causality: Absolute ethanol provides the ideal steep solubility curve required for this specific hydrate; the compound is moderately soluble at reflux but highly insoluble at 4°C.
-
Validation: The suspension must remain cloudy at room temperature. If it dissolves completely before heating, too much solvent was added.
Step 2: Reflux & Hot Filtration
-
Action: Heat the suspension to reflux (78°C) until the target compound dissolves. Immediately perform a hot gravity filtration through a fluted filter paper or a heated Celite pad.
-
Causality: Heating maximizes solubility, while hot filtration removes insoluble polymeric impurities or dust without prematurely precipitating the target compound.
-
Validation: The filtrate must be perfectly clear and colorless (or very pale yellow). If precipitation occurs in the funnel, the glassware was not sufficiently pre-heated.
Step 3: Controlled Crystallization
-
Action: Allow the clear filtrate to cool slowly to room temperature undisturbed, then transfer to a 4°C refrigerator for 12 hours.
-
Causality: Slow cooling promotes the formation of a highly ordered, pure crystalline lattice, forcing soluble impurities to remain excluded in the mother liquor.
-
Validation: Formation of distinct, white crystalline needles at the bottom of the flask.
Step 4: Isolation & Washing
-
Action: Isolate the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with a minimal volume of ice-cold absolute ethanol.
-
Causality: The cold wash displaces the impurity-rich mother liquor without re-dissolving the purified product.
-
Validation: The effluent should run clear, and the filter cake should appear stark white.
Step 5: Desiccation (Hydrate Preservation)
-
Action: Transfer the crystals to a vacuum desiccator containing a mild desiccant (e.g., Ascarite or silica gel) and dry at room temperature.
-
Causality: High-heat drying will strip the water of hydration, converting the product to its anhydrous form and altering its physicochemical properties.
-
Validation: The final melting point should match the literature value of 263 °C 1.
Experimental Workflow Diagram
Workflow for absolute ethanol recrystallization of 2-AMBZ·2HCl·H₂O.
Troubleshooting Guides & FAQs
Q: Why is my isolated yield lower than 60% after recrystallization?
-
Causality: 2-AMBZ·2HCl·H₂O has moderate solubility in cold ethanol. If the volume of absolute ethanol used during the dissolution phase is excessive, the saturation point at 4 °C will not be reached, leaving the target compound dissolved in the mother liquor.
-
Resolution: Concentrate the mother liquor under reduced pressure (rotary evaporation) until a slight cloudiness appears, then repeat the cooling phase to induce a second crop of crystals.
Q: The melting point of my recrystallized product is >265°C and it behaves differently in my NMR studies. What happened?
-
Causality: Over-drying under high vacuum or at elevated temperatures (>60°C) strips the water of hydration, converting the hydrate into the anhydrous form. The anhydrous form has altered solubility kinetics and a different crystalline lattice energy, which shifts the melting point and can affect dissolution in NMR solvents.
-
Resolution: Always dry the product in a standard desiccator over a mild desiccant at room temperature. Do not use a heated vacuum oven.
Q: My crystals are slightly yellow instead of pure white. How can I remove this discoloration?
-
Causality: Trace oxidation products of the benzimidazole ring or residual transition metals from upstream synthesis can co-crystallize, imparting a yellow tint.
-
Resolution: Introduce activated charcoal (1-2% w/w) during the reflux step. The porous structure of the charcoal will adsorb the larger conjugated colored impurities. Ensure the hot filtration is performed through a Celite pad to prevent charcoal fines from passing into the filtrate.
Q: How do I verify the deprotonation state and purity of the final recrystallized hydrate?
-
Causality: The dihydrochloride salt ensures the molecule is fully protonated at the primary amine and the benzimidazole nitrogen.
-
Resolution: Perform variable ionic strength 13C NMR. The pure hydrate will exhibit specific chemical shifts corresponding to pKa₁ (3.10), pKa₂ (7.62), and pKa₃ (12.54) as established in authoritative acid-base equilibrium studies 1.
References
- Title: Acid-base equilibrium studies of 2-(aminomethyl)
- Title: 2-(Aminomethyl)benzimidazole dihydrochloride, 98% (CAS 5993-91-9)
- Title: 2-(Aminomethyl)
Sources
Technical Support Center: Synthesis of 2-Substituted Benzimidazoles
Welcome to the Advanced Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address the most persistent bottlenecks encountered during the synthesis of 2-substituted benzimidazoles.
The classical Phillips condensation (using strong acids and high heat) often leads to degradation, while modern oxidative condensations present their own challenges, such as over-oxidation, poor regioselectivity, and catalyst leaching[1]. This guide moves beyond basic protocols to explain the causality behind synthetic failures and provides self-validating methodologies to ensure reproducible, high-yield results.
Mechanistic pathways for benzimidazole synthesis comparing oxidative and classical methods.
Part 1: Troubleshooting Guide & FAQs
Q1: My oxidative condensation of o-phenylenediamine (OPD) and aliphatic aldehydes yields a complex mixture with very low amounts of the desired 2-alkylbenzimidazole. Why is this happening, and how can I fix it? The Causality: In oxidative condensation, the initial Schiff base formation is fast, but the subsequent ring-closure to form the imidazoline intermediate is the rate-limiting step. For aliphatic aldehydes, this ring-closure is significantly slower than for aromatic aldehydes. Consequently, the uncyclized intermediate accumulates and reacts with a second equivalent of the aldehyde, leading to the formation of unwanted bis-adducts[2]. The Solution: You must either control the release of the aldehyde or use a milder oxidative environment. Converting the aliphatic aldehyde into a sodium bisulfite adduct prior to the addition of OPD prevents bis-adduct formation[2]. Alternatively, employing a photocatalytic method using Rose Bengal under visible light provides a highly controlled oxidative environment (via singlet oxygen generation) that favors cyclization over side-reactions[3].
Q2: I am using an unsymmetrical o-phenylenediamine (e.g., 4-methyl-o-phenylenediamine). The standard condensation gives an inseparable 50:50 mixture of regioisomers. How do I achieve regiocontrol? The Causality: The two amino groups of an unsymmetrical OPD often possess nearly identical nucleophilicities. During classical condensation, random nucleophilic attack on the carbonyl carbon occurs, leading to a statistical mixture of 4- and 5-substituted (or 1,2-disubstituted) benzimidazoles[4]. The Solution: Abandon classical condensation in favor of reactivity-controlled cascade C-N cross-coupling. By starting from a specific 1,2-dihaloaromatic system or a 2-haloaniline and coupling it with monosubstituted ureas or amidines using a Palladium or Copper catalyst, the C-N bonds are formed sequentially at pre-determined positions. This completely bypasses the nucleophilic ambiguity of OPD, yielding a single, predictable regioisomer[4][5].
Q3: Transition-metal catalysts (like Cu or Pd) give me excellent yields, but I am struggling to remove heavy metal residues from my final Active Pharmaceutical Ingredient (API). Are there scalable, metal-free alternatives? The Causality: The nitrogen-rich benzimidazole scaffold is an excellent ligand. It strongly coordinates with transition metals used during synthesis, causing catalyst leaching and making downstream purification (e.g., via silica gel or scavenging resins) incredibly difficult. The Solution: Switch to transition-metal-free protocols. You can perform an aqueous intramolecular amination of aryl iodides using only K2CO3 in water at 100 °C[5]. If you prefer condensation, use air ( O2 ) as the terminal oxidant promoted by simple, non-toxic salts like KHSO4 [6] or Alum[7]. These green promoters are water-soluble and can be entirely removed via a simple aqueous workup.
Decision tree for troubleshooting common synthetic challenges in benzimidazole formation.
Part 2: Quantitative Data Comparison
To assist in selecting the optimal catalytic system for your specific substrate, the following table summarizes the operational parameters and average yields of field-validated methodologies.
| Method / Catalyst System | Optimal Substrate Scope | Oxidant | Temp (°C) | Time | Avg. Yield (%) | Ref |
| KHSO4 Promoted | Aromatic Aldehydes | Air / O2 | 80 | 2–4 h | 85–95 | [6] |
| Rose Bengal (Photocatalysis) | Aromatic & Aliphatic | Air ( hν ) | RT | 1–3 h | 80–92 | [3] |
| Alum Catalyst | Aromatic Aldehydes | Air | 80 | 1–2 h | 75–95 | [7] |
| Transition-Metal-Free | Aryl Iodides | None | 100 | 30 h | 70–85 | [5] |
Part 3: Standardized Experimental Protocols
Every protocol below is designed as a self-validating system . By monitoring specific physical or chemical changes, you can confirm the success of intermediate steps without requiring immediate LC-MS analysis.
Protocol A: Photocatalytic Oxidative Condensation (Rose Bengal)
Best for: Temperature-sensitive substrates and aliphatic aldehydes.[3]
-
Preparation: In a 25 mL round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and the desired aldehyde (1.0 mmol) in 5 mL of acetonitrile.
-
Catalyst Addition: Add Rose Bengal (1 to 5 mol%) to the stirring solution.
-
Irradiation: Stir the mixture at room temperature under irradiation from a standard white LED (visible light source). Ensure the flask is open to the atmosphere (or fitted with an air balloon) to provide O2 .
-
Self-Validation Step: The reaction mixture will initially display the deep pink/red color of Rose Bengal. Monitor the reaction via TLC (Hexane:EtOAc). The disappearance of the highly polar imidazoline intermediate spot confirms that the singlet oxygen has successfully driven the rate-limiting oxidative cyclization.
-
Workup: Once complete (typically 1-3 hours), evaporate the solvent under reduced pressure. Extract with ethyl acetate and wash with water to remove the water-soluble photocatalyst. Dry over anhydrous Na2SO4 and concentrate to yield the product.
Protocol B: Green Synthesis via Alum Catalysis
Best for: Scalable, eco-friendly synthesis of 2-arylbenzimidazoles.[7]
-
Preparation: Combine o-phenylenediamine (1.0 mmol) and an aromatic aldehyde (1.0 mmol) in 5 mL of absolute ethanol.
-
Catalyst Addition: Add 0.2 g of Alum ( KAl(SO4)2⋅12H2O ) to the mixture. Alum acts as a mild, heterogeneous Lewis acid to activate the carbonyl carbon.
-
Heating: Attach a reflux condenser and heat the mixture to 80 °C with continuous stirring for 1–2 hours.
-
Self-Validation Step: Cool the reaction mixture to room temperature and pour it into 20 mL of crushed ice/water. The immediate precipitation of a solid acts as visual confirmation of ring closure, as the resulting 2-substituted benzimidazole is highly hydrophobic compared to the starting materials.
-
Workup: Filter the precipitate under vacuum, wash thoroughly with cold water (to remove the Alum and unreacted OPD), and recrystallize from hot ethanol to obtain the pure product.
Part 4: References
-
Recent achievements in the synthesis of benzimidazole derivatives Source: NIH (PMC) URL:[Link]
-
A Simple KHSO4 Promoted Synthesis of 2-Arylsubstituted Benzimidazoles by Oxidative Condensation of Aldehydes with o-Phenylenediamine Source: Heterocycles (Clockss) URL:[Link]
-
New Procedure for the Synthesis of 2-Alkylbenzimidazoles Source: Taylor & Francis URL:[Link]
-
SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5- DISUBSTITUTED BENZODIAZEPINES USING ALUM Source: Rasayan Journal of Chemistry URL:[Link]
-
An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes Source: ACS Combinatorial Science URL:[Link]
-
Regioselective Synthesis of Benzimidazolones via Cascade C–N Coupling of Monosubstituted Ureas Source: Organic Letters (ACS Publications) URL:[Link]
-
Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides Source: OUCI URL:[Link]
Sources
- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Bot Verification [rasayanjournal.co.in]
Diagnostic Workflow: Identifying the Root Cause of Instability
Technical Support Center: Troubleshooting Benzimidazole Drug Residue Stability in Solutions
Introduction Welcome to the Benzimidazole Stability Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical failure points encountered when handling benzimidazole derivatives (e.g., omeprazole, albendazole, mebendazole) in analytical and biological workflows. Benzimidazoles are notorious for their environmental sensitivity; a minor oversight in pH, light exposure, or thermal handling can compromise your entire dataset. This guide provides mechanistic explanations, actionable troubleshooting steps, and self-validating protocols to ensure the absolute integrity of your solutions.
Before diving into specific protocols, use the following diagnostic logic to identify the primary degradation pathway affecting your samples.
Diagnostic decision tree for identifying and resolving benzimidazole solution instability.
Core FAQs: The Causality of Benzimidazole Instability
Q1: Why does my omeprazole or albendazole stock solution degrade so rapidly in assay media, even at room temperature? A1: The primary culprit is pH-dependent acid hydrolysis. Benzimidazoles, particularly proton pump inhibitors like omeprazole, are weak bases that are highly unstable in acidic environments. At a pH below 7.0, the benzimidazole ring undergoes protonation, triggering a rapid conversion into a cyclic reactive sulfonamide or leading to the cleavage of the molecule. For context, the half-life of omeprazole at pH 5.0 is approximately 43 minutes, whereas at pH 10.0, it extends to 2.8 months [1]. Causality & Solution: If your assay medium is acidic or neutral, the drug is degrading before the assay completes. You must maintain the stock solution in an alkaline environment (pH 8.5–11.0) using buffers or alkaline stabilizers (e.g., NaHCO3), and only introduce it to the assay matrix immediately prior to the experiment.
Q2: I am observing a color change in my mebendazole working solutions left on the benchtop. What is the mechanism? A2: A color change is a classic indicator of photodegradation. Benzimidazole anthelmintics (albendazole, mebendazole, fenbendazole) exhibit high photosensitivity in solution [2]. When exposed to ambient or UV light, the molecules absorb photons, leading to the excitation of the benzimidazole core. This oxidative stress primarily causes the hydrolysis and cleavage of the carbamic groups, generating photoproducts that lack pharmacological activity and often possess a distinct chromophore (causing the color shift) [2]. Causality & Solution: Light exposure accelerates degradation exponentially compared to thermal stress. Always prepare solutions in amber glass vials and conduct handling under low-light conditions.
Q3: How should I store my standard solutions for long-term residue analysis to prevent degradation? A3: Standard working solutions of benzimidazole residues should never be stored at 4°C or room temperature for extended periods. Comprehensive stability studies indicate that while matrices like milk might offer some protective buffering at 4°C for specific analytes, standard solutions in organic or aqueous solvents degrade rapidly. Working solutions should be aliquoted and stored at -20°C or -80°C [3]. Furthermore, repeated freeze-thaw cycles induce precipitation and localized concentration gradients that accelerate degradation. Causality & Solution: Prepare fresh standard working solutions monthly. Aliquot them into single-use vials stored at -80°C to ensure absolute concentration integrity for quantitative LC-MS/MS analysis [3].
Quantitative Data: Stability Profiles of Common Benzimidazoles
To guide your experimental design, the following table synthesizes the stability parameters of key benzimidazole derivatives in solution:
| Benzimidazole Derivative | Optimal Stability pH | Half-Life at Acidic pH (e.g., pH 5.0) | Half-Life at Alkaline pH (e.g., pH 10.0) | Primary Degradation Pathway | Recommended Storage (Solution) |
| Omeprazole | 9.5 – 11.0 | ~43 minutes | ~2.8 months | Acid-catalyzed hydrolysis | -20°C, pH > 9.0, Dark |
| Albendazole | 7.0 – 9.0 | < 2 hours | > 30 days | Photodegradation (Carbamic cleavage) | -80°C, Amber vial |
| Mebendazole | 7.0 – 9.0 | < 4 hours | > 30 days | Photodegradation / Oxidation | -80°C, Amber vial |
| Fenbendazole | 7.0 – 9.0 | < 4 hours | > 30 days | Photodegradation / Thermal | -80°C, Amber vial |
Troubleshooting Guides & Self-Validating Protocols
Issue 1: Poor Reproducibility and "Loss of Potency" in Biological Assays
Symptom: Replicate experiments yield high variance; IC50 values shift over time. Root Cause: In-situ degradation of the benzimidazole during the incubation period or during stock preparation. Solution: Implement a Forced Degradation & Stability-Indicating HPLC-UV Workflow to validate your specific solvent/buffer system before running the biological assay.
Protocol 1: Stability-Indicating HPLC-UV Validation Workflow This self-validating protocol ensures that your analytical method can distinguish the intact parent drug from its degradants, proving the stability of your vehicle.
-
Stock Preparation: Prepare a 1 mg/mL stock solution of the benzimidazole in a high-solubility, aprotic solvent (e.g., anhydrous DMSO).
-
Stress Condition Generation (Forced Degradation):
-
Acidic Stress: Mix 1 mL stock with 1 mL 0.1 M HCl. Incubate at 40°C for 2 hours. Neutralize with 0.1 M NaOH.
-
Alkaline Stress: Mix 1 mL stock with 1 mL 0.1 M NaOH. Incubate at 40°C for 2 hours. Neutralize with 0.1 M HCl.
-
Oxidative Stress: Mix 1 mL stock with 1 mL 3% H2O2. Incubate at room temperature for 4 hours.
-
Photostability: Expose 1 mL stock in a clear vial to a Xenon arc lamp (ICH Q1B guidelines) for 4 hours. Keep a dark control.
-
-
Chromatographic Separation: Inject 10 µL of each stressed sample onto a C18 column (150 mm x 4.6 mm, 5 µm). Use a gradient mobile phase (e.g., Phosphate buffer pH 7.4 / Acetonitrile).
-
Validation Check: Analyze the chromatograms. A successful stability-indicating method will show distinct, baseline-resolved peaks for the parent drug and all degradation products. Self-Validation Rule: If the parent peak area in your assay vehicle control drops by >5% compared to the fresh stock, your vehicle is unsuitable and must be reformulated.
Issue 2: Mass Balance Mismatch in Degradation Studies
Symptom: The concentration of the parent benzimidazole decreases over time, but no corresponding degradant peaks appear on the UV chromatogram. Root Cause: The degradation products (e.g., fully cleaved ring structures) lack the necessary chromophore to absorb UV light at the monitored wavelength, rendering them "invisible" to standard HPLC-UV. Solution: Transition to LC-MS/MS for structural elucidation.
Protocol 2: LC-MS/MS Identification of UV-Invisible Degradants
-
Sample Preparation: Take the degraded solution (e.g., the photostressed albendazole sample) and dilute it 1:100 in Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to enhance ionization.
-
Mass Spectrometry Setup: Utilize a UHPLC coupled to a Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.
-
Precursor Ion Scan: Scan for the theoretical m/z of the parent benzimidazole (e.g., m/z 266 for albendazole).
-
Product Ion Scan (MS2): Isolate the parent mass and apply collision energy (e.g., 20-40 eV) to generate a fragmentation pattern.
-
Degradant Identification: Perform a full scan (m/z 50-1000) on the degraded sample. Look for common benzimidazole degradation masses, such as the loss of the carbamate group (-75 Da) or oxidation to sulfoxide/sulfone forms (+16 or +32 Da).
-
Validation Check: Self-Validation Rule: The sum of the molar concentrations of the parent drug and the newly identified MS peaks must equal the initial molar concentration of the stock solution (achieving mass balance).
References
Technical Support Center: Optimizing Reaction Conditions for Benzimidazole Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of benzimidazole derivatives. Here, we provide in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction is resulting in a very low yield or is not proceeding at all. What are the common causes and how can I improve it?
Low conversion is a frequent challenge in benzimidazole synthesis. The root cause often lies in one of three areas: reagent quality, reaction conditions, or catalysis. A systematic evaluation is key to pinpointing the issue.[1]
Causality & Solutions:
-
Reagent Quality: The purity of your starting materials is paramount. o-Phenylenediamine is particularly susceptible to air oxidation, which can introduce colored impurities and significantly inhibit the reaction, leading to lower yields.[1]
-
Solution: Always use freshly purified starting materials. o-Phenylenediamine can be purified by recrystallization or by treating an aqueous solution with a reducing agent like sodium dithionite followed by activated carbon to remove colored byproducts.[1] Ensure the aldehyde or carboxylic acid is of high purity and free from contaminants.
-
-
Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion or favor the formation of unwanted side products.[1]
-
Solution: Carefully verify the stoichiometry. For a standard synthesis of 2-substituted benzimidazoles from an aldehyde, a 1:1 molar ratio of o-phenylenediamine to the aldehyde is typically used.[1]
-
-
Reaction Conditions (Temperature & Time): Many benzimidazole syntheses require an energy input to overcome the activation barrier for cyclization. Insufficient reaction time or suboptimal temperature will result in an incomplete reaction.[1][2] Conversely, excessively high temperatures can cause degradation of starting materials or the final product.[1][3]
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] If the reaction is sluggish at room temperature, gradually increase the temperature. Modern energy sources like microwave irradiation or ultrasound can dramatically accelerate reactions, often reducing times from hours to minutes and improving yields.[1][4][5][6]
-
-
Catalyst Inefficiency: The choice and amount of catalyst are critical. Many reactions show negligible conversion without a catalyst.[2][7] Even with a catalyst, using a suboptimal amount can lead to poor performance; increasing the catalyst loading beyond an optimal point can sometimes decrease selectivity and yield.[2][7]
-
Solution: If you suspect catalyst inefficiency, experiment with different types. For condensations with aldehydes, catalysts like ammonium chloride (NH₄Cl) are effective.[8] For reactions involving carboxylic acids (the Phillips-Ladenburg reaction), acidic conditions (e.g., 4 N HCl) or polyphosphoric acid (PPA) are common.[9][10] A wide array of modern catalysts, including Lewis acids (e.g., Er(OTf)₃, ZnCl₂) and heterogeneous catalysts (e.g., Au/TiO₂, MgO@DFNS), have been developed to improve efficiency and simplify workup.[2]
-
Question 2: I am observing significant side product formation, particularly a mixture of 2-substituted and 1,2-disubstituted benzimidazoles. How can I improve selectivity?
This is a classic selectivity challenge in benzimidazole chemistry, especially when reacting o-phenylenediamine with aldehydes.[11][12] The reaction can produce the desired 2-substituted product (mono-condensation) or the 1,2-disubstituted product (double-condensation).
Causality & Solutions:
-
Reaction Mechanism & Stoichiometry: The formation of the 1,2-disubstituted product occurs when a second molecule of the aldehyde reacts with the nitrogen at the 1-position of the newly formed benzimidazole ring. This is often favored when an excess of the aldehyde is used.
-
Solution: Carefully control the stoichiometry. To favor the mono-condensation product, using a slight excess of the o-phenylenediamine (e.g., 1.1 equivalents) can be effective.[12]
-
-
Catalyst Choice and Substrate Electronics: The catalyst plays a profound role in directing selectivity. The electronic properties of the aldehyde are also a critical factor.[11]
-
Solution: The choice of catalyst can selectively promote one pathway over another. For example, the Lewis acid Erbium(III) triflate (Er(OTf)₃) has been shown to selectively produce 1,2-disubstituted (double-condensation) products when used with electron-rich aldehydes.[11][12] Conversely, running the reaction with electron-deficient aldehydes, even in the presence of Er(OTf)₃, or in the absence of the catalyst altogether, favors the formation of the 2-substituted (mono-condensation) product.[11][12]
-
-
Incomplete Cyclization: The reaction may stall at the Schiff base (imine) intermediate, especially at lower temperatures or with insufficient reaction time.[13] This intermediate can then participate in other unwanted reactions.
-
Solution: Ensure the reaction goes to completion by monitoring via TLC. Increasing the temperature or extending the reaction time can help drive the cyclization of the imine intermediate.[2]
-
Question 3: I'm having difficulty purifying my benzimidazole product. What are some common challenges and solutions?
Purification can be complicated by colored impurities and the presence of side products with similar polarity to the desired compound.[13]
Causality & Solutions:
-
Colored Impurities: The formation of dark, colored impurities is a frequent issue, often arising from the oxidation of the o-phenylenediamine starting material.[2][13]
-
Solution: To minimize color formation, consider using o-phenylenediamine dihydrochloride instead of the free base, which can lead to more homogeneous mixing and cleaner reactions.[14][13] If colored impurities are present in the final product, recrystallization with an activated carbon treatment can be effective.[15]
-
-
Separation from Byproducts: If the reaction is incomplete or produces side products with similar polarity (e.g., the imine intermediate or a 1,2-disubstituted byproduct), separation by standard methods can be difficult.[13]
-
Recrystallization: This is a highly effective method for purifying solid benzimidazole derivatives, provided a suitable solvent or solvent system can be found.[2]
-
Sublimation: For thermally stable benzimidazoles, purification via sublimation under vacuum can be a very effective technique to obtain highly pure material.[2][16]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of benzimidazole derivatives.
Q1: What are the most common starting materials and synthetic routes for benzimidazole synthesis?
The two most prevalent and historically significant methods both start with an o-phenylenediamine:
-
Phillips-Ladenburg Reaction: This involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (e.g., esters, acid anhydrides) under acidic conditions, often at high temperatures.[9][10][17][18]
-
Weidenhagen Reaction: This route involves the condensation of an o-phenylenediamine with an aldehyde. This reaction typically requires an oxidative step to convert the intermediate dihydrobenzimidazole (an aminal or Schiff base) to the final aromatic benzimidazole.[9][10][17][19]
Modern approaches often employ advanced catalysts and energy sources (microwave, ultrasound) to improve the efficiency and environmental footprint of these classical reactions.[14][20]
Q2: How do I choose the right solvent and catalyst for my synthesis?
The optimal choice of solvent and catalyst is highly dependent on the specific substrates and desired reaction conditions (e.g., temperature, reaction time, green chemistry considerations).
-
Solvent Selection: A solvent screen is a critical first step in optimization.
-
Polar Solvents: Polar solvents like methanol and ethanol are often highly effective and have been shown to produce excellent yields in many catalytic systems.[21][22][23]
-
Green Solvents: Water is an excellent green solvent, particularly at elevated temperatures where its dielectric constant decreases, making it more suitable for organic reactions.[3]
-
Solvent-Free: Many modern protocols utilize solvent-free ("neat") conditions, often coupled with microwave irradiation or high heat, which aligns with green chemistry principles by minimizing waste.[16][17][24]
-
-
Catalyst Selection: The catalyst is arguably the most important variable to optimize.
-
Acid Catalysts: Simple Brønsted acids (e.g., p-TsOH, HCl) or Lewis acids (e.g., ZnCl₂, TiCl₄, SnCl₄) are commonly used.[14][19][24]
-
Metal-Based Catalysts: A wide range of metal catalysts, from simple salts like cobalt(II) acetylacetone[22] to advanced nanoparticle catalysts like supported gold or copper, have proven effective.[1][25]
-
Heterogeneous Catalysts: For ease of recovery and recycling, heterogeneous catalysts such as zeolites or catalysts supported on silica or polymers (e.g., MgO@DFNS) are excellent choices for sustainable synthesis.[2][7][24]
-
Q3: What is the general mechanism for benzimidazole formation from an aldehyde?
The widely accepted mechanism for the condensation of o-phenylenediamine and an aldehyde (the Weidenhagen reaction) proceeds through several key steps.[26] The process involves initial C-N bond formation followed by cyclization and oxidation.
Mechanism Steps:
-
Nucleophilic Attack: The reaction begins with a nucleophilic attack from one of the amino groups of o-phenylenediamine on the electrophilic carbonyl carbon of the aldehyde.[26]
-
Imine Formation: A tetrahedral intermediate is formed, which then eliminates a molecule of water to form a Schiff base (imine) intermediate.[13]
-
Intramolecular Cyclization: The second amino group then attacks the imine carbon in an intramolecular fashion, forming the five-membered dihydrobenzimidazole ring.
-
Oxidation: The final step is the oxidation of the dihydrobenzimidazole intermediate to the aromatic benzimidazole product. This step requires an oxidant, which can be air (O₂), a mild chemical oxidant added to the reaction, or can occur spontaneously depending on the reaction conditions.[19]
Q4: Are there established "green" or environmentally friendly methods for benzimidazole synthesis?
Yes, the development of green synthetic methodologies is a major focus in modern organic chemistry, and numerous eco-friendly protocols for benzimidazole synthesis have been reported.[8] Key strategies include:
-
Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis are powerful green techniques that significantly reduce reaction times and energy consumption.[4][5][27][28]
-
Green Solvents & Catalysts: The use of water, ethanol, or ionic liquids as reaction media is a common approach.[24][25] Furthermore, employing reusable heterogeneous catalysts or biodegradable catalysts minimizes waste and environmental impact.[7][25]
-
Solvent-Free Conditions: Performing reactions without a solvent, often under microwave or thermal conditions, is a highly effective green strategy that eliminates solvent waste entirely.[16][17]
Data & Protocols
Data Presentation: Effect of Solvent on Yield
The choice of solvent can dramatically influence reaction yield. The following table summarizes the effect of different solvents on the synthesis of 2-phenylbenzimidazole using a cobalt(II) acetylacetone catalyst.
| Entry | Solvent | Isolated Yield (%) |
| 1 | CH₃OH | 97% |
| 2 | C₂H₅OH | 95% |
| 3 | CH₃CN | 85% |
| 4 | CH₃COOC₂H₅ | 69% |
| 5 | THF | 65% |
| Data adapted from a study on cobalt-catalyzed benzimidazole synthesis.[22] As shown, polar protic solvents like methanol and ethanol provide superior yields under these conditions. |
Data Presentation: Comparison of Conventional vs. Microwave Synthesis
Microwave irradiation can drastically reduce reaction times and improve yields compared to conventional heating.
| Entry | Reactants | Method | Time | Yield (%) |
| 1 | o-phenylenediamine + Benzaldehyde | Conventional (Reflux) | 3 hours | ~70-80% |
| 2 | o-phenylenediamine + Benzaldehyde | Microwave (120°C, 300W) | 6 minutes | 91% |
| Data compiled from studies on microwave-assisted synthesis.[4][28] |
Visualizations
Experimental Workflow: General Optimization Strategy
Caption: A logical workflow for optimizing benzimidazole synthesis.[14]
Chemical Pathway: Mechanism of Benzimidazole Formation (Weidenhagen)
Caption: Key steps in the Weidenhagen benzimidazole synthesis.[26]
Experimental Protocols
Protocol 1: General Synthesis of 2-Phenylbenzimidazole using NH₄Cl
This protocol is a standard example of benzimidazole synthesis via the condensation of o-phenylenediamine and benzaldehyde.[14]
-
Materials: o-phenylenediamine, Benzaldehyde, Ammonium Chloride (NH₄Cl), Chloroform (CHCl₃).
-
Procedure:
-
To a stirred solution of o-phenylenediamine (1 mmol) in CHCl₃ (5 ml) in a round-bottom flask, add NH₄Cl (4 mmol).
-
Add benzaldehyde (1 mmol) to the mixture.
-
Continue stirring the reaction mixture at room temperature for four hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product using an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles
This protocol leverages microwave energy for a rapid and efficient synthesis.[3][29]
-
Materials: N-substituted-o-phenylenediamine, Aldehyde, Erbium(III) triflate (Er(OTf)₃).
-
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine the N-substituted-o-phenylenediamine (1 mmol), the desired aldehyde (1 mmol), and Er(OTf)₃ (1 mol%). Note: This reaction is often run solvent-free.
-
Microwave Irradiation: Place the sealed vessel in a microwave reactor. Irradiate the mixture at a constant temperature of 60°C for 5-10 minutes.
-
Work-up and Purification: After cooling, the product can be isolated by adding water to the reaction mixture and extracting with a suitable organic solvent like ethyl acetate.[29][30] The organic layer is then dried and concentrated to yield the crude product, which is often of high purity.
-
References
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2023). MDPI. [Link]
-
Green synthesis of benzimidazole derivatives using copper(II)-supported on alginate hydrogel beads. (2024). PubMed. [Link]
-
Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. (N/A). World Journal of Pharmaceutical Research. [Link]
-
Green Synthesis of Benzimidazole Derivatives. (N/A). International Journal of Science and Research. [Link]
-
Green Synthesis of Benzimidazole Derivatives: A Sustainable Approach Towards Potent Antimicrobial Agents. (2025). ResearchGate. [Link]
-
Green Synthesis of Polycyclic Benzimidazole Derivatives and Organic Semiconductors. (2011). ACS Publications. [Link]
-
Green Synthesis and Optimization of 2-Phenylbenzimidazole via Microwave-Assisted Cyclocondensation: A Sustainable Approach in Organic Process Research. (2025). Journal of Molecular Pharmaceutics & Organic Process Research. [Link]
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2022). PMC. [Link]
-
Highly efficient synthesis of benzimidazoles using microwave irradiation. (2022). Preprints.org. [Link]
-
ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. (N/A). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (2016). Beilstein Journal of Organic Chemistry. [Link]
-
Introductory Chapter: Short Insight in Synthesis and Applications of Benzimidazole and Its Derivatives. (2019). IntechOpen. [Link]
-
A Review: Synthesis of Benzimidazole derivatives by using Various Nanoparticles as a Catalyst. (2023). ijarsct. [Link]
-
DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid. (2021). Chemical Review and Letters. [Link]
-
Microwave-assisted Synthesis of Benzimidazole Derivatives: A Green and Effective Approach. (2024). Bentham Science Publishers. [Link]
-
Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. (2023). RSC Publishing. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (2016). PMC. [Link]
-
Optimization of the reaction conditions for the synthesis of 2-substituted benzimidazole over. (2020). ResearchGate. [Link]
-
Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. (2016). ThaiScience. [Link]
-
Ultrasound-Assisted Synthesis of Benzimidazole Derivatives: A Catalyst-Free Green Chemistry Approach. (2018). ResearchGate. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing. [Link]
-
Microwave-assisted synthesis of benzimidazole and thiazolidinone derivatives as HIV-1 RT inhibitors. (2004). Arkivoc. [Link]
-
Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system. (2025). AccScience Publishing. [Link]
-
Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects. (2025). RSC Publishing. [Link]
-
Effect of different solvents for the synthesis of benzimidazole and benzothiazole a. (2022). ResearchGate. [Link]
-
Ultrasound-assisted green synthesis of 2-substituted benzimidazoles using copper oxide-decorated reduced graphene oxide nanocomposite. (2025). Taylor & Francis. [Link]
-
Effect of Hydroxyl Group of Catalyst on Formation of 2-Phenyl-Benzimidazole: A Theoretical Elucidation of Mechanism. (2022). Taylor & Francis. [Link]
-
Optimization of the reaction conditions a. (2022). ResearchGate. [Link]
-
Effect of different solvents on the synthesis of 2-phenylbenzimidazole under ultrasound. a. (2013). ResearchGate. [Link]
-
Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab. [Link]
-
Benzimidazole synthesis. (N/A). Organic Chemistry Portal. [Link]
-
Recent Trends in the Synthesis of Benzimidazoles and Use of the Phillips Modification. A Review. (2026). Taylor & Francis. [Link]
-
Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. (2016). ResearchGate. [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2022). PMC. [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (2025). DTIC. [Link]
-
Benzimidazole. (N/A). Organic Syntheses Procedure. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. omicsonline.org [omicsonline.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]
- 7. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Introductory Chapter: Short Insight in Synthesis and Applications of Benzimidazole and Its Derivatives | IntechOpen [intechopen.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 12. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 19. researchgate.net [researchgate.net]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. ijprajournal.com [ijprajournal.com]
- 22. thaiscience.info [thaiscience.info]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 26. chemrevlett.com [chemrevlett.com]
- 27. researchgate.net [researchgate.net]
- 28. arkat-usa.org [arkat-usa.org]
- 29. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. preprints.org [preprints.org]
overcoming solubility problems of 2-(Aminomethyl)benzimidazole in organic solvents
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility profile of 2-(Aminomethyl)benzimidazole (2-AMBI). This molecule is a highly versatile building block in drug discovery and coordination chemistry, but its unique structural properties often lead to frustrating workflow bottlenecks.
This guide deconstructs the chemical causality behind these solubility issues and provides field-proven, self-validating protocols to ensure your syntheses proceed without interruption.
Mechanistic Overview: The Causality of Insolubility
To solve a solubility problem, you must first understand the molecular forces at play. 2-AMBI is notoriously difficult to dissolve due to two primary factors:
-
Commercial Salt Forms: To prevent oxidation and improve shelf-life, vendors almost exclusively supply this reagent as a dihydrochloride salt (C₈H₉N₃ · 2HCl) [1]. This highly ionic form possesses immense crystal lattice energy, rendering it completely insoluble in lipophilic organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Hydrogen Bonding Networks: Even when converted to the free base, 2-AMBI remains problematic. The molecule is bifunctional, containing both a basic primary aliphatic amine and an amphoteric benzimidazole ring. Acid-base equilibrium studies reveal three distinct pKₐ values (3.10, 7.62, and 12.54), highlighting its complex protonation states [2]. In its neutral form, it creates a robust intermolecular hydrogen-bonding network between the imidazole -NH- (donor) and the primary amine (acceptor). This polymeric network limits its solubility primarily to highly polar aprotic solvents like DMF or DMSO.
Workflow for diagnosing and resolving 2-AMBI solubility issues based on reaction requirements.
Quantitative Solubility Matrix
To aid in solvent selection, refer to the empirical solubility data below. Note how chemical modification drastically alters the solubility profile.
| Solvent System | Dihydrochloride Salt | Free Base | Boc-Protected Amine |
| Water | Excellent (>50 mg/mL) | Poor | Insoluble |
| Methanol / Ethanol | Good | Moderate | Good |
| DMF / DMSO | Poor (Requires heating) | Good | Excellent |
| Dichloromethane (DCM) | Insoluble | Poor | Excellent |
| Ethyl Acetate (EtOAc) | Insoluble | Poor | Good |
Troubleshooting FAQs
Q: I purchased 2-AMBI for an amide coupling reaction in DCM, but it forms a stubborn suspension. What is going wrong? A: You are likely using the commercially standard dihydrochloride salt [1]. Amide coupling reagents (like EDC/HOBt or HATU) require the amine to be in its free, nucleophilic state. The HCl salt traps the primary amine as an unreactive ammonium cation, and its ionic nature prevents dissolution in lipophilic solvents. Solution: You must perform an in-situ free-basing step using an excess of a tertiary amine base (e.g., N,N-Diisopropylethylamine, DIPEA) and switch your solvent to DMF to accommodate the highly polar intermediates.
Q: I neutralized the salt to the free base, but it still won't dissolve in moderately polar solvents like THF or chloroform. Why? A: This is a classic case of crystal lattice energy overpowering solvent-solute interactions. The free base forms a rigid intermolecular hydrogen-bonding network. Moderately polar solvents simply cannot disrupt these bonds. Solution: If your downstream chemistry permits, apply a protecting group (e.g., Boc or Fmoc) to the primary amine. This sterically hinders the hydrogen-bonding network and drastically increases lipophilicity, allowing the molecule to dissolve readily in DCM or EtOAc.
Q: I am synthesizing transition metal complexes (e.g., Cu, Ru) using 2-AMBI. How do I manage solubility during metallation? A: Metal complexation requires the free amine to coordinate to the metal center, but the resulting complexes are often insoluble in the reaction solvent. Transition metal complexes of benzimidazole derivatives typically exhibit non-electrolytic properties and high molecular weights, causing them to precipitate from protic solvents like water or methanol [4]. Solution: Start by neutralizing the dihydrochloride salt with an aqueous inorganic base (like K₂CO₃) in water/methanol [3]. Add your metal precursor. The resulting complex will precipitate, which is advantageous for isolation. The purified complex can then be redissolved in DMSO or DMF for downstream characterization [4].
Self-Validating Experimental Protocols
Protocol A: Selective Boc-Protection for Lipophilic Organic Synthesis
Purpose: To disrupt intermolecular H-bonding and solubilize 2-AMBI in standard organic solvents for subsequent synthetic steps.
-
Suspension: Suspend 1.0 eq of 2-AMBI·2HCl in a 1:1 mixture of DCM and Methanol to achieve a 0.1 M concentration.
-
Validation Check: The mixture will be cloudy. If it is completely clear at this stage, verify the identity of your starting material, as the salt should not dissolve in this ratio.
-
-
Neutralization: Add 3.0 eq of Triethylamine (TEA) dropwise at 0 °C.
-
Validation Check: The suspension must clarify into a homogenous solution. This visual cue confirms the free base has been generated and successfully solvated by the methanol co-solvent.
-
-
Protection: Add 1.1 eq of Di-tert-butyl dicarbonate (Boc₂O) dissolved in DCM dropwise. Stir at room temperature for 4 hours.
-
Workup & Verification: Concentrate the mixture in vacuo, redissolve the residue in EtOAc, and wash with saturated aqueous NaHCO₃.
-
Validation Check: The Boc-protected product will remain fully soluble in the EtOAc layer. If a precipitate forms in the organic layer, unreacted free base is still present.
-
Protocol B: In-Situ Neutralization for Metal Complexation
Purpose: To generate the free base in aqueous/alcoholic media for immediate coordination to transition metals (e.g., Cu(II) or Ru(II)).
-
Dissolution: Dissolve 1.0 eq of 2-AMBI·2HCl in minimal distilled water.
-
Validation Check: The solution must be perfectly clear. Any opacity indicates unreacted impurities or degraded starting material.
-
-
Deprotonation: Slowly add 1.2 eq of aqueous K₂CO₃ [3].
-
Validation Check: Effervescence (CO₂ gas evolution) will occur immediately. Wait until bubbling ceases and ensure the pH reaches ~8.0 using pH paper before proceeding.
-
-
Complexation: Add 1.0 eq of the target metal salt (e.g., CuCl₂) dissolved in methanol.
-
Validation Check: An immediate color change (e.g., to deep green/blue for Copper) and subsequent precipitation confirms successful coordination. The precipitate can be filtered and redissolved in DMF for analysis.
-
References
-
2-(Aminomethyl)benzimidazole 98 5993-91-9 , Sigma-Aldrich. 1
-
Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution , Journal of the Mexican Chemical Society / ResearchGate. 2
-
Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study , PMC/NIH. 3
-
Ruthenium(II)/(III) DMSO-Based Complexes of 2-Aminophenyl Benzimidazole with In Vitro and In Vivo Anticancer Activity , MDPI. 4
Sources
Technical Support Center: Troubleshooting the Synthesis of 2-Aminomethylbenzimidazole
Welcome to the Technical Support Center for benzimidazole derivative synthesis. 2-Aminomethylbenzimidazole is a critical synthon in drug development and coordination chemistry. However, its synthesis is notoriously prone to side reactions—ranging from dimerization to oxidative degradation—which can severely compromise yields and purity.
This guide is designed for researchers and application scientists to diagnose, troubleshoot, and resolve the mechanistic bottlenecks encountered during the synthesis of this compound.
I. Mechanistic Pathway & Side Reaction Mapping
Understanding the causality behind side reactions is the first step in troubleshooting. The diagram below maps the two primary synthetic routes and their respective thermodynamic and kinetic traps.
Mechanistic pathways of 2-aminomethylbenzimidazole synthesis and major side reactions.
II. Troubleshooting FAQs
Q1: I attempted to synthesize 2-aminomethylbenzimidazole via the amination of 2-chloromethylbenzimidazole with ammonia. Mass spectrometry indicates a mass corresponding to a dimer. How can I prevent this? Causality & Solution: Direct amination of 2-chloromethylbenzimidazole with ammonia is a classic kinetic trap. As soon as a small amount of the target primary amine (2-aminomethylbenzimidazole) forms, it acts as a significantly stronger nucleophile than the surrounding ammonia. This leads to a rapid secondary nucleophilic attack on the unreacted starting material, yielding di(2-benzimidazolylmethyl)amine (a secondary amine dimer) in high quantities[1]. Actionable Fix: Abandon direct amination with ammonia. If you must proceed from the chloromethyl intermediate, utilize the Gabriel synthesis (using potassium phthalimide followed by hydrazine deprotection). Alternatively, transition to the direct condensation of o-phenylenediamine (OPDA) with glycine[2].
Q2: Following the condensation of OPDA and glycine, my product turns dark brown or black during the neutralization and workup phase. What is causing this degradation? Causality & Solution: 2-Aminomethylbenzimidazole derivatives are highly susceptible to oxidative degradation in the presence of atmospheric oxygen, particularly under basic conditions[3]. During workup, when you adjust the pH to 8–9 with ammonia to precipitate the free base, the electron-rich benzimidazole ring and the primary amine become highly reactive to oxygen, forming dark-colored polymeric tars. Actionable Fix: Perform the neutralization step strictly under an inert atmosphere (nitrogen or argon) in a closed reactor[3]. Better yet, isolate and store the compound as a dihydrochloride salt, which is significantly more stable against oxidation[4]. Only convert the salt to the free base immediately prior to downstream use.
Q3: I am using the traditional Phillips condensation (OPDA + Glycine + HCl) under reflux, but my yields are stuck below 60%, and TLC shows a persistent intermediate. How can I drive the reaction to completion? Causality & Solution: The traditional thermal reflux method (which can require up to 72 hours) often stalls at the uncyclized amide intermediate. The system lacks the rapid energy transfer required to efficiently drive the dehydration step necessary for imidazole ring closure[2]. Prolonged heating also increases the likelihood of side reactions. Actionable Fix: Switch to a microwave-assisted synthesis protocol. Microwave irradiation provides rapid, volumetric heating that accelerates the dehydration/cyclization step, reducing reaction times from days to minutes and boosting yields to >75% while minimizing intermediate trapping[2],[4].
III. Quantitative Data Summary
The table below summarizes the expected outcomes and primary side reactions associated with different synthetic strategies, allowing you to select the most efficient route for your laboratory setup.
Table 1: Comparative Analysis of Synthesis Routes and Associated Side Reactions
| Synthesis Route | Reagents & Conditions | Typical Yield | Primary Side Reaction / Issue | Mitigation Strategy |
| Direct Amination | 2-Chloromethylbenzimidazole + NH₃ | < 10% | Dimerization (Di(2-benzimidazolylmethyl)amine) | Use Gabriel synthesis or switch to OPDA + Glycine route. |
| Traditional Reflux | OPDA + Glycine + HCl (72h, Reflux) | ~56% | Incomplete cyclization (Amide trap), Oxidation | Switch to microwave irradiation; use inert atmosphere. |
| Microwave Synthesis | OPDA + Glycine + 5.5M HCl (Microwave) | 75–77% | Minimal (Trace oxidation if exposed to air during workup) | Isolate as dihydrochloride salt; neutralize under N₂. |
IV. Self-Validating Protocol: Microwave-Assisted Synthesis
This standardized operating procedure (SOP) leverages microwave irradiation to bypass the thermodynamic traps of traditional reflux, ensuring complete cyclization while preventing oxidative degradation by isolating the stable dihydrochloride salt[2],[4].
Reagents Required:
-
o-Phenylenediamine (OPDA): 60 mmol
-
Glycine: 120 mmol (1:2 molar ratio with OPDA)
-
Hydrochloric Acid (5.5 M): 120 mL
Step-by-Step Methodology:
-
Reagent Preparation: In a 250 mL microwave-safe round-bottom flask, sequentially add OPDA, glycine, and the 5.5 M HCl. The high acid concentration acts as both the solvent and the crucial catalyst for the condensation.
-
Phase 1 - Dissolution (Microwave): Stir the mixture evenly. Place the flask in a microwave synthesizer operating at a frequency of 2450 MHz. Irradiate intermittently at an output power of 119 W for 6 cycles (1 minute of irradiation per cycle) until the reagents are completely dissolved.
-
Phase 2 - Cyclization (Microwave): Increase the output power to 220–260 W. Irradiate the solution for 10 cycles. Critical timing: Each cycle must consist of 5 minutes of irradiation followed by a 10-minute resting interval to drive the cyclization while preventing solvent boil-over and pressure buildup.
-
Isolation: Allow the reaction mixture to cool to room temperature. The crude 2-aminomethylbenzimidazole dihydrochloride will naturally precipitate from the acidic solution.
-
Purification: Filter the precipitated solids, wash thoroughly with anhydrous ethanol, and dry. Recrystallize the crude product from absolute ethanol to obtain the high-purity dihydrochloride salt as flake-like crystals.
-
Free Base Conversion (Optional): If the free base is required, dissolve the salt in water and adjust the pH to 8–9 using ammonia water under a nitrogen atmosphere. Cool to 3–5 °C to complete crystallization, then recrystallize from an ethanol/water mixture.
Self-Validation Checkpoint: The isolated dihydrochloride salt should be an off-white to colorless crystalline solid. If a dark green or black color is observed, the HCl concentration may have dropped during the reaction, or the microwave power was too high, causing localized charring and oxidation.
V. References
-
CN101875638A - A method for synthesizing 2-aminomethylbenzimidazole by microwave irradiation Source: Google Patents URL:
-
CN102863390A - Synthetic method of benzimidazole derivatives Source: Google Patents URL:
-
Green Synthesis of Benzimidazole Derivatives: A Sustainable Approach Towards Potent Antimicrobial Agents Source: Journal of Chemical Health Risks URL:
-
Chemistry of the Benzimidazoles Source: Chemical Reviews (via instras.com) URL:
Sources
storage conditions for 2-(Aminomethyl)benzimidazole Dihydrochloride n-Hydrate
Technical Support Center: Handling & Storage of 2-(Aminomethyl)benzimidazole Dihydrochloride n-Hydrate
Executive Summary
2-(Aminomethyl)benzimidazole dihydrochloride n-hydrate (CAS 5993-91-9) is a critical heterocyclic building block widely utilized in the synthesis of complex pharmaceutical agents, such as N-(benzimidazol-2-ylmethyl)iminodiacetic acid 1. Due to the presence of the primary amine, the benzimidazole core, and its formulation as a dihydrochloride hydrate, this compound exhibits specific sensitivities to atmospheric moisture and oxidative stress. This guide provides causality-driven troubleshooting and self-validating protocols to ensure the integrity of your chemical inventory.
Physicochemical Profile & Storage Parameters
To establish a baseline for quality control, the following table summarizes the quantitative data and the mechanistic reasoning behind the storage parameters of the compound 2.
| Parameter | Value | Causality / Implication |
| CAS Number | 5993-91-9 | Identifies the specific dihydrochloride salt form. |
| Molecular Weight | ~238.11 g/mol | Varies slightly based on the exact hydration state (n-hydrate). |
| Appearance | Off-white to light brown solid | Color shifts to green-greyish indicate oxidative degradation. |
| Melting Point | 263 – 264 °C (Decomposes) | High thermal stability; thermal degradation is not the primary risk. |
| Storage Temp | 15 °C to 25 °C (Ambient) | Refrigeration is unnecessary and risks condensation upon opening. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents oxidation of the primary amine and moisture absorption. |
Diagnostic FAQs & Troubleshooting
Q1: My powder has changed from off-white to a green-greyish color. Is it still viable for synthesis?
-
Causality: The shift to a green-greyish or dark brown hue is a classic indicator of oxidative degradation of the primary amine group or the benzimidazole ring, often accelerated by ambient light and moisture 2. The dihydrochloride salt is inherently hygroscopic; moisture ingress acts as a solvent micro-environment that facilitates this oxidation.
-
Resolution & Self-Validation: Do not use discolored material directly in sensitive downstream syntheses. You must re-purify the compound. Validate the success of your purification by confirming the return to an off-white crystalline state and verifying the melting point matches the 263 °C standard 3.
Q2: Should I store this compound in a -20 °C freezer to extend its shelf life?
-
Causality: No. 2-(Aminomethyl)benzimidazole dihydrochloride is thermodynamically stable at room temperature, evidenced by its high decomposition point of 264 °C 1. Storing it in a freezer introduces a high risk of condensation every time the container is opened, which actively destroys the n-hydrate equilibrium and promotes clumping.
-
Resolution & Self-Validation: Store strictly at ambient temperatures (15–25 °C) within a desiccator. Include self-indicating silica gel in the desiccator; the color change of the silica serves as a self-validating check that the micro-environment remains dry.
Q3: How do I handle the compound to prevent degradation during daily use?
-
Causality: Repeated exposure to atmospheric oxygen and humidity during weighing degrades the bulk batch over time.
-
Resolution & Self-Validation: Implement a single-use aliquoting strategy under an inert atmosphere, as detailed in SOP 1 below.
Standard Operating Procedures (SOPs)
SOP 1: Inert Aliquoting and Storage Workflow
Objective: Prevent oxidative and hydrolytic degradation during routine handling.
-
Equilibration: If the primary container was stored in a cooler environment, place it in a desiccator at room temperature for 2 hours before opening. Causality: This prevents ambient moisture from condensing on the cold powder.
-
Inert Transfer: Transfer the bulk container into a glove box purged with dry Argon. Causality: Argon is denser than Nitrogen and creates a superior protective blanket over the solid.
-
Aliquoting: Dispense the compound into pre-dried, amber glass vials to mitigate any long-term photo-oxidation.
-
Sealing: Backfill each vial with Argon, seal with a PTFE-lined cap, and wrap the seam tightly with Parafilm.
-
Self-Validation: Weigh the sealed vials and record the mass on the label. A stable mass over months of storage validates the integrity of the seal against moisture ingress.
SOP 2: Recrystallization and Purity Validation
Objective: Salvage degraded (discolored or clumped) 2-(Aminomethyl)benzimidazole dihydrochloride n-hydrate 3.
-
Dissolution: Suspend the degraded solid in a minimum volume of boiling absolute ethanol. Causality: The dihydrochloride salt is highly soluble in hot ethanol, while polymeric oxidative byproducts are generally insoluble.
-
Hot Filtration: Rapidly filter the boiling mixture through a pre-warmed Buchner funnel to remove the insoluble impurities.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature to form a stable crystal lattice, then transfer to an ice bath (0–4 °C) for 30 minutes to maximize the thermodynamic yield.
-
Recovery: Recover the white crystalline solid via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold absolute ethanol.
-
Drying: Dry the crystals under vacuum at 40 °C for 12 hours. Causality: This removes residual solvent while preserving the delicate hydrate structure.
-
Self-Validation: Determine the melting point using a capillary apparatus. A sharp melting point at 263–264 °C (with decomposition) confirms the restoration of purity 3.
Workflow Visualization
Workflow for the inspection, purification, and storage of the n-hydrate compound.
References
-
SciELO. "Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution". Retrieved from:[Link]
Sources
handling hygroscopic 2-(Aminomethyl)benzimidazole dihydrochloride hydrate
Technical Support Center: Handling Hygroscopic 2-(Aminomethyl)benzimidazole Dihydrochloride Hydrate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, medicinal chemists, and drug development professionals with field-proven, mechanistically grounded protocols for handling this highly hygroscopic building block.
The Causality of Hygroscopicity in Dihydrochloride Salts
Why is this specific compound so difficult to handle? The free base of 2-(aminomethyl)benzimidazole contains a primary amine and a benzimidazole ring, making it highly susceptible to oxidation and self-condensation. To ensure shelf stability, it is supplied as a dihydrochloride salt. However, this introduces a severe handling challenge: extreme hygroscopicity[1].
Mechanistically, the protonated nitrogens act as strong hydrogen-bond donors, while the chloride counterions act as powerful hydrogen-bond acceptors. This ionic lattice creates a highly favorable thermodynamic environment for atmospheric water molecules. The compound exists as a variable hydrate[2]. If exposed to ambient humidity, it can undergo deliquescence—absorbing so much moisture that the crystal lattice dissolves into an aqueous paste[1].
Quantitative Data & Specifications
Before designing an experiment, you must understand the physical parameters of your reagent. Below is the synthesized data for this compound to assist in your stoichiometric calculations.
| Property | Specification / Data |
| Chemical Name | 2-(Aminomethyl)benzimidazole dihydrochloride hydrate |
| CAS Number | 5993-91-9 |
| Molecular Formula | C8H11Cl2N3 · xH2O |
| Anhydrous Molecular Weight | 220.10 g/mol |
| Water Content (Karl Fischer) | 3.5% to 11.5% (approx. 0.5 - 1.5 H₂O eq.)[2] |
| Appearance | White to cream/pink crystalline powder[2] |
| Storage Conditions | Desiccated, under inert atmosphere (Argon/N₂) |
Experimental Protocols: A Self-Validating System
To maintain stoichiometric precision in your syntheses, you must strictly control moisture uptake. The following workflows are designed to be self-validating.
Protocol A: Rapid Weighing & Inert Transfer (For Labs Without a Glovebox) Causality: Gloveboxes are not always available in standard organic synthesis labs[3]. This protocol minimizes atmospheric exposure time, relying on pre-dried equipment to prevent condensation. Self-Validation Step: Before weighing your actual reagent, place an empty, pre-dried vial on the balance, tare it, and observe for 60 seconds. If the mass drifts upward by >0.5 mg, your vial is absorbing ambient moisture, and you must increase your cooling time in the desiccator.
-
Preparation: Bake glass vials, caps, and metal spatulas in an oven at 120°C for at least 2 hours.
-
Cooling: Transfer the hot equipment immediately into a vacuum desiccator containing active desiccant (e.g., Drierite). Allow to cool to room temperature.
-
Purging: Place a small container of desiccant inside the analytical balance enclosure 30 minutes prior to weighing to create a localized micro-climate.
-
Transfer: Open the bulk container of 2-(Aminomethyl)benzimidazole dihydrochloride hydrate. Rapidly transfer the estimated mass into the pre-dried vial.
-
Sealing: Immediately cap the vial with a PTFE-lined septum cap[3].
-
Inerting: Insert a dry nitrogen or argon line via a needle through the septum. Provide a vent needle and flush the headspace for 2 minutes. Remove the vent, then the gas line.
-
Measurement: Record the final exact mass of the sealed vial (subtracting the known tare weight).
Protocol B: Moisture Determination via Karl Fischer (KF) Titration Causality: Because the water content varies between 3.5% and 11.5%[2], assuming an anhydrous molecular weight of 220.10 g/mol will result in a stoichiometric deficit of up to 11.5% in your reaction, destroying your yields.
-
Sample Prep: Weigh exactly 50–100 mg of the compound into a dry vial using Protocol A.
-
Solvent Addition: Inject 1.0 mL of anhydrous methanol through the septum to dissolve the salt.
-
Titration: Inject the solution into the KF titrator cell under inert conditions.
-
Calculation: Determine the mass fraction of water ( Wfrac ).
-
Adjustment: Calculate the effective molecular weight: MWeff=220.10/(1−Wfrac) . Use MWeff to calculate your precise reaction equivalents.
Workflow Visualization
Below is the logical decision matrix for handling this compound based on your laboratory's infrastructure.
Decision matrix for handling hygroscopic dihydrochloride salts to ensure stoichiometric precision.
Troubleshooting & FAQs
Q: My compound has turned into a sticky paste inside the bottle. Can I still use it? A: This is a classic case of deliquescence, where the hygroscopic salt has absorbed enough atmospheric water to dissolve into itself[1]. Do not use it as-is for moisture-sensitive reactions. You can attempt to recover it by dissolving the paste in a minimal amount of anhydrous methanol, transferring it to a Schlenk flask, and drying it under high vacuum (Schlenk line) at 40°C overnight. However, if the compound has discolored significantly (turning dark grey or brown), oxidation may have occurred, and it should be discarded.
Q: Why are my coupling reaction yields inconsistent when using this building block? A: This is almost always a stoichiometric mismatch caused by variable hydration. If you weigh 100 mg of a batch that is 11.5% water[2], you are only adding 88.5 mg of the active dihydrochloride salt. This leaves your electrophile unreacted, leading to side reactions and poor yields. Solution: Always perform a Karl Fischer titration (Protocol B) on a new batch to determine the effective molecular weight before calculating equivalents.
Q: How should I store the bulk container after opening? A: Never store the bottle on an open shelf. The primary causality of degradation is the continuous cycle of moisture absorption and amine oxidation. Store the tightly sealed bottle inside a vacuum desiccator over an active desiccant (like anhydrous calcium sulfate). For long-term storage, backfill the desiccator with argon; argon is heavier than air and provides a superior protective blanket over the solid.
Q: Can I neutralize the dihydrochloride salt before weighing to avoid hygroscopicity? A: While the free base is less hygroscopic, it is highly unstable. The primary amine will rapidly undergo oxidation and self-condensation in the presence of air. It is scientifically sounder to handle the stable, hygroscopic dihydrochloride salt under inert conditions and perform the neutralization in situ within your reaction flask using a non-nucleophilic base (e.g., DIPEA or Triethylamine).
References
-
National Center for Biotechnology Information (PMC). "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals". Source: nih.gov. URL:[Link]
-
HepatoChem. "How do you handle hygroscopic salts?". Source: hepatochem.com. URL: [Link]
Sources
- 1. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(Aminomethyl)benzimidazole dihydrochloride hydrate, 98% 25 g | Request for Quote [thermofisher.com]
- 3. hepatochem.com [hepatochem.com]
Technical Support Center: Troubleshooting 2-(Aminomethyl)benzimidazole Workflows
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic reactivity when working with 2-(Aminomethyl)benzimidazole . This bifunctional building block is highly prized in medicinal chemistry—particularly for designing tyrosine kinase inhibitors (e.g., EGFR/HER2) and novel anticancer agents[1].
However, its dual chemical nature—acting simultaneously as a potent nucleophile and a strong bidentate ligand—often leads to unexpected experimental failures. This guide is designed to dissect the causality behind these failures and provide self-validating protocols to rescue your syntheses.
Mechanistic Overview & Root Cause Analysis
The reactivity of 2-(Aminomethyl)benzimidazole is governed by three critical factors that must be controlled in any experimental design:
-
Salt Form and Solubility: The compound is predominantly supplied commercially as a dihydrochloride salt (CAS 5993-91-9)[2]. Failure to fully liberate the free base in situ results in poor solubility and suppressed nucleophilicity.
-
Regioselectivity: The molecule possesses a highly nucleophilic primary aliphatic amine and a secondary aromatic amine within the benzimidazole ring. Without strict kinetic control, bis-functionalization is a common failure mode.
-
Metal Chelation (Catalyst Poisoning): The spatial arrangement of the primary amine and the azomethine nitrogen of the benzimidazole ring creates an ideal "bite angle" for transition metals. This leads to the formation of highly stable, thermodynamically dead bidentate complexes[3][4].
Mechanism of transition metal catalyst poisoning via bidentate chelation.
Troubleshooting FAQs
Q1: My amide coupling yields are abysmal, and LC-MS shows a mixture of unreacted starting material and bis-acylated product. How do I fix this? A1: This is a classic regioselectivity and activation issue. First, ensure you are fully neutralizing the dihydrochloride salt. The basic nitrogen of the benzimidazole ring must be activated by an appropriate base (e.g., anhydrous K_2CO_3 or DIPEA) to abstract the proton[1]. To prevent bis-acylation, you must rely on kinetic control: the primary amine is more nucleophilic but less sterically hindered than the ring nitrogen. Run the reaction at 0 °C with exactly 1.0 equivalent of the activated acylating agent, adding it dropwise to prevent localized concentration spikes.
Q2: I am attempting a Buchwald-Hartwig cross-coupling (or CuAAC Click reaction), but the reaction stalls completely. Is the substrate degrading? A2: The substrate is likely intact, but your catalyst is dead. 2-(Aminomethyl)benzimidazole acts as a potent bidentate ligand, sequestering transition metals like Pd(II) and Cu(II) into catalytically inactive complexes[3]. To overcome this, you must out-compete the substrate. Increase your catalyst loading (up to 10–15 mol%) and utilize strongly coordinating, bulky bidentate ligands (e.g., Xantphos or dppf for Pd) that resist displacement by the benzimidazole motif.
Q3: The compound crashes out of solution when I add it to my reaction mixture. What solvent system is best? A3: The free base of benzimidazole possesses a high lattice energy due to extensive intermolecular hydrogen bonding. While the dihydrochloride salt is water-soluble, the free base requires highly polar aprotic solvents. Switch your solvent system to anhydrous DMF or DMSO. If performing a reaction in DCM, you must pre-stir the salt with a slight excess of base (e.g., 2.2 eq DIPEA) and a polar co-solvent like 10% MeOH to maintain homogeneity before adding your electrophile.
Diagnostic workflow for troubleshooting failed 2-(Aminomethyl)benzimidazole reactions.
Quantitative Optimization Data
Use the following empirically validated parameter adjustments to rescue common reaction workflows:
| Reaction Type | Common Failure Mode | Root Cause | Recommended Optimization | Expected Yield Improvement |
| Amide Coupling | Bis-acylation / Mixture | Poor stoichiometric & temperature control | 1.0 eq acyl chloride, 0 °C, slow dropwise addition | +30–40% |
| Cross-Coupling | No conversion | Catalyst poisoning (chelation) | Switch to strong bidentate ligands (Xantphos), 10 mol% Pd | +40–50% |
| Reductive Amination | Precipitation | Dihydrochloride salt insolubility | Pre-stir with 2.2 eq DIPEA in DMF or DCM/MeOH (9:1) | +50–60% |
| Click Chemistry | Sluggish rate | Cu(II) sequestration | Use 20 mol% Cu(OAc)₂, add external ligand (e.g., TBTA) | +25–35% |
Step-by-Step Methodology: Regioselective Amide Coupling
To ensure a self-validating system, this protocol utilizes kinetic control to selectively functionalize the primary amine while leaving the benzimidazole ring intact.
Materials Required:
-
2-(Aminomethyl)benzimidazole dihydrochloride (1.0 mmol)
-
Carboxylic Acid (1.0 mmol)
-
HATU (1.1 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (3.5 mmol total)
-
Anhydrous DMF (15 mL)
Procedure:
-
Salt Neutralization (Critical Step): Weigh 1.0 mmol of 2-(Aminomethyl)benzimidazole dihydrochloride into a dry 50 mL round-bottom flask. Suspend in 10 mL of anhydrous DMF. Add 2.5 mmol of DIPEA. Stir vigorously at room temperature for 30 minutes. Self-Validation: The cloudy suspension should become a clear, homogenous solution, indicating the free base has been successfully liberated.
-
Kinetic Cooling: Submerge the reaction flask in an ice-water bath and allow it to cool to exactly 0 °C for 10 minutes.
-
Electrophile Activation: In a separate, dry vial, dissolve 1.0 mmol of your target carboxylic acid and 1.1 mmol of HATU in 5 mL of anhydrous DMF. Add 1.0 mmol of DIPEA and stir for 5 minutes until the active ester is formed.
-
Controlled Coupling: Using a syringe pump or addition funnel, add the activated ester solution dropwise to the cooled benzimidazole solution over a period of 20 minutes. Causality: Slow addition at 0 °C ensures the highly nucleophilic primary amine reacts instantly, keeping the concentration of the electrophile too low to react with the less nucleophilic ring nitrogen.
-
Completion & Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature over 3 hours. Quench with saturated aqueous NaHCO_3.
-
Validation: Monitor via LC-MS. You should observe a single major peak corresponding to the mono-acylated mass [M+H]+, with <5% of the bis-acylated byproduct.
References
-
Title: Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies Source: Chemical Review and Letters URL: [Link]
-
Title: Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study Source: PMC / National Institutes of Health URL: [Link]
-
Title: Experimental and Computational Studies of Selective Recognition of Hg 2+ by Amide Linked Lower Rim 1,3-Dibenzimidazole Derivative of Calix[4]arene Source: ACS Publications URL: [Link]
Sources
Comparative Guide to the Biological Activity of Benzimidazole Derivatives
As a Senior Application Scientist in drug discovery, evaluating novel pharmacophores requires moving beyond basic screening to understanding the deep structure-activity relationships (SAR) that govern a molecule's efficacy. The benzimidazole scaffold—a fused bicyclic heterocycle consisting of a benzene ring and an imidazole ring—is a privileged structure in medicinal chemistry[1]. Because it acts as an isostere to naturally occurring purine nucleotides, it can seamlessly interact with a vast array of biopolymers, enzymes, and nucleic acids[2].
This guide provides an objective, data-driven comparison of various benzimidazole derivatives, focusing on their anticancer and antimicrobial activities. By dissecting the causality behind structural modifications and providing self-validating experimental protocols, this document serves as a comprehensive resource for researchers and drug development professionals.
Mechanistic Pathways of Benzimidazole Derivatives
To rationally design or evaluate benzimidazole derivatives, one must first understand how structural modifications dictate the mechanism of action.
-
Anticancer Mechanisms: Benzimidazoles primarily disrupt tumor growth by inhibiting tubulin polymerization (binding to β -tubulin to prevent microtubule formation), intercalating DNA, or inhibiting critical enzymes like dihydrofolate reductase (DHFR) and topoisomerases[1][2]. This disruption inevitably leads to G2-M phase cell cycle arrest and mitochondria-dependent apoptosis[2].
-
Antimicrobial Mechanisms: In microbial pathogens, benzimidazole derivatives inhibit essential protein synthesis and disrupt cellular membranes. Modifications such as fluorination or the addition of lipophilic groups at the 2-position significantly enhance membrane penetration, leading to broad-spectrum biocidal activity[3][4].
Mechanistic pathways of benzimidazole derivatives in anticancer and antimicrobial applications.
Comparative Analysis of Biological Activities
Anticancer Activity and Therapeutic Index
A critical challenge in oncology drug development is achieving high cytotoxicity against malignant cells while sparing healthy tissue. Recent experimental data highlights how transition metal coordination (e.g., Zinc and Cobalt complexes) and specific substitutions enhance the therapeutic index of benzimidazoles. For example, novel cobalt and zinc complex-derived benzimidazoles (Compounds 4 and 5) demonstrated superior selectivity for A549 lung cancer cells over healthy BEAS-2B cells when compared to the standard chemotherapeutic, Cisplatin[5]. Furthermore, N,2,6-trisubstituted derivatives have shown potent DHFR inhibition, yielding low micromolar IC50 values across multiple cell lines[6].
Table 1: Comparative Anticancer Activity (In Vitro IC50 Data)
| Derivative / Compound | Primary Target / Mechanism | Cell Line Tested | IC50 ( μ M) | Selectivity / Notes |
| Compound 5 (Zn/Co Complex) | Apoptosis / p53 Activation | A549 (Lung Carcinoma) | 7.01 | High Selectivity: Healthy BEAS-2B IC50 = 51.68 μ M[5] |
| Compound 4 (Zn/Co Complex) | Apoptosis / p53 Activation | A549 (Lung Carcinoma) | 10.30 | High Selectivity: Healthy BEAS-2B IC50 = 90.13 μ M[5] |
| Cisplatin (Reference) | DNA Crosslinking | A549 (Lung Carcinoma) | 14.31 | Low Selectivity: Healthy BEAS-2B IC50 = 5.91 μ M[5] |
| Compound 4c (Trisubstituted) | DHFR Inhibition | HepG2 / MCF7 | 2.35 | Broad-spectrum cytotoxicity against solid tumors[6] |
| MBIC | Microtubule Inhibition | Cervical Cancer Cells | N/A | Induces profound G2-M phase mitotic arrest[2] |
Antimicrobial Activity
The antimicrobial efficacy of benzimidazole derivatives is heavily influenced by their lipophilicity and electronic properties. Structure-Activity Relationship (SAR) studies confirm that fluorination of the aromatic ring and the introduction of methyl groups at the 5-position drastically improve antifungal and antibacterial properties[4].
Table 2: Comparative Antimicrobial Activity (MIC & Inhibition Zones)
| Derivative / Modification | Target Pathogen | Activity Metric | Reference Comparison |
| Compound 24 (meta-Fluorinated) | Gram-negative bacteria | MIC: 31.25 μ g/mL | Superior to unsubstituted parent compounds[4] |
| Compound 17 (2-position substituted) | Klebsiella pneumoniae | Zone of Inhibition: 42 mm | Higher efficacy than standard Gentamicin[4] |
| Compound 4c (N-benzyl, 4-chloro) | Staphylococcus aureus | Low MIC | Comparable to Ciprofloxacin[6] |
Validated Experimental Methodologies
As an application scientist, I emphasize that biological evaluation must be designed as a self-validating system. A common pitfall in evaluating novel derivatives is failing to account for off-target toxicity or assay interference. The following protocols are engineered to ensure data integrity, utilizing internal controls and metabolic indicators.
Protocol A: High-Throughput Cytotoxicity & Therapeutic Index Profiling (MTT Assay)
This protocol inherently incorporates a therapeutic index evaluation by running a healthy cell line in parallel with the target cancer line. We utilize the MTT assay because it measures mitochondrial metabolic activity, providing a highly reliable, quantifiable proxy for cell viability.
-
Cell Culturing & Seeding:
-
Action: Seed A549 (target) and BEAS-2B (healthy control) cells in 96-well plates at a density of 5×103 cells/well.
-
Causality: This specific seeding density ensures that cells remain in the logarithmic growth phase throughout the 72-hour exposure period, preventing contact inhibition artifacts that could skew viability data.
-
-
Compound Preparation & Dosing:
-
Action: Prepare serial dilutions of the benzimidazole derivatives in DMSO, then dilute in culture media to achieve final concentrations (e.g., 1 to 200 μ M). Ensure the final DMSO concentration in the wells is ≤0.1% .
-
Causality: Keeping DMSO below 0.1% is a critical self-validating step to ensure that any observed cytotoxicity is strictly due to the benzimidazole derivative, not solvent-induced stress.
-
-
Incubation & MTT Addition:
-
Action: Incubate for 72 hours at 37°C in a 5% CO 2 atmosphere. Add 20 μ L of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Causality: The 72-hour window allows sufficient time for compounds targeting the cell cycle (like microtubule inhibitors) to exert their effects. MTT is reduced to insoluble purple formazan crystals only by metabolically active mitochondria[5].
-
-
Solubilization & Quantification:
-
Action: Aspirate the media and dissolve the formazan crystals in 150 μ L of DMSO. Read the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.
-
Protocol B: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Visual turbidity checks for antimicrobial activity are subjective and prone to error, especially if the synthesized benzimidazole derivatives precipitate out of solution. This protocol utilizes Resazurin as an objective metabolic indicator.
-
Inoculum Preparation:
-
Action: Prepare bacterial/fungal suspensions in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).
-
Causality: MIC values are highly inoculum-dependent. Standardizing the initial microbial load ensures reproducibility across different experimental batches and derivative comparisons.
-
-
Serial Dilution:
-
Action: In a 96-well plate, perform two-fold serial dilutions of the benzimidazole derivatives in Mueller-Hinton broth (for bacteria) or Sabouraud Dextrose broth (for fungi).
-
-
Incubation & Resazurin Addition:
-
Action: Inoculate the wells with the standardized suspension. Incubate for 24 hours at 37°C. Add 30 μ L of 0.015% resazurin solution to all wells and incubate for an additional 2-4 hours.
-
Causality: Resazurin acts as an oxidation-reduction indicator. It transitions from blue (non-fluorescent) to pink (highly fluorescent) in the presence of metabolically active microbial cells. This eliminates the subjectivity of visual turbidity checks and clearly defines the MIC as the lowest concentration that prevents the color change.
-
Sources
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer and Antimicrobial Activities of New Cobalt and Zinc Complex-Derived Benzimidazole Containing Nitro or Methyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N ,2,6-Trisubstituted 1 H -benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06667J [pubs.rsc.org]
validation of the anti-inflammatory activity of new benzimidazole compounds
As a Senior Application Scientist, evaluating novel anti-inflammatory agents requires moving beyond basic efficacy readouts to rigorously validate mechanism, selectivity, and safety. Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Indomethacin and Diclofenac are highly effective but are fundamentally limited by severe gastrointestinal (GI) toxicity due to their non-selective inhibition of Cyclooxygenase-1 (COX-1).
Benzimidazole derivatives have emerged as a highly versatile, privileged scaffold in medicinal chemistry. Their structural similarity to purines allows for extensive interaction with biological targets, making them exceptional candidates for next-generation, GI-sparing anti-inflammatory therapeutics.
This guide objectively compares the performance of novel benzimidazole derivatives against traditional NSAIDs and provides the self-validating experimental protocols necessary to reproduce these findings in your own laboratory.
Mechanistic Rationale: Why Benzimidazoles Outperform Traditional NSAIDs
The core advantage of the benzimidazole scaffold is its structural flexibility. By substituting specific moieties at the N1, C2, or C5 positions, medicinal chemists can sterically tune the molecule to selectively fit the larger hydrophobic side pocket of the COX-2 enzyme[1].
This selective inhibition halts the conversion of arachidonic acid to pro-inflammatory prostaglandins (like PGE2) without disrupting the constitutive COX-1 enzyme, which is responsible for synthesizing cytoprotective prostaglandins in the gastric mucosa[2]. Furthermore, advanced demonstrate that these derivatives can also interact with 5-lipoxygenase (5-LOX) and specific pro-inflammatory cytokines, offering a multi-target approach to inflammation[1].
Mechanistic pathway of COX-1/COX-2 inhibition comparing Benzimidazoles and traditional NSAIDs.
Comparative Performance Data
To objectively evaluate these compounds, we must look at both in vitro enzyme selectivity and in vivo functional efficacy. The table below synthesizes recent experimental data comparing optimized benzimidazole derivatives against standard clinical NSAIDs.
| Compound Class | Specific Agent / Derivative | COX-2 IC₅₀ (µM) | In Vivo Paw Edema Inhibition (%) | Ulcerogenic Liability |
| Standard NSAID | Diclofenac Sodium | ~0.8 - 1.5 | 56.97% | High |
| Standard NSAID | Indomethacin | ~0.5 - 1.0 | 47.76% | High (Severe Lesions) |
| Benzimidazole | Compound 5j (Rathore et al.) | 0.06 | 75.00% | Low |
| Benzimidazole | Compound 2d (Poddar et al.) | N/A (Docking: -8.9 kcal/mol) | 88.30% | Low |
| Benzimidazole | Polyhydroxy-conjugated (El-Nezhawy) | N/A | 72.00% | Low |
Data synthesized from peer-reviewed evaluations of [2],[3], and[4].
Self-Validating Experimental Protocols
A robust validation pipeline requires assays that control for false positives and environmental variables. Below are the step-by-step methodologies designed with internal validation mechanisms.
Protocol A: In Vitro COX-1/COX-2 Colorimetric Inhibition Assay
Rationale: This assay establishes the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2). We utilize a colorimetric readout based on the peroxidase activity of COX, which is directly proportional to prostaglandin synthesis[5].
-
Enzyme Preparation: Reconstitute recombinant human COX-1 and COX-2 in Tris-HCl buffer (pH 8.0). Causality Rule: You must supplement the buffer with Hematin (1 µM). Hematin is an obligate cofactor for the peroxidase active site; without it, the enzyme will denature rapidly, yielding false-positive inhibition data.
-
Compound Incubation: Add benzimidazole derivatives at logarithmic concentrations (0.01 to 100 µM). Causality Rule: Pre-incubate for exactly 15 minutes at 37°C before adding the substrate. COX-2 inhibition by many heterocyclic compounds is time-dependent; skipping this step drastically underestimates potency.
-
Reaction Initiation: Add arachidonic acid (substrate) and TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) as the colorimetric electron donor.
-
Internal Validation:
-
100% Initial Activity (IA) Control: Vehicle only (DMSO < 1% final concentration).
-
Background Control: Heat-inactivated COX enzyme (boil for 5 mins). If the background control shows color change, your TMPD is auto-oxidizing.
-
-
Measurement: Read absorbance at 590 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.
Protocol B: In Vivo Carrageenan-Induced Rat Paw Edema & Ulcer Index
Rationale: This is the gold standard for acute inflammation. Carrageenan injection produces a biphasic response. The early phase (0-2h) is mediated by histamine and serotonin, while the late phase (3-6h) is driven by prostaglandin synthesis. Benzimidazoles, acting via COX-2, will specifically blunt the late-phase swelling.
-
Acclimation & Fasting: Fast Wistar rats for 12 hours prior to the experiment. Causality Rule: Fasting ensures uniform gastric emptying and consistent intestinal absorption of the orally administered compounds, reducing inter-subject pharmacokinetic variability.
-
Dosing: Administer the benzimidazole compound (e.g., 50-200 mg/kg), standard drug (Diclofenac 10 mg/kg), or vehicle (0.5% CMC) via oral gavage[6].
-
Induction: 60 minutes post-dosing, inject 0.1 mL of 1% λ-carrageenan suspension into the sub-plantar region of the right hind paw[6].
-
Measurement: Measure paw volume at 0, 1, 3, and 6 hours. Causality Rule: Use a plethysmometer (fluid displacement) rather than digital calipers. Calipers compress the edematous tissue, causing subjective measurement errors. Plethysmometry provides objective, highly reproducible volumetric data.
-
Ulcer Index Evaluation (Safety Validation): At the 6-hour mark, sacrifice the animals. Excise the stomachs, open them along the greater curvature, and examine for hemorrhagic lesions under a stereomicroscope. Benzimidazole groups should show intact mucosa, validating their GI-sparing profile compared to the heavily ulcerated Indomethacin control[4].
Step-by-step workflow for the in vivo carrageenan-induced paw edema and ulcer index evaluation.
Conclusion
The validation of new benzimidazole compounds confirms their superiority over traditional NSAIDs in both targeted efficacy and safety. By selectively inhibiting COX-2 and modulating broader inflammatory pathways without disrupting gastric cytoprotection, benzimidazoles represent a highly translatable scaffold for the next generation of anti-inflammatory therapeutics. Adhering to the rigorous, self-validating protocols outlined above ensures that preclinical data remains robust, reproducible, and ready for regulatory scrutiny.
References
-
Rathore, A., et al. (2015). "Synthesis and Evaluation of Benzimidazole Derivatives as Selective COX-2 Inhibitors." Medicinal Chemistry. URL:[Link]
-
Poddar, S. K., et al. (2025). "Benzimidazole Derivatives: A Privileged Scaffold with Diverse Pharmacological Horizons." International Journal of Pharmaceutical Sciences. URL: [Link]
-
Veerasamy, R., et al. (2021). "Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview." Pharmaceuticals (MDPI). URL:[Link]
-
Hussein, A. G., et al. (2021). "Ulcer Index and Anti-Inflammatory Testing of Some Benzimidazole Derivatives." Austin Journal of Analytical and Pharmaceutical Chemistry. URL:[Link]
-
Bukhari, S. N. A., et al. (2018). "A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives." Frontiers in Pharmacology. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and evaluation of benzimidazole derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. ijpbs.com [ijpbs.com]
Comparative Guide: Structure-Activity Relationship (SAR) of 2-Benzimidazole Analogs as Anticancer Agents
Executive Summary
The benzimidazole scaffold—a fused bicyclic ring system comprising benzene and imidazole—is a highly privileged pharmacophore in medicinal chemistry[1]. Among its derivatives, 2-substituted benzimidazoles have emerged as potent anticancer agents, primarily functioning as tubulin polymerization inhibitors that bind to the colchicine site of β -tubulin[2].
This guide provides an objective, data-driven comparison of 2-benzimidazole analogs against standard chemotherapeutics (e.g., Paclitaxel, Colchicine, and Nocodazole). By analyzing their Structure-Activity Relationships (SAR) and detailing the experimental protocols required to validate their efficacy, this document serves as a comprehensive resource for drug development professionals seeking to optimize benzimidazole-based leads.
Mechanistic Rationale & Pathway Dynamics
Unlike taxanes (e.g., Paclitaxel), which stabilize microtubules and are highly susceptible to P-glycoprotein (P-gp) mediated efflux pumps, 2-benzimidazoles act as microtubule destabilizers[2][3]. By binding to the colchicine site, they prevent the assembly of the mitotic spindle, triggering the spindle assembly checkpoint (SAC), inducing profound G2/M cell cycle arrest, and ultimately driving the cell toward caspase-dependent apoptosis[1].
Fig 1: Mechanism of 2-benzimidazole analogs inducing G2/M arrest via tubulin inhibition.
Structure-Activity Relationship (SAR) Profiling
The anticancer potency and selectivity of benzimidazole derivatives depend heavily on their substitution patterns[1]. SAR optimization at the C-2 position is the most critical driver of target affinity:
-
C-2 Aryl/Heteroaryl Substitutions: Bulky, lipophilic groups at the C-2 position (e.g., spirocyclopropyl oxindoles or substituted oxadiazoles) significantly enhance binding affinity within the hydrophobic pocket of the colchicine binding site[3][4].
-
C-2 Carboxamides: The introduction of hydrogen-bond donors at the C-2 position improves the target residence time and aqueous solubility, yielding potent cytotoxicity with IC50 values in the low micromolar range[5].
-
N-1 Substitutions: While a free N-H allows for critical hydrogen bonding with tubulin residues, bulky alkylations at N-1 generally reduce tubulin inhibitory activity, though they may shift the molecule's selectivity toward specific kinase targets (e.g., EGFR or PI3K)[1][3].
Quantitative Performance Comparison
The following table summarizes the comparative efficacy of optimized 2-benzimidazole analogs against standard reference agents across validated cancer cell lines.
| Compound / Class | Primary Target Mechanism | Tubulin IC50 (µM) | Cellular IC50 (µM) | Key SAR & Performance Observation |
| Spiro-oxindole 2-Benzimidazole (12p) | Tubulin Destabilizer | 5.64 | 3.14 (MCF-7) | Spiro-fusion restricts flexibility, increasing target specificity and overcoming resistance[4]. |
| 2-Carboxamide Benzimidazole (7n) | Tubulin Destabilizer | 5.05 | 2.55 (SK-Mel-28) | High selectivity; 5-fold less toxic to normal rat kidney cells (NRK52E)[5]. |
| Benzimidazole-Oxadiazole (26/27) | Topo II / Tubulin | N/A | ~0.22 (HeLa) | Dual-targeting hybrid; superior antiproliferative activity compared to doxorubicin[3]. |
| Nocodazole (Reference) | Tubulin Destabilizer | 2.0 - 3.5 | 0.1 - 0.5 (HeLa) | Standard 2-carbamate benzimidazole; highly potent but limited by poor aqueous solubility[2]. |
| Paclitaxel (Alternative) | Tubulin Stabilizer | N/A (Stabilizer) | 0.002 - 0.01 | Highly potent but highly susceptible to P-gp mediated multidrug resistance[3]. |
Experimental Methodologies & Validation Protocols
To objectively evaluate the efficacy of novel 2-benzimidazole analogs, researchers must employ a tightly controlled, self-validating experimental workflow.
Fig 2: Integrated experimental workflow for evaluating 2-benzimidazole anticancer efficacy.
Protocol A: Real-Time In Vitro Tubulin Polymerization Assay
This cell-free assay isolates the direct interaction between the compound and tubulin. It utilizes a fluorescent reporter (e.g., DAPI or a specific tubulin-binding fluorophore) whose emission increases exponentially as it incorporates into polymerizing microtubules.
-
Step 1: Reagent Preparation. Thaw >99% pure porcine brain tubulin on ice. Causality: Tubulin is highly temperature-sensitive; keeping it on ice prevents spontaneous, premature polymerization before the assay begins.
-
Step 2: Compound Incubation. In a pre-chilled 384-well plate, mix tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) with 1 mM GTP, the fluorescent reporter, and the test 2-benzimidazole compound (at varying concentrations).
-
Step 3: Kinetic Monitoring. Transfer the plate to a microplate reader pre-warmed to 37°C. Measure fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes. Causality: Tubulin polymerization is an endothermic reaction driven by GTP hydrolysis; the shift to 37°C synchronously initiates the assembly phase.
-
Step 4: Self-Validating System Check.
-
Vehicle Control (DMSO): Must show a standard sigmoidal curve (lag phase, growth phase, steady-state plateau). If flat, the tubulin has degraded.
-
Stabilizer Control (Paclitaxel 10 µM): Must eliminate the lag phase and increase the final fluorescence plateau.
-
Destabilizer Control (Colchicine 5 µM): Must depress the Vmax and lower the final plateau. A valid 2-benzimidazole hit will mirror this colchicine curve dose-dependently.
-
Protocol B: Flow Cytometric Analysis of G2/M Arrest and Apoptosis
To prove that the biochemical tubulin inhibition translates to cellular efficacy, flow cytometry is used to track cell cycle progression and apoptotic induction[4][5].
-
Step 1: Cell Synchronization & Treatment. Seed cancer cells (e.g., MCF-7 or HeLa) and serum-starve for 12 hours to synchronize them in the G0/G1 phase. Causality: Synchronization ensures a uniform baseline, making the subsequent compound-induced G2/M blockade mathematically distinct and easy to quantify. Treat with the IC50 concentration of the test compound for 24 hours.
-
Step 2: Dual Staining (Annexin V-FITC / PI). Harvest cells, wash with cold PBS, and resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI). Causality: Annexin V binds to externalized phosphatidylserine (an early marker of apoptosis), while PI intercalates into DNA. PI serves a dual purpose: identifying late apoptotic/necrotic cells (membrane permeabilization) and quantifying DNA content (2N vs. 4N) for cell cycle analysis.
-
Step 3: Self-Validating System Check.
-
Negative Control: Untreated cells must show >90% viability and a normal cell cycle distribution (~60% G1, 20% S, 20% G2/M).
-
Positive Control (Nocodazole 1 µM): Must induce a massive >60% accumulation in the G2/M phase (4N DNA content). If this fails, the cell line may possess mutated β -tubulin or upregulated efflux pumps, invalidating the assay.
-
Alternative Comparison: Why Choose 2-Benzimidazoles?
When benchmarking 2-benzimidazole analogs against standard alternatives, several distinct advantages emerge for drug development:
-
Overcoming Multidrug Resistance (MDR): Traditional tubulin stabilizers like Paclitaxel are highly susceptible to P-gp efflux, leading to rapid clinical resistance. Because 2-benzimidazoles target the colchicine binding site and possess distinct physicochemical properties, they frequently retain full efficacy in taxane-resistant, P-gp overexpressing cell lines[3].
-
Favorable Toxicity Profile: Classical colchicine-site inhibitors (like Colchicine itself) suffer from a notoriously narrow therapeutic index, causing severe systemic toxicity. Modern SAR-optimized 2-benzimidazoles (e.g., 2-carboxamide derivatives) demonstrate high selectivity for cancer cells, showing up to 5-fold less cytotoxicity toward normal healthy epithelial cells[5].
-
Multi-Targeting Potential: The benzimidazole core is highly amenable to hybrid pharmacophore design. By linking the C-2 benzimidazole moiety with oxadiazoles or triazoles, researchers have successfully engineered dual-action agents that simultaneously inhibit tubulin polymerization and Topoisomerase II or specific receptor tyrosine kinases (RTKs), drastically reducing the likelihood of acquired tumor resistance[1][3].
References
- Benzimidazole-derived tubulin polymerization inhibitors: (a)
- Source: tandfonline.
- Source: mdpi.
- Source: nih.
- Source: nih.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development of Benzimidazole-Substituted Spirocyclopropyl Oxindole Derivatives as Cytotoxic Agents: Tubulin Polymerization Inhibition and Apoptosis Inducing Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(Aminomethyl)benzimidazole Derivatives as Kinase Inhibitors: A Comparative Efficacy Guide
Executive Summary & Mechanistic Rationale
In the landscape of targeted oncology and signal transduction therapy, the benzimidazole scaffold has established itself as a privileged pharmacophore. Specifically, 2-(aminomethyl)benzimidazole derivatives have garnered significant attention as potent, ATP-competitive protein kinase inhibitors[1].
The causality behind this efficacy lies in structural biology. The benzimidazole core acts as a bioisostere of the purine ring found in endogenous ATP[1][2]. While the core anchors the molecule within the orthosteric ATP-binding pocket, the 2-aminomethyl substitution is the critical functional vector. It provides essential hydrogen-bond donor and acceptor capabilities that precisely interact with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR)[3]. Furthermore, extending hydrophobic groups from this core allows the molecule to probe adjacent allosteric pockets, enabling the design of dual-target inhibitors (such as dual EGFR/HER2 or PI3K/mTOR inhibitors) that overcome single-target resistance mechanisms[3][4].
Caption: Mechanistic logic of ATP-competitive kinase inhibition by 2-(aminomethyl)benzimidazole derivatives.
Comparative Efficacy Data
To objectively evaluate the performance of 2-(aminomethyl)benzimidazole derivatives, we must benchmark them against established clinical standards (e.g., Gefitinib) and other benzimidazole hybrids[1][3]. The table below synthesizes quantitative efficacy data across various kinase targets, demonstrating the versatility of this moiety.
| Compound Class / Derivative | Primary Kinase Target(s) | Enzymatic Efficacy (IC₅₀) | Phenotypic Efficacy / Notes | Reference |
| 2-(Aminomethyl)benzimidazole (Compound 4g & 2g) | EGFR / HER2 (Dual) | High in silico affinity (-8.2 kcal/mol) | Superior cytotoxicity to Gefitinib in T47D breast cancer cells. | [3][5] |
| Quinazoline-Benzimidazole Hybrid (Compound 21) | EGFR / VEGFR-2 | 0.109 μM (EGFR)69.62 μM (VEGFR-2) | IC₅₀ = 12.0 μM (MCF7 cells). Strong anti-angiogenesis potential. | [4] |
| N6-methyl-(2-benzimidazolyl)adenine (Compound 17) | CK1δ / A2AAR | 0.59 μM (CK1δ) | Dual anta-inhibitor; synergistic effects for neurodegenerative models. | [6] |
| Triazine-Substituted Benzimidazole (Compound 27) | PI3Kδ / mTOR | 5.1 μM (PI3Kδ)5.6 μM (mTOR) | Broad-spectrum anti-proliferative activity via dual pathway blockade. | [4] |
Observation: The integration of the 2-aminomethyl group consistently yields sub-micromolar to low-micromolar IC₅₀ values. Notably, compounds designed with extended hydrophobic groups successfully achieve dual EGFR/HER2 inhibition, overcoming the resistance profiles often seen with first-generation single-target inhibitors like Gefitinib[3].
Self-Validating Experimental Protocols
As an Application Scientist, I emphasize that a protocol is only as good as its internal controls. To validate a 2-(aminomethyl)benzimidazole derivative, you must build a self-validating workflow that proves both in vitro enzymatic blockade and in cyto target engagement.
Caption: Self-validating experimental workflow for evaluating novel kinase inhibitors.
Protocol A: Enzymatic Validation via TR-FRET Kinase Assay
Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard colorimetric assays because benzimidazole derivatives can sometimes exhibit auto-fluorescence or aggregate, causing false positives. TR-FRET’s delayed emission reading eliminates compound interference.
-
Reagent Preparation: Prepare the recombinant kinase (e.g., EGFR), biotinylated substrate, and Europium-labeled anti-phospho antibody in kinase buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Titration: Perform a 10-point, 3-fold serial dilution of the 2-(aminomethyl)benzimidazole derivative in DMSO. Control Logic: Include a vehicle control (0% inhibition) and a no-enzyme control (100% inhibition baseline).
-
Reaction Initiation: Add ATP to initiate the reaction. Critical Causality: The ATP concentration must be maintained at or slightly below the enzyme's established Km . Because these derivatives are ATP-competitive[2], artificially high ATP levels will outcompete the inhibitor, artificially inflating the apparent IC₅₀.
-
Detection & Validation: Add the TR-FRET detection mixture. Read the emission ratio at 665 nm / 615 nm.
-
Self-Validation Check: Calculate the Z'-factor using the formula Z′=1−∣μp−μn∣3(σp+σn) . Proceed with data analysis only if Z′≥0.5 , proving the assay window is robust enough to trust the compound's IC₅₀.
Protocol B: Cellular Target Engagement & Phenotypic Response
Causality: An inhibitor that works in a biochemical assay may fail in cells due to poor membrane permeability or high efflux. We link phenotypic death (MTT) to mechanistic proof (Western Blot).
-
Cell Seeding: Seed T47D (breast cancer) and A549 (lung cancer) cells at 5×103 cells/well in 96-well plates. Allow 24 hours for adherence[5].
-
Treatment: Treat cells with the derivative at concentrations flanking the biochemical IC₅₀ (e.g., 0.1, 1, 10, 50 μM). Control Logic: Use Gefitinib as a positive clinical control[3].
-
Orthogonal Validation (Target Engagement): To prove the cells are dying because of kinase inhibition (and not general cytotoxicity), lyse a subset of treated cells after 4 hours. Perform a Western Blot probing for phosphorylated-EGFR (p-EGFR) versus total EGFR. A dose-dependent decrease in the p-EGFR/total EGFR ratio confirms on-target causality.
-
Viability Readout: After 72 hours, add MTT reagent. Dissolve the resulting formazan crystals in DMSO and read absorbance at 570 nm to calculate the cellular IC₅₀.
Conclusion
The 2-(aminomethyl)benzimidazole scaffold is a highly modular and effective platform for kinase inhibitor development. By exploiting its purine-mimetic properties and utilizing the 2-aminomethyl group for critical hinge-region anchoring, researchers can synthesize compounds that not only rival clinical standards like Gefitinib in specific cell lines (e.g., T47D) but also offer the structural flexibility required for dual-kinase targeting[3][5]. Future development should focus on optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of these compounds to translate their potent in vitro and in cyto efficacy into in vivo success[5].
References
-
Al-Sultan, S. Q., Mohammed, M. H., & Talib, W. H. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters, 7(5), 545-559. URL:[Link]
-
Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298. URL:[Link]
-
Qasim, S., et al. (2022). “Dual Anta-Inhibitors” of the A2A Adenosine Receptor and Casein Kinase CK1delta: Synthesis, Biological Evaluation, and Molecular Modeling Studies. Pharmaceuticals (Basel), 15(3), 356. URL:[Link]
-
Various Authors (2022). Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside. IntechOpen. URL:[Link]
Sources
- 1. Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies [chemrevlett.com]
- 2. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside | IntechOpen [intechopen.com]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
In Silico Docking Studies of 2-(Aminomethyl)benzimidazole Derivatives: A Comparative Guide to Computational Workflows and Target Efficacy
Executive Summary
As a Senior Application Scientist, evaluating novel chemotypes requires moving beyond basic binding scores to understand the fundamental molecular mechanics driving efficacy. The 2-(aminomethyl)benzimidazole scaffold has emerged as a highly privileged structure in medicinal chemistry. Acting as a purine nucleoside isostere, it is uniquely positioned to target the ATP-binding pockets of Receptor Tyrosine Kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR)[1].
This technical guide provides a rigorous, data-driven comparison of the computational docking platforms used to screen these derivatives, alongside experimental efficacy data comparing novel 2-(aminomethyl)benzimidazole compounds against the clinical standard, Gefitinib.
Mechanistic Rationale: The 2-(Aminomethyl)benzimidazole Scaffold
To accurately model a compound in silico, one must first understand the causality of its structural design. The benzimidazole core provides essential hydrophobic interactions and hydrogen bonding capabilities (via the imidazole nitrogen) that perfectly mimic the adenine ring of ATP[1].
However, the critical feature is the 2-aminomethyl linker . This linker introduces specific rotational degrees of freedom, allowing the terminal amine or substituted amides to navigate the solvent-exposed regions of the kinase domain while the core anchors into the hinge region. Rigid docking algorithms frequently fail here; the computational pipeline must account for the dynamic solvation effects and the conformational flexibility of the aminomethyl hinge to prevent high false-positive rates[2].
Figure 1: EGFR signaling pathway targeted by 2-(aminomethyl)benzimidazole inhibitors.
Platform Comparison: AutoDock Vina vs. Schrödinger Glide
When screening 2-(aminomethyl)benzimidazole libraries, the choice of docking engine dictates the accuracy of the predicted binding pose. Below is an objective comparison of the two leading platforms based on their handling of this specific scaffold.
AutoDock Vina utilizes an Iterated Local Search Global Optimizer. While excellent for rapid, high-throughput virtual screening (HTVS), its empirical scoring function often struggles with the desolvation penalties associated with the highly polar, protonated aminomethyl group[2].
Schrödinger Glide (XP) employs a systematic hierarchical funneling approach combined with the OPLS4 force field. Glide Extra Precision (XP) excels at penalizing the desolvation of the aminomethyl nitrogen and accurately modeling the water-bridge networks in the EGFR hinge region, providing a much tighter correlation to in vitro IC50 values.
Table 1: Performance Comparison of Docking Platforms for Benzimidazole Scaffolds
| Feature | AutoDock Vina | Schrödinger Glide (XP) |
| Search Algorithm | Iterated Local Search | Systematic Hierarchical Funneling |
| Scoring Function | Empirical (Vina score) | Empirical + Force Field (OPLS4) |
| Aminomethyl Flexibility | Handled via active torsions; struggles with desolvation penalties | Explicit desolvation penalties; superior handling of charged amines |
| Throughput | High (CPU optimized) | Medium (Requires GPU for optimal MM-GBSA) |
| Best Use Case | Primary High-Throughput Virtual Screening (HTVS) | Lead Optimization & Pose Validation |
Comparative Efficacy Data: Derivatives vs. Standard Therapeutics
Recent in vitro and in silico studies have validated the superiority of specific 2-(aminomethyl)benzimidazole derivatives over established clinical standards. When docked against the EGFR wild-type and the highly resistant T790M mutant, these derivatives demonstrated exceptional shape complementarity and binding affinities[3]. Furthermore, specific synthesized compounds (such as derivatives 4g and 2g) have shown higher cytotoxicity against the T47D breast cancer cell line than the reference standard, Gefitinib[1].
Table 2: Comparative Binding Affinities and Cytotoxicity (EGFR Target)
| Compound / Drug | Target Profile | Docking Score (kcal/mol) | Cytotoxicity (T47D Cell Line) |
| Gefitinib (Standard) | EGFR (Wild-Type) | -7.5 to -7.9 | Baseline Reference[1] |
| Derivative 4g | EGFR (Wild-Type) | -8.1 to -8.4 | Superior to Gefitinib[1] |
| Derivative 2g | EGFR (Wild-Type) | -8.0 to -8.3 | Superior to Gefitinib[1] |
| Keto-benzimidazole 7d | EGFR (T790M Mutant) | -8.3 | Highly active against mutant[3] |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for docking 2-(aminomethyl)benzimidazole derivatives. It emphasizes the causality behind each computational choice.
Phase 1: Ligand Preparation
-
Structure Input: Import the 2D structures of the 2-(aminomethyl)benzimidazole library.
-
Protonation State Assignment (Critical): Adjust the pH to 7.4 ± 0.2 using tools like Epik or OpenBabel.
-
Causality: The primary/secondary amine in the 2-aminomethyl group has a pKa of ~8.5-9.0. At physiological pH, it exists predominantly in the cationic state. Failing to model this positive charge eliminates the prediction of critical salt bridges with conserved acidic residues (e.g., Asp855 in EGFR), leading to false-negative scores.
-
-
Energy Minimization: Generate 3D conformers using the OPLS4 or MMFF94 force field.
Phase 2: Protein Preparation
-
Target Import: Import the crystal structure of the target kinase (e.g., EGFR kinase domain, PDB: 4WKQ)[3].
-
Hydration Network Retention (Critical): Strip non-essential heteroatoms, but strictly retain structural water molecules within 3 Å of the hinge region.
-
Causality: The benzimidazole NH acts as a vital hydrogen bond donor, frequently bridging to the protein backbone (e.g., Thr790) via conserved water molecules. Stripping all waters forces the docking algorithm into unnatural binding poses.
-
-
Charge Assignment: Add polar hydrogens and assign Kollman/Gasteiger charges[3].
Phase 3: Grid Generation, Docking, & Validation
-
Grid Sizing: Center the receptor grid box strictly on the ATP-binding pocket using the coordinates of the co-crystallized ligand[2].
-
Execution: Run the docking simulation allowing full flexibility of the aminomethyl linker.
-
Self-Validation Step: Redock the native co-crystallized ligand (e.g., Gefitinib). The protocol is only considered validated if the Root Mean Square Deviation (RMSD) between the predicted docked pose and the empirical crystal pose is ≤ 2.0 Å [3].
Figure 2: High-throughput docking workflow for 2-(aminomethyl)benzimidazole derivatives.
Sources
- 1. Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies [chemrevlett.com]
- 2. Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ukm.my [ukm.my]
cytotoxicity evaluation of synthesized benzimidazole compounds
Title: Comprehensive Cytotoxicity Evaluation Guide for Synthesized Benzimidazole Compounds: Benchmarking Against Standard Chemotherapeutics
Target Audience: Researchers, scientists, and oncology drug development professionals.
Introduction: The Benzimidazole Imperative
As a Senior Application Scientist, I frequently evaluate novel chemotypes, and the benzimidazole nucleus remains one of the most privileged scaffolds in medicinal chemistry. Due to its structural isosterism with naturally occurring purine nucleotides, benzimidazole derivatives readily interact with cellular biopolymers, making them highly potent candidates for oncology drug development.
However, the critical bottleneck in translating a newly synthesized benzimidazole library into viable lead compounds lies in differentiating targeted anti-tumor efficacy from non-specific, broad-spectrum cytotoxicity. This guide outlines a self-validating, objective framework for comparing novel benzimidazole derivatives against established clinical standards, detailing the causality behind every experimental choice.
Comparative Cytotoxicity Profiling: Establishing the Benchmark
To objectively evaluate a synthesized benzimidazole compound, its performance must be benchmarked against standard chemotherapeutics like Cisplatin and 5-Fluorouracil (5-FU). Recent evaluations of novel benzimidazole derivatives (e.g., Compound E12) demonstrate potent activity against chronic myelogenous leukemia (K562) cells while maintaining a highly favorable safety profile in normal embryonic kidney cells (HEK-293)[1].
Table 1: Comparative IC50 Profiling (µM) at 48h Exposure
| Compound | K562 (Leukemia) | A549 (Lung) | PC-3 (Prostate) | HEK-293 (Normal) | Selectivity Index (SI)* |
| Benzimidazole (E12) | 11.07 ± 1.2 | 24.5 ± 2.1 | 31.2 ± 2.4 | >100.0 | >9.0 |
| Cisplatin | 15.4 ± 1.8 | 12.3 ± 1.5 | 18.6 ± 1.9 | 35.4 ± 3.2 | 2.3 |
| 5-Fluorouracil | 22.1 ± 2.5 | 28.4 ± 3.1 | 45.2 ± 4.0 | 60.5 ± 5.1 | 2.7 |
*Selectivity Index (SI) = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line). An SI > 3 indicates favorable targeted toxicity rather than general necrosis.
The Self-Validating Cytotoxicity Workflow
Causality of Assay Selection
For primary high-throughput screening, we employ the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay. As first established by Mosmann, this colorimetric assay measures the reduction of yellow MTT to purple formazan[2]. Why MTT over ATP-based assays (like CellTiter-Glo) for primary screening? MTT directly correlates metabolic activity (specifically NAD(P)H-dependent cellular oxidoreductase enzymes) with cell viability. It provides a highly cost-effective, scalable method to screen dozens of synthesized derivatives before committing to resource-intensive flow cytometry.
Protocol 1: High-Throughput MTT Viability Assay
-
Cell Seeding: Seed cells at a density of 5×103 cells/well in a 96-well plate. Causality: This specific density ensures cells remain in the exponential log-growth phase during the entire 48h drug exposure, preventing contact inhibition artifacts that skew metabolic readouts.
-
Compound Treatment: Treat cells with serial dilutions of the benzimidazole compound (1.56 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (Cisplatin). Validation Checkpoint: The vehicle control must yield >95% viability relative to untreated cells. If viability drops below this threshold, solvent toxicity is confounding your data, and the DMSO concentration must be reduced.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for exactly 4 hours at 37°C.
-
Solubilization: Discard the media and add 150 µL of pure DMSO to dissolve the insoluble formazan crystals. Causality: DMSO provides superior solubilization of formazan compared to SDS/HCl mixtures, yielding a sharper, more stable absorbance peak.
-
Quantification: Read absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.
Fig 1. Hierarchical cytotoxicity screening workflow for novel benzimidazoles.
Mechanistic Elucidation: Apoptosis and Cell Cycle Arrest
Once a lead benzimidazole compound demonstrates an SI > 3, we must elucidate its mechanism of action. Cytotoxicity is not a monolith; it can occur via programmed cell death (apoptosis) or unregulated, inflammatory cell death (necrosis).
Causality of Assay Selection
We utilize Annexin V-FITC and Propidium Iodide (PI) dual staining. Annexin V binds with high affinity to phosphatidylserine (PS). In healthy cells, PS is strictly restricted to the inner plasma membrane leaflet. During early apoptosis, PS is translocated to the outer leaflet, serving as a macrophage "eat me" signal. PI is a membrane-impermeable DNA intercalating agent that only enters cells with compromised membranes, allowing us to rapidly quantify DNA content and identify late apoptotic/necrotic populations[3].
Protocol 2: Apoptosis Flow Cytometry Assay
-
Induction: Treat 2×105 cells/well in a 6-well plate with the benzimidazole compound at its calculated IC50 and 2×IC50 concentrations for 24 hours.
-
Harvesting: Collect both the culture media (containing floating apoptotic bodies) and the adherent cells via gentle trypsinization. Causality: Discarding the culture media is the most common error in this assay; it results in a massive false-negative underrepresentation of the late apoptotic population.
-
Washing & Binding: Wash the cell pellet twice with cold PBS and resuspend in 100 µL of 1X Annexin V Binding Buffer. Causality: The binding of Annexin V to PS is strictly calcium-dependent. Standard PBS lacks sufficient Ca2+ ions, making the specialized binding buffer mandatory.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Validation Checkpoint: You must run single-stained FITC and single-stained PI compensation controls to correct for spectral overlap between the green (FITC) and red (PI) emission channels, ensuring accurate quadrant gating.
Fig 2. Intrinsic mitochondrial apoptotic pathway induced by benzimidazoles.
Conclusion
By integrating rigorous metabolic viability screening with flow cytometric mechanistic validation, researchers can confidently differentiate highly selective benzimidazole anti-cancer agents from non-specific toxins. Always ensure your protocols are self-validating through the strict use of vehicle controls, positive clinical benchmarks, and proper spectral compensation.
References
-
Title: Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives. Source: nih.gov URL: [Link](Note: URL routed via verified grounding tool)
-
Title: Rapid Flow Cytofluorometric Analysis of Mammalian Cell Cycle by Propidium Iodide Staining. Source: researchgate.net URL: [Link]
-
Title: Lycopene Extracts from Different Tomato-Based Food Products Induce Apoptosis in Cultured Human Primary Prostate (Citing Mosmann, 1983: Rapid colorimetric assay for cellular growth and survival). Source: waocp.org URL: [Link]
Sources
Sample Preparation Showdown: QuEChERS vs. Solid-Phase Extraction (SPE)
An in-depth comparative guide on analytical method validation for benzimidazole drug residues requires moving beyond standard operating procedures to understand the physicochemical mechanisms that dictate extraction efficiency and detection sensitivity. Benzimidazoles (e.g., albendazole, fenbendazole, thiabendazole) are broad-spectrum veterinary anthelmintics. Because they are lipophilic and weakly basic, extracting them from complex, lipid-rich animal matrices (such as liver, milk, and muscle) while eliminating matrix effects is a significant analytical challenge.
Below is a comprehensive technical comparison of the leading sample preparation and detection methodologies, grounded in mechanistic causality and regulatory validation frameworks.
To achieve reliable quantitation, the sample preparation workflow must selectively isolate benzimidazoles from proteins, lipids, and carbohydrates. We compare the high-throughput QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method against the high-purity Strong Cation Exchange (SCX) SPE method.
Causality & Mechanistic Choices
-
QuEChERS (d-SPE): This method relies on salting-out liquid-liquid extraction. Acetonitrile is selected as the extraction solvent because it effectively precipitates proteins while solubilizing the lipophilic benzimidazoles. The addition of anhydrous MgSO₄ drives water out of the organic phase, forcing the analytes into the acetonitrile layer. During the dispersive SPE (d-SPE) clean-up, Primary Secondary Amine (PSA) sorbent is used. The Causality: Benzimidazoles are basic compounds; PSA selectively binds and removes interfering organic acids, sugars, and pigments without retaining the basic analytes, allowing them to remain in the supernatant 1[1].
-
SCX-SPE: For highly complex matrices like bovine liver, conventional SPE offers superior clean-up. Benzimidazoles contain a basic imidazole nitrogen with a pKa of ~4.5. The Causality: By acidifying the sample extract to pH 2.5, the imidazole nitrogen becomes protonated. These positively charged analytes bind aggressively to the negatively charged sulfonic acid groups on the SCX sorbent via electrostatic interactions. This allows aggressive washing with organic solvents to strip away neutral lipids before eluting the target drugs with a basic buffer 2[2].
Step-by-Step Methodologies
Protocol A: Optimized QuEChERS (d-SPE)
-
Self-Validating Step (Internal Standard): Weigh 5.0 g of homogenized tissue into a 50 mL centrifuge tube. Spike with 50 µL of a 1 µg/mL isotopically labeled standard (e.g., ¹³C₆-thiabendazole). This ensures any subsequent loss during partitioning is mathematically corrected.
-
Extraction: Add 10 mL of Acetonitrile containing 1% acetic acid. Vortex for 2 minutes.
-
Salting Out: Add 4 g anhydrous MgSO₄ and 1 g NaCl. Shake vigorously for 1 min to induce phase separation. Centrifuge at 4000 rpm for 5 min.
-
Clean-up (d-SPE): Transfer 5 mL of the upper organic supernatant to a 15 mL tube containing 150 mg PSA and 900 mg MgSO₄. Vortex for 1 min, then centrifuge.
-
Reconstitution: Evaporate 2 mL of the cleaned extract under nitrogen at 40°C. Reconstitute in 1 mL of the initial LC mobile phase.
Protocol B: SCX-SPE Clean-up
-
Extraction: Extract 5.0 g of tissue with 15 mL ethyl acetate. Defat the extract by partitioning with 10 mL hexane (discard the hexane layer).
-
Conditioning: Condition the SCX cartridge (500 mg/3 mL) with 3 mL methanol followed by 3 mL acidified water (pH 2.5).
-
Loading: Adjust the defatted sample extract to pH 2.5 using 0.1 M HCl and load onto the cartridge at a flow rate of 1 mL/min.
-
Washing: Wash with 3 mL of 0.1 M HCl, followed by 3 mL of methanol to remove neutral lipids and non-basic interferences.
-
Elution & Self-Validation: Elute benzimidazoles with 5 mL of 5% ammonium hydroxide in methanol. Evaporate and reconstitute. Self-Validating Step: Process a blank matrix alongside the samples and spike the final blank extract with calibration standards to create a matrix-matched calibration curve, verifying the mitigation of ion suppression.
Table 1: Sample Preparation Performance Comparison
| Parameter | QuEChERS (d-SPE) | SCX-SPE |
| Analyte Recovery | 70% – 110% | 80% – 102% |
| Precision (RSD) | < 10% | < 19% |
| Matrix Effect Mitigation | Moderate (Requires Matrix-Matched Cal) | High (Excellent lipid/protein removal) |
| Throughput / Time | High (~30 mins per batch) | Low (~90 mins per batch) |
| Best Suited For | Lean muscle, milk, high-throughput screening | Bovine liver, high-fat matrices |
Detection & Quantitation: LC-DAD vs. LC-MS/MS
Once extracted, the detection method dictates the limit of quantitation (LOQ) and the analytical selectivity of the assay.
Causality & Mechanistic Choices
-
LC-DAD (Diode Array Detection): Benzimidazoles possess conjugated aromatic ring systems that absorb UV light (typically monitored at 290-298 nm). While LC-DAD is cost-effective and suitable for high-concentration formulations, it lacks the sensitivity required for ultra-trace residue levels (MRLs are often 10-100 µg/kg) and is highly susceptible to co-eluting matrix interferences2[2].
-
LC-MS/MS (Tandem Mass Spectrometry): Electrospray Ionization in positive mode (ESI+) generates strong protonated molecular ions [M+H]⁺ due to the basic nitrogen. Collision-Induced Dissociation (CID) produces specific product ions. Operating in Multiple Reaction Monitoring (MRM) mode acts as a double mass filter, eliminating matrix noise and achieving LOQs in the sub-ppb (ng/g) range3[3].
Table 2: Detection Method Performance Comparison
| Parameter | LC-DAD (UV Detection) | LC-MS/MS (MRM Mode) |
| Limit of Quantitation (LOQ) | 20 – 50 µg/kg | < 1.0 µg/kg |
| Selectivity | Moderate (Subject to co-elution) | Extremely High (Precursor/Product ion pairs) |
| Linearity Range | 100 – 100,000 ng/L | 1 – 1,000 ng/L |
| Matrix Interference | High (Baseline drift, peak overlap) | Low (Filtered by quadrupole mass analyzers) |
Self-Validating Systems: FDA & EMA Guidelines
A robust analytical method must be a self-validating system. According to FDA and EMA bioanalytical method validation guidelines4[4], the following parameters must be established to ensure scientific integrity:
-
Matrix Effect (ME) Evaluation: Calculated by comparing the peak area of an analyte spiked post-extraction into a blank matrix versus the analyte in a neat solvent. If ME exceeds ±20%, matrix-matched calibration curves are strictly required.
-
Dilution Integrity: Ensures that samples exceeding the upper limit of quantification (ULOQ) can be diluted with blank matrix without affecting accuracy and precision.
-
CCα (Decision Limit) & CCβ (Detection Capability): Critical for European Commission compliance. CCα defines the statistical certainty (α = 1%) that a sample is non-compliant, while CCβ ensures the method's capability to detect the analyte at the CCα limit with a statistical certainty of 1-β.
Visualizing the Analytical Workflow
Workflow comparing QuEChERS vs. SPE and LC-DAD vs. LC-MS/MS for benzimidazole validation.
References
- Comparison of two different isolation methods of benzimidazoles and their metabolites in the bovine liver by solid-phase extraction and liquid chromatography-diode array detection.ResearchGate.
- LC-MS/MS methods for albendazole analysis in feed and its metabolite residues in fish fillet.Scilit.
- Synchronous LC-MS/MS determination of pantoprazole and amitriptyline in rabbit plasma: application to comparative in vivo pharmacokinetic study (FDA and EMA guidelines).PMC.
- IAEA TECDOC SERIES: Determination of benzimidazole residues in animal tissues and milk.IAEA.
Sources
comparing experimental and theoretical pKa values of 2-(aminomethyl)benzimidazole
As a Senior Application Scientist, evaluating the acid-base equilibria of heterocyclic building blocks is a critical prerequisite for rational drug design. 2-(aminomethyl)benzimidazole (2AMBZ) is a highly versatile pharmacophore present in numerous anti-inflammatory, antiviral, and targeted oncological agents. Because its ionization state dictates its solubility, lipophilicity, and receptor-binding affinity, accurately determining its pKa values is paramount.
This guide provides an objective, in-depth comparison between classical experimental techniques and modern quantum mechanical theoretical models for determining the pKa of 2AMBZ, detailing the causality behind methodological choices and providing self-validating protocols for both approaches.
Causality & Methodological Framework
The determination of 2AMBZ's three distinct pKa values requires methodologies capable of resolving multiple protonation states.
The Experimental Approach: Relying on orthogonal validation, the experimental gold standard couples potentiometric titration with [1]. Potentiometry provides high-precision macroscopic thermodynamic constants but lacks site-specific structural resolution. By tracking the chemical shifts of specific carbon atoms (e.g., C4, C5, C8) as a function of pH, ¹³C NMR allows us to assign these macroscopic pKa values to specific microscopic deprotonation events, effectively mapping the tautomeric equilibria[2].
The Theoretical Approach: Experimental determination can be hampered by extreme pH ranges (e.g., pKa3 > 12) where glass electrodes suffer from alkaline error. Density Functional Theory (DFT) provides a robust alternative. Using the[3], researchers can compute the Gibbs free energy of the deprotonation thermodynamic cycle. The inclusion of diffuse functions (+) is non-negotiable here; it is required to accurately model the expanded electron cloud of the deprotonated anionic species[4].
Quantitative Data Comparison
The following table synthesizes the experimentally determined pKa values of 2AMBZ against benchmark theoretical calculations derived from standard DFT thermodynamic cycles.
| Deprotonation Site | Species Transition | Experimental pKa (¹³C NMR) | Theoretical pKa (DFT/B3LYP) | Mean Absolute Error (MAE) |
| Imidazole N (N3) | H₃L²⁺ → H₂L⁺ | 3.10 ± 0.08 | ~3.25 | 0.15 |
| Primary Amine | H₂L⁺ → HL | 7.62 ± 0.06 | ~7.80 | 0.18 |
| Pyrrole N (N1) | HL → L⁻ | 12.54 ± 0.04 | ~12.30 | 0.24 |
Data Note: Experimental values are derived from variable ionic strength ¹³C NMR[1]. Theoretical values represent typical computational benchmarks using the B3LYP/6-31+G(d,p)-PCM level of theory[3].
Mechanistic Pathway Visualization
To understand the data, we must visualize the sequential deprotonation of 2AMBZ. The molecule transitions from a diprotonated dihydrochloride state to a fully deprotonated anion across the pH gradient.
Deprotonation sequence of 2-(aminomethyl)benzimidazole across pH gradients.
Self-Validating Experimental Protocol (NMR & Potentiometry)
This workflow acts as a self-validating system: the potentiometric data generates the bulk curve, while the NMR data confirms the specific atomic sites involved, ensuring no false assignments are made[2].
Step 1: Analyte & Matrix Preparation Prepare a 0.1 M aqueous solution of 2AMBZ dihydrochloride. Causality: Introduce 10% v/v D₂O into the matrix. This provides the necessary deuterium lock signal for the NMR spectrometer without drastically altering the dielectric constant and solvation dynamics of the bulk aqueous environment[1]. Maintain a constant ionic strength using 0.1 M KCl to prevent activity coefficient fluctuations.
Step 2: Potentiometric Titration Titrate the solution with standardized 0.1 M NaOH at a rigorously controlled 25.0 ± 0.1 °C under an inert N₂ atmosphere. Causality: The nitrogen blanket prevents atmospheric CO₂ from dissolving into the solution to form carbonic acid, which would artificially skew the alkaline pKa measurements.
Step 3: ¹³C NMR Acquisition Extract aliquots at varying pH intervals (pH 1.1 to 13.2). Record ¹³C NMR spectra (e.g., at 100.5 MHz) using single-pulse proton decoupling. Causality: As the pH crosses a pKa threshold, the electron density around the deprotonating nitrogen changes, inducing a measurable shielding/deshielding effect on adjacent carbon atoms (C4, C5, C8).
Step 4: Algorithmic Data Regression Process the chemical shift (δ) vs. pH data using non-linear regression software (e.g., HypNMR or SUPERQUAD). These programs minimize the sum of squared residuals between observed and calculated shifts, providing a statistically rigorous pKa value with standard deviations[1].
Self-Validating Theoretical Protocol (DFT Thermodynamic Cycle)
Computational protocols must be internally consistent. This workflow validates itself by ensuring all optimized structures are true energetic minima before extracting thermodynamic data[4].
Step 1: Conformational Space Search Perform a molecular mechanics (e.g., MMFF94) conformational search for all four protonation states of 2AMBZ (H₃L²⁺, H₂L⁺, HL, L⁻). Causality: Failing to identify the global minimum conformer will result in massive errors in the final free energy calculations.
Step 2: Geometry Optimization & Frequency Calculation Optimize the lowest-energy conformers using DFT at the B3LYP/6-31+G(d,p) level in the gas phase. Immediately follow with a vibrational frequency calculation. Causality: The frequency calculation acts as the validation step. If any imaginary frequencies are present, the structure is a transition state, not a local minimum, and the optimization must be restarted. This step also extracts the zero-point energy (ZPE) and thermal corrections to the Gibbs free energy ( Ggas )[3].
Step 3: Implicit Solvation Modeling Perform single-point energy calculations using a Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) with water as the solvent. Causality: Gas-phase acidities are irrelevant for biological systems. Implicit solvation models calculate the free energy of solvation ( ΔGsolv ), simulating the dielectric screening of water molecules[4].
Step 4: Thermodynamic Cycle Execution Calculate the aqueous free energy change of deprotonation ( ΔGaq ) using the standard thermodynamic cycle:
ΔGaq=Ggas(Base)−Ggas(Acid)+Ggas(H+)+ΔGsolv(Base)−ΔGsolv(Acid)+ΔGsolv(H+)Convert to pKa using the relation: pKa=ΔGaq/(2.303⋅R⋅T) .
Critical Analysis & Field Insights
While computational power has democratized theoretical pKa predictions, experimental determination remains the undisputed gold standard for regulatory submissions. The mean absolute error (MAE) of DFT calculations typically hovers around 0.2 to 0.5 pKa units[3]. In drug development, a shift of 0.5 pKa units can mean the difference between a compound being 90% ionized or 50% ionized at physiological pH (7.4), drastically altering its predicted blood-brain barrier permeability.
However, theoretical models excel in extreme environments. The third pKa of 2AMBZ (12.54) is notoriously difficult to capture experimentally due to the limitations of standard glass electrodes at high alkalinity[1]. Here, DFT provides a clean, solvent-unbound environment to probe extreme deprotonation events, making the two methodologies highly complementary rather than mutually exclusive.
References
-
Sierra-Zenteno, A., et al. (2002). "Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution". Revista de la Sociedad Química de México. URL:[Link]
-
Mora, J. R., et al. (2006). "Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1)". The Journal of Physical Chemistry B. URL:[Link]
-
Mora, J. R., et al. (2006). "Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 2)". The Journal of Physical Chemistry B. URL:[Link]
Sources
2-(Aminomethyl)benzimidazole dihydrochloride hydrate proper disposal procedures
2-(Aminomethyl)benzimidazole Dihydrochloride Hydrate: Operational Safety and Proper Disposal Procedures
As a Senior Application Scientist, I frequently observe that the end-of-life management of complex heterocyclic salts is treated as an afterthought in fast-paced research environments. However, the proper disposal of 2-(Aminomethyl)benzimidazole dihydrochloride hydrate is as critical as its application in drug development and synthesis.
This compound combines a highly stable benzimidazole ring—known for its environmental persistence and aquatic toxicity[1]—with a dihydrochloride hydrate moiety that imparts significant acidity in aqueous environments. Disposing of this reagent improperly (e.g., down the drain or in unsegregated trash) can lead to localized pH fluctuations in wastewater, the release of persistent organic pollutants, and severe regulatory violations[2][3].
This guide provides a scientifically grounded, step-by-step operational framework for the safe handling, neutralization, and disposal of this chemical, ensuring absolute compliance and laboratory safety.
Section 1: Physicochemical Profiling & Hazard Assessment
Before executing any disposal protocol, we must understand the chemical behavior of the waste. The dihydrochloride salt structure means that upon dissolution, it releases hydrochloric acid, drastically lowering the pH of the solution. Furthermore, the core benzimidazole structure is highly stable and requires extreme thermal destruction to break the aromatic bonds[4].
Table 1: Physicochemical Hazards & Disposal Constraints
| Parameter | Value / Characteristic | Operational Disposal Implication |
| Chemical Nature | Organic Amine Hydrochloride Salt | Dissociation in water yields acidic solutions; mandates neutralization prior to organic waste consolidation. |
| Aquatic Toxicity | EC50 (Daphnia magna): ~55.5 mg/L[1] | Strictly prohibits drain disposal; must be classified and manifested as an environmental hazard[2]. |
| Thermal Stability | High (Aromatic Heterocycle) | Requires high-temperature incineration (>1000°C) equipped with flue gas scrubbers for NOx and HCl[4]. |
| Solubility | Highly Soluble in Aqueous Media | Dry spills must be swept; wet cleaning expands the contamination footprint and is strongly discouraged. |
Table 2: Required PPE & Safety Specifications
| Protective Equipment | Technical Specification | Self-Validation / Pre-Use Check |
| Hand Protection | Nitrile rubber gloves (min 0.11 mm thickness) | Perform a manual air-inflation test prior to donning to verify the absence of micro-punctures. |
| Eye Protection | Tight-fitting chemical safety goggles (EN 166) | Adjust strap to ensure zero gap between the silicone seal and facial skin; verify anti-fog integrity. |
| Respiratory | N95 or P100 particulate respirator | Execute a positive/negative pressure seal check before handling the dry, aerosolizable powder. |
Section 2: Waste Segregation & Disposal Workflow
A robust disposal strategy begins with segregation at the source. Mixing incompatible waste streams can result in exothermic reactions or the generation of toxic gases. The following decision tree outlines the logical workflow for categorizing and processing 2-(Aminomethyl)benzimidazole dihydrochloride hydrate waste.
Logical decision matrix for the segregation and disposal of benzimidazole hydrochloride waste.
Section 3: Self-Validating Disposal Protocols
To guarantee safety and compliance, every procedure must incorporate a feedback loop—a self-validating step that proves the operation was successful before moving to the next phase.
Protocol A: Solid Waste Segregation & Packaging
Causality: Unused or expired solid powder must be isolated. The dihydrochloride salt is hygroscopic and can slowly degrade or react if exposed to ambient moisture or incompatible oxidizers[4]. Keeping it isolated prevents hazardous gas evolution.
-
Collection: Using a dedicated anti-static scoop, transfer any solid 2-(Aminomethyl)benzimidazole dihydrochloride hydrate into a chemically compatible, high-density polyethylene (HDPE) or glass secondary waste container.
-
Containment: Seal the container tightly. Do not mix this solid with other organic waste, especially strong oxidizing agents or strong bases, to prevent spontaneous reactions[4].
-
Labeling: Affix a hazardous waste label detailing the exact chemical name, CAS number (5993-91-9 or 6315-08-8), and the hazard class (Combustible Solid / Environmental Hazard)[5].
-
Self-Validation Step: Perform a "tilt and tap" test on the sealed container. Invert the container over a clean white paper towel and tap the lid. If any powder escapes the seal, the primary containment has failed and must be repackaged immediately.
Protocol B: Aqueous Solution Neutralization & Consolidation
Causality: Liquid waste containing the dissolved salt is highly acidic. Direct addition to a general organic waste drum can cause violent acid-base reactions, pressurizing the drum. Neutralizing the solution precipitates the free base and stabilizes the waste stream.
-
Initial Assessment: Measure the initial pH of the waste solution using a calibrated pH meter.
-
Neutralization: Under continuous magnetic stirring in a fume hood, slowly add a mild base (e.g., 1M Sodium Bicarbonate, NaHCO 3 ) dropwise. Caution: CO 2 gas will evolve. Ensure the vessel is open to the atmosphere.
-
Consolidation: Once gas evolution ceases, transfer the neutralized mixture into a designated "Halogenated Organic Waste" container. Even though neutralized, the presence of chloride ions dictates that the waste must be processed in an incinerator equipped with a flue gas scrubber[4].
-
Self-Validation Step: Dip a universal pH indicator strip into the stirred solution. The neutralization is only validated when the strip reads a stable pH of 7.0 to 8.0. If the pH is below 7, resume base addition.
Protocol C: Empty Container Decontamination
Causality: Original reagent vials often harbor residual micro-crystals. Disposing of these directly into glass recycling or standard trash exposes downstream sanitation workers to chemical hazards[3].
-
First Rinse: Add a small volume of a compatible solvent (e.g., methanol or ethanol) to the empty vial. Cap and invert repeatedly to dissolve residual powder.
-
Transfer: Pour the rinsate into the designated liquid hazardous waste container.
-
Triple Rinse: Repeat the rinsing process two more times with solvent, followed by a final rinse with distilled water[3].
-
Defacing: Use a permanent marker to completely black out the original chemical label and hazard pictograms.
-
Self-Validation Step: Hold the dried, open vial up to a bright light source. Visually inspect the interior walls and bottom. The decontamination is validated only if the glass is completely clear with zero visible crystalline residue.
Section 4: Final Logistical Handoff
Once the waste is properly packaged and neutralized, it must be transferred to a licensed hazardous waste management facility. Ensure that the waste manifest explicitly states the presence of "Amine Hydrochloride Salts" and "Benzimidazole Derivatives." This critical logistical step alerts the facility that the waste requires high-temperature incineration (>1000°C) with appropriate afterburners and flue gas scrubbing to safely eliminate nitrogen oxides (NOx) and hydrogen chloride (HCl) emissions[4].
References
- Title: Proper Disposal of 1-(diethoxymethyl)
- Title: 1-Methylcyclopropan-1-amine hydrochloride - Synquest Labs Source: Synquest Labs URL
- Title: 4-Methyl-2-N-propyl-1H-benzimidazole-6-carboxylic acid - AK Scientific, Inc.
- Title: SAFETY DATA SHEET: Benzimidazole Source: Sigma-Aldrich URL
- Title: Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride)
Sources
Personal protective equipment for handling 2-(Aminomethyl)benzimidazole dihydrochloride hydrate
Title: Advanced Operational Guide: Safety, PPE, and Handling Protocols for 2-(Aminomethyl)benzimidazole Dihydrochloride Hydrate
Introduction As a Senior Application Scientist, I approach chemical handling not merely as a checklist of compliance, but as a mechanistic system of risk mitigation.1 is a highly valuable heterocyclic building block used extensively in medicinal chemistry and pharmaceutical synthesis[1]. However, its physical state as a finely milled, water-soluble dihydrochloride salt presents specific operational challenges, primarily centered around aerosolization and localized acidic irritation upon contact with moisture (such as sweat or mucous membranes)[1].
This guide provides a self-validating, step-by-step operational and disposal plan designed to ensure absolute safety and logistical efficiency in your laboratory.
Section 1: Mechanistic Hazard Profile
Before selecting Personal Protective Equipment (PPE), we must understand why the chemical behaves the way it does. The dihydrochloride hydrate form enhances the compound's solubility and stability[1]. However, this also means the compound readily dissociates in aqueous environments—including the moisture on human skin or in the respiratory tract—releasing mild acidic equivalents alongside the active benzimidazole derivative.
Table 1: Hazard Causality & Mitigation
| GHS Hazard Statement | Mechanistic Cause | Operational Mitigation |
| 2 [2] | Fine crystalline powder (mp 264 °C dec.) easily aerosolizes during spatial transfer. | Use draft-free weighing enclosures; mandate N95/P2 respirators[2][3]. |
| 2 [2] | Dissolution in sweat or tears causes a localized pH drop and tissue irritation. | Wear nitrile gloves and tight-fitting chemical safety goggles[2][3]. |
| 2 [2] | Inhalation of micro-particulates leads to irritation of the mucous membranes. | Conduct all open-vessel work inside a certified chemical fume hood[2]. |
Section 2: Personal Protective Equipment (PPE) Matrix
To establish a self-validating safety system, every piece of PPE must directly address a mechanistic hazard.
Table 2: PPE Selection Matrix
| PPE Category | Specification | Scientific Rationale |
| Eye Protection | Snug-fitting chemical safety goggles (EN 166 or ANSI Z87.1). | Prevents ingress of airborne dust which can dissolve in ocular fluid and cause severe irritation[3]. |
| Respiratory Protection | 3[3]. | Filters out fine crystalline dust generated during spatial transfer, directly mitigating H332 and H335 risks[3]. |
| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness). | Nitrile provides an excellent barrier against aqueous solutions, preventing sweat-mediated dermal absorption and irritation[3]. |
| Body Protection | Flame-resistant lab coat. | The compound is classified as a Class 11 Combustible Solid; flame-resistant attire minimizes fire risks[1][3]. |
Section 3: Operational Workflow & Safe Handling Protocols
Operational Workflow for Chemical Handling and Spill Response
Protocol 1: Precision Weighing and Transfer
-
Preparation: Ensure the chemical fume hood is operating at a safe face velocity (typically 80-100 fpm). Verify that all PPE, including the N95 respirator, is properly fitted[3].
-
Static Mitigation: Use an anti-static bar or zero-stat gun on the weighing spatula and weigh boat. Causality: Fine powders like this dihydrochloride salt are prone to static cling, which increases the risk of sudden aerosolization and subsequent inhalation.
-
Transfer: Slowly transfer the 2-(Aminomethyl)benzimidazole dihydrochloride hydrate using a micro-spatula. Keep the source bottle and the weigh boat as close together as possible to minimize the spatial gap where dust can escape.
-
Sealing: Cap the source bottle immediately after use. If transferring the weighed material to another lab zone, place the weigh boat inside a secondary sealed container to prevent drafts from dispersing the powder.
Protocol 2: Spill Response and Decontamination
-
Isolation: Immediately halt operations. If the spill occurs outside the fume hood, evacuate personnel from the immediate vicinity to allow suspended dust to settle.
-
PPE Verification: Ensure your N95 respirator and fresh nitrile gloves are donned before approaching the spill zone[3].
-
Containment (Dry Spill): Do not use a brush or compressed air. Causality: Dry sweeping generates airborne dust, exacerbating H332/H335 inhalation hazards. Instead, cover the spill with damp absorbent paper to suppress dust aerosolization.
-
Collection: Carefully scoop the damp material using a non-sparking tool and place it into a designated hazardous waste container.
-
Neutralization & Cleaning: Wash the spill area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any residual dihydrochloride salt, followed by a thorough water rinse.
Section 4: Disposal Logistics
Proper disposal is critical to maintaining both laboratory safety and environmental compliance.
-
Solid Waste: Place all contaminated consumables (weigh boats, spatulas, gloves, and damp spill-cleanup towels) into a clearly labeled, sealable hazardous waste bin designated for "Halogenated Organic Solids" (due to the chloride content).
-
Aqueous Waste: If the compound was dissolved in water or an organic solvent during your workflow, collect the liquid in an appropriate chemical waste carboy. Do not pour down the drain, as its ecological impact is not fully characterized and it may alter local pH levels.
References
- Sigma-Aldrich. "2-(Aminomethyl)benzimidazole 98 5993-91-9 - Safety Information." Sigma-Aldrich.
- Fisher Scientific. "SAFETY DATA SHEET - 5993-91-9." Fisher Scientific UK.
- Chemdor Chemicals. "2-(Aminomethyl)benzimidazole dihydrochloride | CAS 5993-91-9." Chemdor.
- BLDpharm. "5993-91-9|(1H-Benzo[d]imidazol-2-yl)methanamine dihydrochloride." BLDpharm.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
